2-(Pyridin-3-yl)propan-2-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-8(2,10)7-4-3-5-9-6-7/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTIJLGACUHBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443923 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15031-77-3 | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Pyridin-3-yl)propan-2-ol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and potential applications of 2-(Pyridin-3-yl)propan-2-ol. This tertiary alcohol, featuring a pyridine ring, serves as a valuable building block in organic synthesis and medicinal chemistry. This document consolidates available spectroscopic data, outlines a detailed synthetic protocol, discusses its reactivity, and explores its relevance in the development of novel therapeutic agents. Safety and handling considerations are also addressed to ensure its proper use in a laboratory setting.
Introduction
This compound, with the CAS number 15031-77-3, is a heterocyclic compound that integrates a pyridine moiety with a propan-2-ol group. The presence of the basic nitrogen atom in the pyridine ring and the tertiary alcohol functionality imparts unique chemical characteristics, making it a versatile intermediate in various chemical transformations. Pyridine derivatives are ubiquitous in pharmaceuticals and agrochemicals, and understanding the properties and synthesis of building blocks like this compound is crucial for the design and development of new chemical entities.[1][2][3][4] This guide aims to provide a detailed technical resource for researchers and professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [5] |
| Molecular Weight | 137.18 g/mol | [5] |
| CAS Number | 15031-77-3 | [5] |
| Appearance | Oil | [5] |
| Melting Point | Not available (as it's an oil) | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| Solubility | Soluble in common organic solvents |
Structure and Spectroscopic Analysis
The structural elucidation of this compound is fundamental to confirming its identity and purity. The following sections detail its molecular structure and expected spectroscopic features.
Molecular Structure
The structure of this compound consists of a pyridine ring substituted at the 3-position with a 2-hydroxyprop-2-yl group.
References
- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Pyridin-3-yl)propan-2-ol (CAS: 15031-77-3)
Abstract
This technical guide provides a comprehensive, research-level overview of 2-(pyridin-3-yl)propan-2-ol (CAS No. 15031-77-3), a tertiary alcohol featuring a pyridine scaffold. This document moves beyond a simple data sheet to offer a holistic analysis encompassing synthesis, purification, and multi-modal spectroscopic characterization. We delve into the causality behind the synthetic strategy, provide detailed, field-tested experimental protocols, and present a rigorous interpretation of spectroscopic data (¹H-NMR, MS, and predicted ¹³C-NMR/IR) to establish a self-validating system for compound identity and purity. This guide is intended for researchers, chemists, and drug development professionals who utilize pyridine-based heterocyclic intermediates and require a deep technical understanding of their properties and characterization.
Introduction: The Significance of the Pyridyl-Alcohol Moiety
The pyridine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1] Its unique electronic properties, metabolic stability, and ability to act as a hydrogen bond acceptor make it a cornerstone of modern drug design.[1][2] When functionalized with an alcohol group, the resulting pyridyl-alcohol serves as a versatile bifunctional intermediate, offering at least two reactive sites for further chemical elaboration.
This compound, a tertiary alcohol derivative of pyridine, represents a valuable building block for creating complex molecular architectures. Tertiary alcohols provide a stable, sterically defined anchor point, while the pyridine ring offers a site for nucleophilic or electrophilic substitution, N-alkylation, or metal coordination. This compound has been identified as a promising intermediate for pharmaceuticals, particularly those targeting the central nervous system or inflammatory pathways, and as a potential chiral ligand in asymmetric synthesis.[3] This guide provides the foundational chemical knowledge required to confidently synthesize, purify, and validate this important research chemical.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a research setting.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized below. These data are critical for planning reactions, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 15031-77-3 | [3][4][5][6][7][8] |
| Molecular Formula | C₈H₁₁NO | [3][8][9] |
| Molecular Weight | 137.18 g/mol | [3][6][8] |
| IUPAC Name | This compound | [8] |
| Synonyms | 2-(3-pyridinyl)-2-propanol, 3-(2-Hydroxyprop-2-yl)pyridine | [3] |
| Appearance | White to pale yellow solid, semi-solid, or oil | [4] |
| Melting Point | 53 °C | [3] |
| Boiling Point | 130 °C @ 11 Torr | [3] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.82 ± 0.29 | [3] |
| Storage Conditions | Store under inert atmosphere at room temperature | [4][6] |
GHS Safety and Handling
Compliance with safety protocols is non-negotiable. This compound is classified as hazardous. All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| GHS Information | Code & Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H320: Causes eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
Synthesis and Purification
The most direct and common synthesis of this compound is via the nucleophilic addition of a methyl organometallic reagent to the ketone functionality of 3-acetylpyridine. This reaction is a classic example of a Grignard-type reaction, which is fundamental to C-C bond formation in organic chemistry.
Reaction Mechanism and Scientific Rationale
The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from methyllithium on the electrophilic carbonyl carbon of 3-acetylpyridine. The C-Li bond is highly polarized, rendering the methyl group a potent nucleophile and a strong base. For this reason, the reaction must be conducted under strictly anhydrous (dry) conditions to prevent the methyllithium from being quenched by acidic protons, such as those from water. The reaction forms a lithium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final tertiary alcohol product.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures.[4] All glassware must be oven- or flame-dried before use, and the reaction should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-acetylpyridine (2.2 mL, 20 mmol) and 40 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the addition reaction and minimize side products.
-
Reagent Addition: While stirring vigorously, add methyllithium (14 mL of a 1.4 M solution in diethyl ether, ~20 mmol) dropwise via syringe over 20-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1.5 hours to ensure complete conversion.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 20 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
Step-by-Step Purification Protocol
The crude product requires purification to remove unreacted starting material and side products. Flash column chromatography is the method of choice.
-
Column Preparation: Prepare a silica gel slurry in the chosen eluent and pack a glass chromatography column.
-
Eluent System: The recommended eluent is a mixture of ether, petroleum ether, and triethylamine in a 30:10:1 ratio.[4] The triethylamine is added to prevent the slightly basic pyridine compound from tailing on the acidic silica gel.
-
Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the top of the silica column.
-
Elution: Run the column, collecting fractions in test tubes.
-
TLC Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified oil or solid.[4]
Comprehensive Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Proton (¹H) NMR Spectroscopy
¹H-NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.
-
Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed.
-
Interpretation: The spectrum is interpreted based on chemical shift (δ), integration (area under the peak), and multiplicity (splitting pattern).
The experimental ¹H-NMR data for this compound in CDCl₃ are consistent with its structure.[4]
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| 8.65 | 1H | m (multiplet) | H-2 | Adjacent to N and C-3; most deshielded aromatic proton. |
| 8.32 | 1H | m (multiplet) | H-6 | Ortho to N; strongly deshielded. |
| 7.85 | 1H | m (multiplet) | H-4 | Meta to N, but deshielded by proximity to the propanol group. |
| 7.22 | 1H | m (multiplet) | H-5 | Least deshielded aromatic proton. |
| 1.58 | 6H | s (singlet) | 2 x -CH₃ | Two equivalent methyl groups with no adjacent protons, resulting in a singlet. |
Note: A broad singlet corresponding to the -OH proton is often observed but may shift or be absent depending on concentration and sample purity.
Carbon-13 (¹³C) NMR Spectroscopy
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~148-150 | C-2, C-6 | Carbons adjacent to the electronegative nitrogen are significantly deshielded. Two distinct signals are expected. |
| ~142-144 | C-3 | The quaternary carbon attached to the propanol group. Its chemical shift is influenced by both the ring and the substituent. |
| ~134-136 | C-4 | Aromatic CH carbon. |
| ~123-125 | C-5 | Aromatic CH carbon, typically the most shielded of the pyridine ring carbons. |
| ~70-72 | C(OH) | The quaternary sp³ carbon bearing the hydroxyl group. The oxygen atom causes a strong downfield shift. |
| ~28-30 | -CH₃ | The two equivalent sp³ methyl carbons. These are the most shielded carbons in the molecule. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can offer structural clues through fragmentation patterns.
-
Technique: Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Data: The key piece of data is the molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. For this compound, the molecular ion is observed at a mass-to-charge ratio (m/z) of 137, confirming the molecular formula C₈H₁₁NO.[4]
Expected Fragmentation Pattern:
-
m/z 122 ([M-15]⁺): Loss of a methyl radical (•CH₃), a very common fragmentation for tertiary alcohols, leading to a stable oxonium ion.
-
m/z 119 ([M-18]⁺): Loss of a neutral water molecule (H₂O), another characteristic fragmentation of alcohols.
-
m/z 78: Fragmentation yielding a pyridyl radical cation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. While an experimental spectrum is not available, the expected characteristic absorptions can be reliably predicted.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic (sp² C-H) |
| 2990-2950 | C-H stretch | Aliphatic (sp³ C-H) |
| ~1600, ~1580, ~1470 | C=C and C=N stretches | Pyridine Ring |
| ~1200-1100 | C-O stretch | Tertiary Alcohol |
Applications in Research and Development
The validated structure of this compound makes it a reliable starting material for various applications:
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of novel compounds. Research suggests its derivatives may possess activity as central nervous system depressants or anti-inflammatory agents.[3]
-
Building Block Chemistry: The hydroxyl group can be used as a handle for further reactions, such as esterification or etherification, while the pyridine ring can undergo a variety of aromatic substitution reactions.
-
Ligand Development: The nitrogen atom of the pyridine ring can coordinate to metal centers, making the compound a precursor for developing new ligands and catalysts for asymmetric synthesis.[3]
Conclusion
This guide has detailed the synthesis, purification, and comprehensive characterization of this compound (CAS: 15031-77-3). By integrating established protocols with a deep analysis of spectroscopic data, we have presented a self-validating framework for confirming the identity and purity of this valuable research chemical. The provided protocols and data interpretations are designed to empower researchers in chemistry and drug discovery to utilize this versatile building block with confidence, accelerating the development of novel molecules and materials.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 15031-77-3 [sigmaaldrich.com]
- 3. 3-Pyridinemethanol, α,α-dimethyl- | CymitQuimica [cymitquimica.com]
- 4. 15031-77-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound CAS#: 15031-77-3 [m.chemicalbook.com]
- 6. This compound 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]
- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 8. Grignard reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
An In-depth Technical Guide to 2-(Pyridin-3-yl)propan-2-ol
This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)propan-2-ol, a versatile pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental chemical properties, synthesis, and notable applications, offering a robust resource for its practical use in a laboratory setting.
Core Molecular and Physical Properties
This compound, also known as 3-(1-hydroxy-1-methylethyl)pyridine, is a tertiary alcohol containing a pyridine ring.[1] Its unique structure, combining a hydrophilic alcohol group with the aromatic and basic properties of pyridine, underpins its utility in various chemical contexts.
Molecular Identity and Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These values are critical for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][2][3][4] |
| Molecular Weight | 137.18 g/mol | [1][2][3][4][5] |
| CAS Number | 15031-77-3 | [1][2][3][4] |
| IUPAC Name | This compound | [3] |
| Melting Point | 53 °C | [1][6] |
| Boiling Point | 130 °C at 11 Torr | [1] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [1] |
Chemical Structure
The structural arrangement of this compound is key to its reactivity and function. The tertiary alcohol group attached to the pyridine ring at the 3-position creates a sterically hindered yet functional site for chemical modifications.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound 95% | CAS: 15031-77-3 | AChemBlock [achemblock.com]
- 4. appretech.com [appretech.com]
- 5. 2-(4-Pyridyl)-2-propanol | C8H11NO | CID 4580583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 15031-77-3 [m.chemicalbook.com]
"2-(Pyridin-3-yl)propan-2-ol" physical and chemical properties
Introduction: A Versatile Tertiary Alcohol in Chemical Synthesis and Drug Discovery
2-(Pyridin-3-yl)propan-2-ol, a pyridine derivative featuring a tertiary alcohol, is a molecule of significant interest to researchers in organic synthesis and medicinal chemistry. Its structural motifs—a nucleophilic and sterically accessible pyridine nitrogen, and a tertiary alcohol capable of functional group transformations—render it a valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and thorough characterization methodologies, designed for researchers, scientists, and drug development professionals. The strategic insights provided herein are intended to facilitate its application in the laboratory and accelerate discovery programs.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a compound are foundational to its application in research and development. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO | [1][2] |
| Molecular Weight | 137.18 g/mol | [1] |
| CAS Number | 15031-77-3 | [1][3][4] |
| Appearance | Reported as an oil | [5] |
| Melting Point | 53 °C | [5] |
| Boiling Point | 130 °C at 11 Torr | [5] |
| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.82 ± 0.29 | [5] |
| Purity | ≥98% (commercially available) | [1] |
Synthesis of this compound: A Practical Laboratory Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine.[5] This approach is favored for its high conversion and relatively straightforward workup. Below is a detailed, step-by-step protocol based on established literature procedures.
Reaction Scheme
Caption: Synthesis of this compound from 3-acetylpyridine.
Detailed Experimental Protocol
Materials:
-
3-Acetylpyridine
-
Methyllithium (1.4 M solution in diethyl ether) or Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, a solution of 3-acetylpyridine (1 equivalent) in anhydrous diethyl ether or THF is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0 °C in an ice bath.
-
Grignard/Organolithium Addition: The methyllithium or methylmagnesium bromide solution (1.1 to 1.5 equivalents) is added dropwise to the stirred solution of 3-acetylpyridine over a period of 30-60 minutes, maintaining the temperature at 0 °C. The causality behind the slow, cooled addition is to control the exothermic nature of the Grignard reaction, preventing side reactions and ensuring a higher yield of the desired tertiary alcohol.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material (3-acetylpyridine) is consumed.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step serves to protonate the intermediate alkoxide and to neutralize any unreacted organometallic reagent.
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford the pure product as an oil.[5]
Spectroscopic Characterization: Elucidating the Molecular Structure
A rigorous structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
¹H-NMR Spectroscopy
The ¹H-NMR spectrum provides valuable information about the electronic environment of the protons in the molecule.
-
Methyl Protons (-CH₃): A singlet at approximately δ 1.58 ppm, integrating to 6 hydrogens, is characteristic of the two equivalent methyl groups.[5]
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, is expected for the hydroxyl proton. This signal will disappear upon the addition of D₂O.
-
Pyridine Protons: The four protons on the pyridine ring will appear as multiplets in the aromatic region (typically δ 7.0-9.0 ppm). Based on literature data, the following assignments can be made: a multiplet at ~δ 7.22 ppm (Py 5-H), a multiplet at ~δ 7.85 ppm (Py 4-H), a multiplet at ~δ 8.32 ppm (Py 6-H), and a multiplet at ~δ 8.65 ppm (Py 2-H).[5]
¹³C-NMR Spectroscopy
-
Methyl Carbons (-CH₃): A single resonance is expected for the two equivalent methyl carbons, likely in the range of δ 25-35 ppm.
-
Quaternary Carbon (C-OH): The carbon atom bearing the hydroxyl group is a quaternary carbon and is expected to have a chemical shift in the range of δ 65-75 ppm.[7] This signal would be absent in a DEPT-135 spectrum.
-
Pyridine Carbons: Five distinct signals are anticipated for the carbons of the pyridine ring, with chemical shifts generally appearing between δ 120-150 ppm.
Caption: Workflow for the NMR spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy
The FT-IR spectrum is instrumental in identifying the key functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, characteristic of hydrogen-bonded alcohols.[9][10]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ are anticipated for the C-H stretching vibrations of the methyl groups.
-
C-H Stretch (sp²): Absorptions above 3000 cm⁻¹ will correspond to the C-H stretching of the pyridine ring.
-
C=C and C=N Stretch: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.[11][12]
-
C-O Stretch: A strong absorption band in the 1100-1200 cm⁻¹ region is characteristic of the C-O stretching vibration of a tertiary alcohol.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 137, corresponding to the molecular weight of the compound.[5]
-
Fragmentation: A prominent fragment ion peak at m/z = 122 would be expected, corresponding to the loss of a methyl group (CH₃). Another potential fragmentation pathway is the loss of a water molecule (H₂O), which would result in a peak at m/z = 119.
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. The pyridine nitrogen can act as a ligand for metal catalysts or be quaternized to modify the electronic properties of the molecule. The tertiary alcohol can undergo dehydration to form the corresponding alkene or be used in substitution reactions after conversion to a better leaving group.
Its structural features make it an attractive candidate for the synthesis of novel pharmaceutical agents and agrochemicals. The pyridine moiety is a common feature in many biologically active compounds, and the tertiary alcohol provides a handle for further molecular elaboration.
Safety and Handling
-
General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Health Hazards: Pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.
-
Fire Hazards: While not highly flammable, organic compounds of this nature can be combustible. Keep away from heat, sparks, and open flames.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a robust synthetic protocol, and a comprehensive guide to its spectroscopic characterization. By leveraging the information and methodologies presented herein, researchers can confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
References
- 1. appretech.com [appretech.com]
- 2. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 3. 15031-77-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 15031-77-3 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. magritek.com [magritek.com]
- 7. C4H10O (CH3)3COH C-13 nmr spectrum of 2-methylpropan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of tert-butyl alcohol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine [webbook.nist.gov]
- 13. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
Discovery and history of pyridyl tertiary alcohols
An In-depth Technical Guide to the Discovery and History of Pyridyl Tertiary Alcohols For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridyl tertiary alcohols represent a pivotal structural motif in modern medicinal chemistry, conferring advantageous physicochemical and metabolic properties to bioactive molecules. This guide provides a comprehensive exploration of the discovery and historical evolution of this functional group, from early synthetic endeavors using classical organometallic reagents to the sophisticated asymmetric and multi-component strategies of the 21st century. We will delve into the causality behind experimental choices, present detailed protocols for key synthetic transformations, and examine case studies of pyridyl tertiary alcohols in drug discovery. This technical guide is designed to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering both historical context and practical, field-proven insights.
The Ascendancy of the Pyridyl Tertiary Alcohol in Medicinal Chemistry
The incorporation of a tertiary alcohol group into a drug candidate can be a strategic decision to enhance its "drug-like" properties.[1] Tertiary alcohols often exhibit improved metabolic stability compared to their primary and secondary counterparts, as they are resistant to oxidation.[1][2] Furthermore, the hydroxyl group can significantly decrease lipophilicity and increase solubility, which are crucial for favorable pharmacokinetics.[1] When this tertiary alcohol is attached to a pyridine ring, a common scaffold in pharmaceuticals, it creates a unique molecular entity with a specific set of properties.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its overall solubility. The strategic placement of a pyridyl tertiary alcohol can thus be a powerful tool in lead optimization, helping to address challenges in absorption, distribution, metabolism, and excretion (ADME).[1] This moiety can also serve as a bioisostere, replacing other functional groups to fine-tune a molecule's biological activity and physicochemical properties.[4][5][6][7]
Foundational Syntheses: The Era of Organometallic Reagents
The earliest syntheses of pyridyl tertiary alcohols relied on the well-established principles of nucleophilic addition to carbonyls, primarily utilizing Grignard and organolithium reagents.
The Grignard Reaction: A Classic Approach
The addition of an organomagnesium halide (Grignard reagent) to a ketone is a fundamental method for forming tertiary alcohols.[8][9][10] In the context of pyridyl tertiary alcohols, this involves the reaction of a Grignard reagent with a pyridyl ketone.[11][12]
The mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the pyridyl ketone.[11] A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.[11][13]
Experimental Protocol: Synthesis of 2-phenyl-1-(pyridin-2-yl)propan-2-ol via Grignard Reaction
-
Materials: 2-Acetylpyridine, bromobenzene, magnesium turnings, anhydrous diethyl ether, 1 M hydrochloric acid.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether.
-
A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent is formed, the solution is cooled to 0 °C.
-
A solution of 2-acetylpyridine in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride, followed by extraction with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the reagent.[9]
-
Initiation: The reaction between magnesium and the organohalide can sometimes be slow to start. The addition of a small amount of iodine helps to activate the magnesium surface.
-
Workup: The use of a mild acid like ammonium chloride for the workup helps to protonate the alkoxide without causing unwanted side reactions that might occur with stronger acids.
Organolithium Reagents: A Potent Alternative
Organolithium reagents are generally more reactive than their Grignard counterparts and are also widely used for the synthesis of tertiary alcohols from ketones.[14][15] The reaction of an organolithium reagent with a pyridyl ketone follows a similar nucleophilic addition mechanism.[15][16]
However, the increased reactivity of organolithium reagents can sometimes lead to side reactions, such as enolization of the ketone, especially with sterically hindered reagents.[14] For 2-pyridyl ketones, chelation of the organolithium reagent by the pyridine nitrogen and the carbonyl oxygen can influence the reactivity and in some cases, the addition of lithium bromide can enhance the reaction yield.[16]
Workflow for Organolithium Addition to a Pyridyl Ketone
Caption: General workflow for the synthesis of pyridyl tertiary alcohols using organolithium reagents.
The Emergence of Asymmetric Synthesis
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods for the enantioselective synthesis of pyridyl tertiary alcohols has been a major focus of research.
Catalytic Asymmetric Addition
A significant breakthrough in this area has been the development of catalytic asymmetric methods, where a chiral catalyst is used to control the stereochemical outcome of the reaction.[17] This typically involves the addition of an organometallic reagent to a pyridyl ketone in the presence of a chiral ligand.[18][19] The chiral ligand coordinates to the metal center, creating a chiral environment that favors the formation of one enantiomer over the other.[20]
Optically active pyridyl alcohols have themselves been used as chiral ligands in the asymmetric addition of diethylzinc to aldehydes, demonstrating the utility of this class of compounds in catalysis.[18]
Lithiation-Borylation Methodology
A powerful method for the asymmetric synthesis of 1-heteroaryl-1-arylalkyl tertiary alcohols involves a lithiation-borylation sequence. This approach utilizes a configurationally stable lithiated carbamate and heterocyclic pinacol boronic esters, followed by oxidation to yield highly enantioenriched tertiary alcohols. This method circumvents some of the challenges associated with the direct catalytic asymmetric addition to pyridyl ketones, where the heteroatom can interfere with the catalyst.
Modern Synthetic Frontiers
Recent years have witnessed the development of innovative and highly efficient methods for the synthesis of pyridyl tertiary alcohols, moving beyond traditional organometallic additions.
Metal-Free, Three-Component Reactions
A novel and elegant approach involves a metal-free, three-component reaction of alcohols, vinylarenes, and 4-cyanopyridine.[21][22][23][24] This method allows for the synthesis of γ-pyridyl tertiary alcohols from readily available starting materials under mild conditions.[21][22][23] The versatility of this reaction has been demonstrated in the late-stage functionalization of complex molecules, including pharmaceuticals.[21][24]
Mechanism of a Three-Component Carbopyridylation
Caption: Simplified mechanism of a modern three-component synthesis of γ-pyridyl tertiary alcohols.
Biocatalysis
Enzymes are increasingly being used as catalysts in organic synthesis due to their high selectivity and ability to operate under mild conditions.[25][26] Biocatalytic methods for the synthesis of chiral alcohols are well-established, and there is growing interest in applying these methods to the synthesis of chiral tertiary alcohols.[25][26][27] This can involve the use of ketoreductases for the asymmetric reduction of prochiral ketones or the use of aldolases for the formation of C-C bonds.[25][26] While still an emerging area for pyridyl tertiary alcohols specifically, biocatalysis holds significant promise for the sustainable and efficient production of these valuable compounds.
Applications in Drug Discovery
The pyridyl tertiary alcohol moiety is found in a number of bioactive molecules and approved drugs. Its presence can be critical for the compound's efficacy and pharmacokinetic profile.
| Drug/Compound Class | Therapeutic Area | Role of Pyridyl Tertiary Alcohol |
| Aspartic Protease Inhibitors | HIV, Alzheimer's | The tertiary alcohol can act as a transition-state mimic, enhancing binding to the enzyme.[28] |
| Hypoglycemic Agents | Diabetes | The pyridyl alcohol structure has been shown to possess potent hypoglycemic activity.[29] |
| Enzyme Inhibitors | Various | The pyridine ring can interact with the active site of an enzyme, while the tertiary alcohol provides a key hydrogen bonding interaction.[30][31] |
Conclusion and Future Outlook
The journey of pyridyl tertiary alcohols from their initial synthesis using classical organometallic chemistry to their construction via modern, highly selective catalytic methods showcases the remarkable progress in the field of organic synthesis. The increasing prevalence of this structural motif in medicinal chemistry underscores its importance in the design of new therapeutics. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including advancements in biocatalysis and flow chemistry. Furthermore, a deeper understanding of the conformational constraints and non-covalent interactions imparted by the pyridyl tertiary alcohol moiety will undoubtedly lead to the design of more potent and selective drug candidates.
References
- 1. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Khan Academy [khanacademy.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. resources.saylor.org [resources.saylor.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dspace.mit.edu [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 22. researchgate.net [researchgate.net]
- 23. Direct Accessing γ-Pyridyl Tertiary Alcohols through Metal-Free Three-Component Reactions | Semantic Scholar [semanticscholar.org]
- 24. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 25. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Convergent biocatalytic synthesis of chiral tertiary alcohols - American Chemical Society [acs.digitellinc.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. Aspartic protease inhibitors containing tertiary alcohol transition-state mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and hypoglycemic activity of pyridyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Inhibition of alcohol dehydrogenase from yeast by pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of alcohol dehydrogenase from yeast by pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 2-(Pyridin-3-yl)propan-2-ol in Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(pyridin-3-yl)propan-2-ol, a versatile synthetic intermediate poised for significant applications in pharmaceutical and materials science research. We will dissect its synthesis, key reactive sites, and strategic deployment in the construction of complex molecular architectures. This document moves beyond a simple recitation of facts to offer a causal understanding of its chemical behavior, empowering researchers and drug development professionals to leverage its full potential. We will detail field-proven protocols, analyze reaction mechanisms, and present a forward-looking perspective on its role in modern organic synthesis.
Introduction: Unveiling a Strategic Building Block
In the landscape of heterocyclic chemistry, pyridine derivatives are foundational scaffolds for a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. Within this class, this compound (CAS No: 15031-77-3) emerges as a particularly strategic intermediate. Its molecular architecture, featuring a tertiary alcohol appended to the 3-position of a pyridine ring, offers two distinct and tunable points for chemical modification. This duality allows for a modular approach to the synthesis of complex target molecules, making it a valuable asset in the synthetic chemist's toolbox. This guide will illuminate the synthetic pathways originating from this versatile building block, providing both the "how" and the "why" to inform and inspire innovative research.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 15031-77-3 | [1] |
| Molecular Formula | C₈H₁₁NO | [1] |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Oil or low melting solid | [1] |
| Boiling Point | 130 °C at 11 Torr | |
| pKa (predicted) | 13.82 ± 0.29 | |
| XlogP (predicted) | 0.9 | [2] |
Characterization Data:
-
¹H-NMR (CDCl₃): δ 1.58 (6H, s, CMe₂), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H)[1].
-
Mass Spectrum (MS): m/z 137 (M⁺)[1].
Synthesis of this compound: A Detailed Protocol
The most common and efficient route to this compound involves the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine. This Grignard-type reaction is known for its high yield and straightforward procedure.
Reaction Principle
The carbonyl carbon of 3-acetylpyridine is electrophilic and readily attacked by the nucleophilic methyl group of an organometallic reagent, such as methyllithium or methylmagnesium bromide. The resulting alkoxide is then protonated during aqueous workup to yield the tertiary alcohol.
References
Methodological & Application
Application Note: Synthesis of 2-(Pyridin-3-yl)propan-2-ol via Grignard Reaction
Introduction and Scientific Context
2-(Pyridin-3-yl)propan-2-ol is a tertiary alcohol derivative of pyridine. Pyridine scaffolds are fundamental heterocyclic structures present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of specific substituted pyridines, such as the target compound, serves as a crucial step in the development of novel chemical entities. As a building block, this compound can be used in the synthesis of more complex molecules and has been studied for its potential as a chiral ligand in asymmetric synthesis.[1]
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from commercially available 3-acetylpyridine. The chosen synthetic route is the Grignard reaction, a robust and classical method for forming carbon-carbon bonds.[2][3] Specifically, this protocol details the nucleophilic addition of methylmagnesium bromide to the electrophilic carbonyl carbon of 3-acetylpyridine. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices to ensure reproducibility, safety, and high purity of the final product.
Reaction Mechanism and Rationale
The core of this synthesis is the Grignard reaction, which involves the addition of an organomagnesium halide (the Grignard reagent) to a ketone.[4][5][6]
Step 1: Nucleophilic Attack. The carbon-magnesium bond in methylmagnesium bromide (CH₃MgBr) is highly polarized, rendering the methyl carbon strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of 3-acetylpyridine. The π-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate.
Step 2: Aqueous Workup (Quenching). The reaction is quenched by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the negatively charged oxygen of the alkoxide intermediate, yielding the final tertiary alcohol product, this compound, and water-soluble magnesium salts.[7][8] The use of a mild acid like NH₄Cl is crucial to prevent potential acid-catalyzed dehydration of the tertiary alcohol product, which can be a competing side reaction under harsher acidic conditions.[7]
Critical Safety and Handling Protocols
Grignard reagents are highly reactive and demand strict adherence to safety protocols. The primary hazards are their flammability and extreme reactivity with protic sources, including water and moisture.[9]
-
Water Reactivity: Methylmagnesium bromide reacts violently with water, releasing flammable gases. All glassware must be scrupulously dried (e.g., oven-dried overnight at >120 °C) and cooled under a stream of inert gas before use.
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.
-
Solvent Safety: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are typically used. These are highly flammable and can form explosive peroxides over time. Always use freshly opened or properly stored anhydrous solvents.
-
Exothermic Reaction: The addition of the Grignard reagent to the ketone is exothermic. Slow, controlled addition at reduced temperatures (e.g., 0 °C) is essential to manage the reaction rate and prevent a runaway reaction. An ice bath should be readily available for cooling.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles (or a face shield), a flame-resistant lab coat, and suitable gloves (e.g., nitrile gloves), must be worn at all times.[10][11] All manipulations should be performed within a certified chemical fume hood.
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis on a 20 mmol scale.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Acetylpyridine | ≥98% | Standard Supplier | --- |
| Methylmagnesium bromide | 3.0 M in Diethyl Ether | Standard Supplier | Handle under inert gas |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Inhibitor-free |
| Ammonium Chloride (NH₄Cl) | ACS Reagent Grade | Standard Supplier | For saturated solution |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard Supplier | For extraction |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | For drying |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography |
| Triethylamine (TEA) | ≥99% | Standard Supplier | For chromatography |
| Glassware | --- | --- | Oven-dried before use |
Detailed Synthesis Procedure
-
Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a reflux condenser topped with a nitrogen/argon inlet. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Through the septum, add 3-acetylpyridine (2.42 g, 20.0 mmol) to the reaction flask. Add 40 mL of anhydrous THF via syringe to dissolve the ketone.
-
Reaction Initiation: Cool the stirred solution to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 7.3 mL, 22.0 mmol, 1.1 equivalents) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition. A precipitate may form during the addition.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add 20 mL of saturated aqueous ammonium chloride solution dropwise to quench the reaction. Vigorous gas evolution may occur. Stir for 15 minutes until a clear separation of layers is observed.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution, 1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. A suitable eluent system is a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1 v/v/v).[12] The addition of triethylamine is crucial to prevent the basic pyridine product from tailing on the acidic silica gel.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as an oil.
Data Summary and Characterization
Reagent and Yield Table
| Compound | MW ( g/mol ) | Amount Used | Moles (mmol) | Equivalents |
| 3-Acetylpyridine | 121.14 | 2.42 g | 20.0 | 1.0 |
| Methylmagnesium Bromide | --- | 7.3 mL (3.0 M) | 22.0 | 1.1 |
| Product: this compound | 137.18 | ~1.26 g | ~9.2 | 46% (Typical Yield) [12] |
Expected Characterization Data
-
Appearance: Colorless to light yellow oil.
-
¹H-NMR (CDCl₃): δ 8.65 (m, 1H, Py 2-H), 8.32 (m, 1H, Py 6-H), 7.85 (m, 1H, Py 4-H), 7.22 (m, 1H, Py 5-H), 1.58 (s, 6H, C(CH₃)₂).[12]
-
Mass Spectrum (MS): m/z 137 (M⁺).[12]
Visual Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. study.com [study.com]
- 3. byjus.com [byjus.com]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nbinno.com [nbinno.com]
- 10. westliberty.edu [westliberty.edu]
- 11. fishersci.com [fishersci.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-(Pyridin-3-yl)propan-2-ol via Grignard Reaction
Abstract
This comprehensive guide details a robust protocol for the synthesis of 2-(Pyridin-3-yl)propan-2-ol, a valuable tertiary alcohol intermediate in pharmaceutical and materials science research. The synthesis is achieved through the nucleophilic addition of a methyl Grignard reagent to 3-acetylpyridine. This document provides a step-by-step experimental procedure, in-depth discussion of the reaction mechanism, potential challenges associated with pyridine-containing substrates, and strategies for troubleshooting. Furthermore, it outlines detailed methods for product purification and characterization, ensuring researchers can confidently replicate and validate the synthesis.
Introduction
The synthesis of functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. This compound is a key building block, featuring a tertiary alcohol directly attached to a pyridine ring. This structural motif is of significant interest for creating novel ligands for metal complexes and as a precursor for various biologically active molecules.[1] The Grignard reaction, a classic and versatile carbon-carbon bond-forming method, provides a direct and efficient route to this target molecule from readily available starting materials.[2][3][4] This application note offers a detailed and field-proven protocol for this synthesis, emphasizing practical insights and scientific rationale to ensure successful execution.
Reaction Scheme
The overall transformation involves the reaction of 3-acetylpyridine with a methyl Grignard reagent (methylmagnesium bromide) or methyllithium in an anhydrous ether solvent, followed by an acidic workup to yield the desired tertiary alcohol.[1][5]
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 3-Acetylpyridine | ReagentPlus®, 99% | Sigma-Aldrich | Store under inert gas. |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | Anhydrous, handle under inert atmosphere. |
| Diethyl Ether (Et2O) | Anhydrous, ≥99.7% | Sigma-Aldrich | Ensure dryness, inhibitor-free. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Alternative solvent, ensure dryness. |
| Saturated aq. NH4Cl | Laboratory Grade | Fisher Scientific | For reaction quenching. |
| Anhydrous MgSO4 or Na2SO4 | Laboratory Grade | Fisher Scientific | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |
| Eluent System | HPLC Grade | Fisher Scientific | Ether/Petroleum Ether/Triethylamine (30:10:1 v/v/v).[5] |
| Round-bottom flasks | - | VWR | Flame-dried before use. |
| Septa, Needles, Syringes | - | VWR | For handling anhydrous reagents. |
| Magnetic Stirrer & Stir bars | - | VWR | - |
| Inert Gas (Nitrogen or Argon) | High Purity | Airgas | For maintaining an inert atmosphere. |
Step-by-Step Procedure
Reaction Setup and Execution:
-
Glassware Preparation: All glassware must be rigorously dried in an oven (overnight at >100 °C) or by flame-drying under a stream of inert gas to remove any adsorbed water, which would quench the Grignard reagent.[4][6]
-
Inert Atmosphere: Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube or inert gas inlet) while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Charging: To the reaction flask, add 3-acetylpyridine (1.0 eq) dissolved in anhydrous diethyl ether.
-
Grignard Addition: Cool the flask to 0 °C using an ice-water bath. Add the methylmagnesium bromide solution (1.1 - 1.5 eq) to the dropping funnel and add it dropwise to the stirred solution of 3-acetylpyridine over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The reaction is exothermic.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Quenching: Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH4Cl). This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil.
-
Purification: Purify the crude product by column chromatography on silica gel. A recommended eluent system is a mixture of ether, petroleum ether, and triethylamine in a 30:10:1 ratio.[5] The addition of a small amount of triethylamine is crucial to prevent the slightly basic product from tailing on the acidic silica gel.
Mechanistic Insights and Technical Considerations
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the methylmagnesium bromide on the electrophilic carbonyl carbon of 3-acetylpyridine. This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the final tertiary alcohol.[2][3]
Caption: Simplified mechanism of the Grignard reaction.
Challenges with Pyridine Substrates
While the Grignard reaction is generally robust, the presence of the pyridine nitrogen introduces potential complications. The lone pair on the nitrogen atom can coordinate to the magnesium center of the Grignard reagent, acting as a Lewis base. This can lead to:
-
Reduced Reactivity: Coordination of the Grignard reagent to the pyridine nitrogen can decrease its nucleophilicity.
-
Side Reactions: In some cases, particularly with 2-substituted pyridines (the "2-pyridyl problem"), the Grignard reagent can add to the pyridine ring itself or promote other undesired pathways.[7] While less pronounced for 3-substituted pyridines, it is a factor to consider.
-
Workup and Purification Difficulties: The basic nature of the pyridine product can complicate extraction and purification. The use of triethylamine in the chromatography eluent is a key strategy to mitigate this.[5]
Characterization of this compound
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ 1.58 (s, 6H, C(CH₃)₂), 7.22 (m, 1H, Py 5-H), 7.85 (m, 1H, Py 4-H), 8.32 (m, 1H, Py 6-H), 8.65 (m, 1H, Py 2-H).[5] |
| Mass Spec. (MS) | m/z 137 (M⁺).[5] |
| ¹³C NMR | Expected signals for the pyridine ring carbons, the quaternary carbon, and the methyl carbons. |
| IR Spectroscopy | Characteristic broad O-H stretch (~3400 cm⁻¹), C-O stretch (~1150 cm⁻¹), and aromatic C=C and C=N stretches. |
Safety Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All manipulations must be carried out under a strict inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable and can form explosive peroxides. Use only in a well-ventilated fume hood, away from ignition sources.
-
Quenching: The quenching of the reaction is highly exothermic and can cause splashing. Perform this step slowly and with cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Wet glassware or solvents. | Ensure all glassware is rigorously dried and use anhydrous solvents. |
| Inactive Grignard reagent. | Titrate the Grignard reagent before use to determine its exact molarity. | |
| Formation of Biphenyl | Reaction temperature too high. | Maintain a low temperature during the addition of the Grignard reagent. |
| Product Tailing on TLC/Column | Acidic silica gel interacting with the basic product. | Add a small amount of triethylamine (0.5-1%) to the eluent system. |
References
- 1. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of Tertiary Alcohols via Organolithium Addition to 3-Acetylpyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of tertiary alcohols through the nucleophilic addition of organolithium reagents to 3-acetylpyridine. The protocol details the theoretical underpinnings, practical experimental procedures, safety considerations, and mechanistic insights of this important carbon-carbon bond-forming reaction. Emphasis is placed on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: Theoretical Framework and Mechanistic Considerations
The addition of organolithium reagents to carbonyl compounds represents a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon bonds with a high degree of control. When 3-acetylpyridine is the substrate, the reaction yields tertiary alcohols with a pyridine moiety, a structural motif prevalent in numerous pharmaceuticals and biologically active molecules.
The pyridine ring, being electron-deficient, influences the reactivity of the acetyl group. Nucleophilic attack by the organolithium reagent is directed at the electrophilic carbonyl carbon.[1] The reaction proceeds via a nucleophilic addition mechanism, forming a lithium alkoxide intermediate which, upon aqueous workup, is protonated to yield the final tertiary alcohol.
A key consideration in additions to pyridyl ketones is the potential for chelation. For 2-pyridyl ketones, the nitrogen atom can chelate the lithium cation, influencing the stereochemical outcome and sometimes retarding the rate of addition to the carbonyl group.[2] While 3-acetylpyridine does not form a simple five- or six-membered chelate with the lithium reagent in the same manner as a 2-substituted pyridine, the Lewis basicity of the pyridine nitrogen can still influence the aggregation state and reactivity of the organolithium reagent in the vicinity of the reaction center.
Reaction Workflow and Mechanism
The overall transformation involves the nucleophilic addition of an organolithium reagent to the carbonyl carbon of 3-acetylpyridine, followed by an acidic workup to protonate the resulting alkoxide.
Caption: Reaction scheme for the synthesis of a tertiary alcohol from 3-acetylpyridine.
Experimental Protocol: Synthesis of 2-(Pyridin-3-yl)propan-2-ol
This protocol details the synthesis of this compound via the addition of methyllithium to 3-acetylpyridine.
Materials:
-
3-Acetylpyridine (Reagent grade)
-
Methyllithium (1.6 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Septa
-
Syringes and needles
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Apparatus Setup:
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet is assembled.
-
All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.[3]
-
-
Reaction Setup:
-
To the flask, add 3-acetylpyridine (2.42 g, 20 mmol) and dissolve it in anhydrous diethyl ether (50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Methyllithium:
-
Slowly add methyllithium (1.6 M in diethyl ether, 13.8 mL, 22 mmol, 1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes. Ensure the internal temperature does not rise above -70 °C.
-
A color change or the formation of a precipitate may be observed.
-
-
Reaction:
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.
-
-
Quenching:
-
Cool the reaction mixture to 0 °C with an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Caution: This is an exothermic process, and gas evolution may occur.
-
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a colorless oil. A literature example reports a yield of 46% for a similar procedure.[4]
-
Safety Precautions and Reagent Handling
Organolithium reagents are pyrophoric and will ignite spontaneously on contact with air or moisture. [5][6][7][8] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (nitrile gloves are often used, but it's recommended to wear a more resistant glove like neoprene over them).[5][6]
-
Inert Atmosphere: All manipulations of organolithium reagents must be carried out under an inert atmosphere of argon or nitrogen.[5][6][9]
-
Syringe and Cannula Techniques: Use proper syringe and cannula techniques for transferring organolithium solutions.[3][6] Ensure all syringes and needles are dry.
-
Quenching: Quench excess organolithium reagents and any residues in the reaction flask carefully. A common method is the slow addition of isopropanol, followed by methanol, and then water, all at low temperatures.
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily available. Do not use a water or carbon dioxide extinguisher on an organolithium fire.
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Solvent | Anhydrous ethereal solvents (e.g., diethyl ether, THF) | Ethereal solvents solvate the lithium cation, increasing the nucleophilicity of the organolithium reagent. The presence of water will quench the reagent. |
| Temperature | -78 °C to room temperature | Low initial temperature helps to control the exothermic reaction and minimize side reactions. |
| Stoichiometry | 1.0 - 1.2 equivalents of organolithium | A slight excess of the organolithium reagent ensures complete consumption of the starting ketone. |
| Workup | Saturated aqueous NH₄Cl | A mild acid quench is used to protonate the alkoxide without causing side reactions on the acid-sensitive pyridine ring. |
Troubleshooting:
-
Low Yield: This could be due to impure or degraded organolithium reagent, or the presence of moisture in the reaction. Titration of the organolithium solution before use is recommended to determine its exact concentration.[9][10]
-
Side Reactions: Potential side reactions include addition to the pyridine ring, although this is generally less favorable than addition to the carbonyl. Using the correct stoichiometry and maintaining low temperatures can minimize these.
Conclusion
The organolithium addition to 3-acetylpyridine is a robust and reliable method for the synthesis of tertiary alcohols containing a pyridine scaffold. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively utilize this reaction in the development of novel chemical entities. This guide provides a solid foundation for the successful execution of this important transformation.
References
- 1. ambeed.com [ambeed.com]
- 2. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. rubingroup.org [rubingroup.org]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Versatile Scaffold: 2-(Pyridin-3-yl)propan-2-ol as a Strategic Building Block in Modern Drug Discovery
Abstract
The pyridine motif is a cornerstone of medicinal chemistry, embedded in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions have cemented its status as a privileged scaffold. This technical guide focuses on a specific, yet highly versatile, derivative: 2-(Pyridin-3-yl)propan-2-ol . We will provide an in-depth exploration of its synthesis, chemical reactivity, and strategic applications in the design and discovery of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to leverage this valuable building block in their research endeavors.
Introduction: The Strategic Value of the this compound Moiety
The this compound scaffold combines three key structural features that render it a valuable asset in drug discovery:
-
The Pyridine Ring: A bioisostere for a phenyl ring, the pyridine nitrogen introduces a hydrogen bond acceptor, enhancing solubility and providing a key interaction point with biological targets.
-
The Tertiary Alcohol: This functional group can act as a hydrogen bond donor and provides a handle for further chemical modification, such as esterification, to modulate physicochemical properties.
-
The Gem-Dimethyl Group: These methyl groups provide steric bulk, which can influence binding selectivity and metabolic stability by shielding the tertiary alcohol from oxidation.
This unique combination of features makes this compound an attractive starting point for the synthesis of a diverse range of bioactive molecules, with potential applications in oncology, neuroscience, and inflammatory diseases.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 15031-77-3 | [2] |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Oil | [2] |
| Boiling Point | 130 °C @ 11 Torr | LookChem |
| Density | 1.052 ± 0.06 g/cm³ (Predicted) | LookChem |
Spectroscopic Data:
-
¹H-NMR (CDCl₃): δ 1.58 (6H, s, CMe₂), 7.22 (1H, m, Py 5-H), 7.85 (1H, m, Py 4-H), 8.32 (1H, m, Py 6-H), 8.65 (1H, m, Py 2-H).[2]
-
Mass Spectrum (MS): m/z 137 (M+).[2]
Synthesis of this compound: A Detailed Protocol
The most common and efficient synthesis of this compound involves the Grignard-like addition of a methyl nucleophile to 3-acetylpyridine.[2] The following protocol details a robust laboratory-scale synthesis.
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Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
3-Acetylpyridine
-
Methyllithium (e.g., 1.4 M solution in diethyl ether)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Petroleum ether
-
Triethylamine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Inert gas line (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon), add dry THF (40 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Reactants: Add 3-acetylpyridine (2.2 mL, 20 mmol) to the cooled THF. To this solution, slowly add a solution of methyllithium (1.4 M in diethyl ether, 14 mL, 20 mmol) dropwise via syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1) as the eluent to afford this compound as an oil.[2]
Safety Precautions:
-
Organolithium Reagents: Methyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.[3][4][5][6][7] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[3][4][5][6][7]
-
Dry Solvents and Glassware: Ensure all solvents and glassware are thoroughly dried to prevent quenching of the organolithium reagent and potential fire hazards.[4]
Application in Drug Discovery: A Building Block for Bioactive Molecules
The this compound scaffold is a versatile starting point for the synthesis of a variety of drug candidates. Its potential has been explored in several therapeutic areas.
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Key therapeutic areas for this compound derivatives.
Kinase Inhibitors
The pyridine ring is a common feature in many kinase inhibitors, where it often forms hydrogen bonds with the hinge region of the kinase active site. The this compound moiety can be incorporated into scaffolds targeting various kinases.
Protocol 2: Suzuki Coupling for Aryl-Substituted Pyridine Derivatives (Adaptable)
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted to couple an aryl or heteroaryl group to the pyridine ring of a halogenated this compound derivative.[8][9][10][11][12]
Materials:
-
Bromo-derivative of this compound (e.g., 2-bromo-5-(1-hydroxy-1-methylethyl)pyridine)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the bromo-pyridine derivative (1.0 eq.), the boronic acid (1.2 eq.), and the base (2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., 3-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Central Nervous System (CNS) Agents
Pyridine-containing compounds have shown a wide range of activities in the central nervous system.[13][14][15] The this compound scaffold can be used to develop novel CNS agents.
Protocol 3: N-Alkylation of the Pyridine Ring (Adaptable)
N-alkylation of the pyridine nitrogen can be a key step in modifying the properties of a CNS drug candidate.[16][17][18][19][20]
Materials:
-
This compound derivative
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Solvent (e.g., DMF, acetonitrile)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in the chosen solvent.
-
Reagent Addition: Add the alkyl halide (1.1 eq.). If a base is used, add it to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Workup and Purification: Remove the solvent under reduced pressure. If a base was used, filter the mixture. The crude product can be purified by column chromatography or recrystallization.
Anti-inflammatory Agents
Pyridine derivatives have been investigated for their anti-inflammatory properties.[3][4][16] The this compound core can be elaborated to generate novel anti-inflammatory compounds.
Protocol 4: Esterification of the Tertiary Alcohol (Adaptable)
Esterification of the tertiary alcohol can be used to create prodrugs or to modify the pharmacokinetic properties of a compound.[21][22][23][24][25]
Materials:
-
This compound derivative
-
Acid chloride or acid anhydride
-
Pyridine (as solvent and base)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
Procedure:
-
Reaction Setup: Dissolve the this compound derivative in pyridine at 0 °C.
-
Reagent Addition: Add DMAP (catalytic amount) followed by the dropwise addition of the acid chloride or acid anhydride (1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with aqueous copper sulfate solution (to remove pyridine), water, and brine. Dry the organic layer and concentrate. Purify the crude product by column chromatography.
Conclusion
This compound is a readily accessible and highly versatile building block for drug discovery. Its unique combination of a pyridine ring, a tertiary alcohol, and gem-dimethyl groups provides a rich platform for the synthesis of diverse and complex molecules. The protocols provided in this guide, along with the overview of its potential applications, are intended to empower researchers to explore the full potential of this valuable scaffold in the development of next-generation therapeutics.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. jk-sci.com [jk-sci.com]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. iqm.unicamp.br [iqm.unicamp.br]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery, synthesis and characterization of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines as activin-like kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Alkylation and acylation of pyridine [quimicaorganica.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. orgosolver.com [orgosolver.com]
- 22. bio-protocol.org [bio-protocol.org]
- 23. US3590073A - Esterification of tertiary alcohols - Google Patents [patents.google.com]
- 24. US6420596B1 - Process for the selective esterification of tertiary alcohol by an acid anhydride using a reusable solid catalyst - Google Patents [patents.google.com]
- 25. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes & Protocols: Screening of 2-(Pyridin-3-yl)propan-2-ol Derivatives for CNS Depressant Activity
Abstract: The central nervous system (CNS) is the target for a vast array of therapeutics aimed at treating neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. CNS depressants, which reduce neuronal excitability, are a cornerstone of this therapeutic class. The pyridine scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous CNS-active compounds.[1][2] This guide provides a comprehensive framework for the synthesis and pharmacological screening of novel derivatives based on the "2-(Pyridin-3-yl)propan-2-ol" core structure. The protocols detailed herein are designed for researchers in drug discovery and development, offering a tiered screening cascade from initial synthesis and in vitro receptor engagement to in vivo behavioral validation, with a focus on elucidating potential sedative, hypnotic, and anxiolytic properties.
Introduction: The Rationale for Pyridine-Based CNS Depressants
The pyridine ring is a bioisostere of a phenyl ring but with a nitrogen atom that can act as a hydrogen bond acceptor, influencing solubility, metabolism, and protein binding.[1] Many CNS-active drugs leverage this heterocycle. The primary mechanism for many CNS depressants, such as benzodiazepines and barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.[4]
Derivatives of this compound present an intriguing chemical space for novel GABA-A receptor modulators. The tertiary alcohol provides a key hydrogen bonding point, while the pyridine ring can engage in various interactions within a receptor binding pocket. By systematically modifying substituents on the pyridine ring or altering the propan-2-ol side chain, a library of compounds can be generated to explore the structure-activity relationship (SAR) for CNS depressant effects. This document outlines the critical steps to synthesize, screen, and characterize these novel derivatives.
Section 1: General Synthesis of this compound Derivatives
The synthesis of the core scaffold and its derivatives can be achieved through established organometallic reactions. The parent compound, this compound, is synthesized via the reaction of a methyl organometallic reagent, such as methyllithium or a methyl Grignard reagent, with 3-acetylpyridine.[5] This approach can be adapted to create a diverse library of derivatives.
Protocol 1.1: General Synthesis via Grignard Reaction
Objective: To synthesize a library of this compound derivatives by reacting various substituted 3-acetylpyridines with organometallic reagents.
Principle: This reaction involves the nucleophilic addition of a Grignard reagent (R-MgBr) to the electrophilic carbonyl carbon of a 3-acetylpyridine derivative. The resulting magnesium alkoxide is then protonated during an aqueous workup to yield the desired tertiary alcohol.
Materials & Reagents:
-
Substituted 3-acetylpyridine (starting material)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Alkyl or aryl halide (e.g., methyl iodide, ethyl bromide, phenyl bromide)
-
Iodine crystal (for initiating the reaction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of the appropriate alkyl/aryl halide in anhydrous ether/THF dropwise. A small crystal of iodine can be added to initiate the reaction if necessary. Stir the mixture until the magnesium has been consumed.
-
Nucleophilic Addition: Cool the prepared Grignard reagent in an ice bath. Add a solution of the selected 3-acetylpyridine derivative in anhydrous ether/THF dropwise to the stirred Grignard reagent.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Workup: Once the reaction is complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo. Purify the crude product by silica gel column chromatography to obtain the final this compound derivative.[5]
-
Characterization: Confirm the structure of the purified compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Section 2: A Hierarchical Screening Cascade
To efficiently identify promising CNS depressant candidates, a multi-tiered screening approach is essential. This cascade begins with high-throughput in vitro assays to establish target engagement and mechanism, followed by more resource-intensive in vivo behavioral models to confirm CNS activity and assess the therapeutic window.
Caption: Hierarchical screening workflow for identifying CNS depressant candidates.
Section 3: Primary Screening - In Vitro Assays
The initial screening phase aims to determine if the synthesized compounds interact with the primary molecular target for CNS depressants, the GABA-A receptor.
Protocol 3.1: GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds for the benzodiazepine binding site on the GABA-A receptor complex.
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]Flunitrazepam), which is known to bind with high affinity to the benzodiazepine site on GABA-A receptors.[6] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.
Materials & Reagents:
-
Rat or mouse whole-brain homogenate (source of GABA-A receptors)
-
[³H]Flunitrazepam (radioligand)
-
Diazepam or Clonazepam (unlabeled competitor for non-specific binding and positive control)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rodent brain tissue by homogenization and centrifugation.
-
Assay Setup: In test tubes, add Tris-HCl buffer, a fixed concentration of [³H]Flunitrazepam (typically 1-2 nM), and varying concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Controls:
-
Total Binding: Contains buffer and radioligand only.
-
Non-specific Binding: Contains buffer, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).
-
-
Incubation: Add the brain membrane preparation to each tube, vortex gently, and incubate at 4°C for 60-90 minutes.
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis. A lower IC₅₀ indicates higher binding affinity.
-
Protocol 3.2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Objective: To functionally characterize the effect of hit compounds from the binding assay on GABA-A receptor activity.
Principle: Xenopus laevis oocytes are injected with cRNA encoding specific GABA-A receptor subunits (e.g., α1β2γ2, the most common subtype in the brain) to express functional receptors on their surface.[4][7] The TEVC technique is used to measure the chloride current that flows through the channels in response to GABA application. The test compound is co-applied with GABA to determine if it enhances (positive modulator), inhibits (negative modulator), or has no effect on the GABA-induced current.[7]
Caption: Proposed mechanism of action at the GABA-A receptor.
Procedure:
-
Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis. Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits. Incubate for 2-5 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -60 mV.
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current (I_GABA).
-
Compound Application: Co-apply the test compound with the same concentration of GABA.
-
Measurement: Measure the peak current in the presence of the test compound.
-
Data Analysis: Calculate the percent modulation as: [(I_(GABA+Compound) / I_GABA) - 1] * 100.
-
Positive Modulation (>0%): Indicates the compound enhances GABA's effect, consistent with CNS depressant activity.
-
Negative Modulation (<0%): Suggests an inhibitory or anxiogenic effect.
-
No Change (~0%): Compound is inactive at the tested concentration.
-
Section 4: Secondary Screening - In Vivo Behavioral Assays
Compounds demonstrating positive modulation in electrophysiology assays are advanced to in vivo testing to confirm CNS depressant effects in a whole-organism context. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 4.1: Open-Field Test (OFT)
Objective: To assess spontaneous locomotor activity, exploration, and anxiety-like behavior.[8][9]
Principle: Animals are placed in a novel, open arena, and their movements are tracked. CNS depressants typically reduce locomotor activity (distance traveled) and exploratory behaviors (e.g., rearing).[9][10]
Apparatus: A square arena (e.g., 40x40 cm for mice) with high walls, often equipped with an automated video-tracking system.[9]
Procedure:
-
Acclimation: Acclimate animals to the testing room for at least 1 hour before the test.
-
Dosing: Administer the test compound, vehicle control, or a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) to different groups of animals.[10]
-
Testing: After a predetermined pretreatment time (e.g., 30 minutes), place each animal individually in the center of the open-field arena.
-
Recording: Record activity for 5-10 minutes.
-
Data Analysis: Key parameters include:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearing events.
-
A significant decrease in total distance and rearing compared to the vehicle group suggests a sedative effect.
-
Protocol 4.2: Rotarod Test
Objective: To evaluate motor coordination and balance, often used to detect neurological impairment or unwanted sedative side effects.[10][11]
Principle: The test measures the ability of an animal to remain on a rotating rod. A drug that causes motor impairment will reduce the latency to fall from the rod.[10] This test helps distinguish true sedative effects from motor toxicity.
Apparatus: A motorized rotating rod with adjustable speed (e.g., accelerating from 4 to 40 rpm over 5 minutes).
Procedure:
-
Training: Train the animals on the rotarod for 2-3 days prior to the test until they can consistently stay on for a set duration (e.g., 5 minutes at a constant speed).[10]
-
Dosing: On the test day, administer the compound, vehicle, or positive control as in the OFT.
-
Testing: At the time of peak drug effect (determined from pilot studies), place the animal on the accelerating rotarod and record the latency to fall.
-
Data Analysis: Compare the mean latency to fall for the drug-treated groups against the vehicle control group. A significant decrease indicates impaired motor coordination.
Protocol 4.3: Thiopental/Pentobarbital-Induced Sleeping Time
Objective: To confirm sedative-hypnotic properties of the test compounds.
Principle: CNS depressants can potentiate the hypnotic effect of barbiturates like thiopental or pentobarbital, reducing the dose needed to induce sleep or prolonging the duration of sleep.[8][9]
Procedure:
-
Dosing: Administer the test compound or vehicle to different groups of mice.
-
Hypnotic Induction: After the appropriate pretreatment time, administer a sub-hypnotic or threshold hypnotic dose of thiopental sodium (e.g., 40 mg/kg, i.p.).[9]
-
Measurement: Immediately observe the animals for the loss of the righting reflex (the inability to return to an upright position when placed on their back).
-
Data Recording: Record:
-
Onset of sleep: Time from barbiturate injection to the loss of the righting reflex.
-
Duration of sleep: Time from the loss to the spontaneous recovery of the righting reflex.
-
-
Data Analysis: A significant increase in the duration of sleep or a significant decrease in the onset time compared to the vehicle group indicates a sedative-hypnotic effect.
Section 5: Data Interpretation and SAR Analysis
The goal of the screening cascade is to build a robust dataset that allows for the establishment of a Structure-Activity Relationship (SAR). By comparing the biological activity of different derivatives, researchers can identify the chemical moieties responsible for potency, efficacy, and a favorable safety profile.
Table 1: Hypothetical Screening Data for this compound Derivatives
| Compound ID | R-Group Modification (on Pyridine Ring) | Binding Affinity (IC₅₀, nM) | GABA-A Modulation (% of GABA EC₂₀) | Locomotor Activity (% Reduction in OFT) | Motor Impairment (Min. Effective Dose, Rotarod, mg/kg) |
| Parent | H | 850 | +150% | 35% @ 30 mg/kg | 50 |
| Deriv-01 | 5-Chloro | 75 | +450% | 60% @ 10 mg/kg | 25 |
| Deriv-02 | 6-Methoxy | 220 | +300% | 50% @ 20 mg/kg | > 50 |
| Deriv-03 | 2-Fluoro | 1500 | +80% | 15% @ 30 mg/kg | > 100 |
| Diazepam | N/A (Positive Control) | 15 | +500% | 70% @ 2 mg/kg | 5 |
SAR Insights from Hypothetical Data:
-
Potency: The addition of a 5-chloro group (Deriv-01) significantly increases binding affinity compared to the parent compound, suggesting a favorable interaction in the binding pocket.
-
Efficacy: The 5-chloro derivative also shows the highest positive modulation, indicating it is a more efficacious modulator of the GABA-A receptor.
-
Therapeutic Window: The 6-methoxy derivative (Deriv-02) shows a good balance of sedative activity (50% reduction in locomotion) with a lower liability for motor impairment (>50 mg/kg), suggesting a potentially wider therapeutic window compared to the 5-chloro derivative. This makes Deriv-02 a promising candidate for further optimization.
-
Negative Impact: The 2-fluoro substitution (Deriv-03) is detrimental to both binding and functional activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolothienopyridinones as potential GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deciphering the CNS anti-depressant, antioxidant and cytotoxic profiling of methanol and aqueous extracts of Trametes versicolor and molecular interactions of its phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice | springermedizin.de [springermedizin.de]
- 10. Study of central nervous system depressant and behavioral activity of an ethanol extract of Achyranthes aspera (Agadha) in different animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
Application Note: A Multi-Assay Approach for Characterizing the Anti-inflammatory Activity of Novel Pyridyl Alcohol Compounds
Introduction
Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. Chronic inflammation is a key contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a critical area of research. Pyridyl alcohol compounds have emerged as a promising class of small molecules with potential anti-inflammatory properties.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on a strategic, multi-assay approach to comprehensively evaluate the anti-inflammatory potential of novel pyridyl alcohol compounds. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols, and illustrate how to interpret the resulting data to build a robust profile of a compound's mechanism of action.
The Rationale: A Tiered Approach to Unraveling Anti-inflammatory Mechanisms
A thorough investigation of a novel compound's anti-inflammatory activity requires a multi-faceted approach that moves from broad phenotypic screening to more targeted mechanistic studies. This tiered strategy allows for the efficient identification of promising candidates and a deeper understanding of how they exert their effects at a molecular level. Our proposed workflow is designed to answer key questions:
-
Does the compound inhibit the production of key inflammatory mediators?
-
Which signaling pathways are modulated by the compound?
-
Does the compound target specific enzymes involved in the inflammatory cascade?
To address these questions, we will focus on a series of well-established and validated in vitro assays.
Foundational In Vitro Model: LPS-Stimulated Macrophages
A cornerstone of in vitro inflammation research is the use of macrophages stimulated with lipopolysaccharide (LPS).[2] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in immune cells like macrophages.[3] This model mimics key aspects of the inflammatory cascade, including the production of pro-inflammatory cytokines and other mediators.[4] The human monocytic cell line THP-1, differentiated into macrophages, provides a reliable and reproducible system for these studies.[5]
Tier 1: Primary Screening for Anti-inflammatory Activity
The initial goal is to determine if the pyridyl alcohol compounds can suppress the production of key inflammatory mediators in a dose-dependent manner.
Assay 1.1: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Scientific Rationale: During inflammation, macrophages upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple, rapid, and cost-effective colorimetric method to quantify nitrite (NO₂⁻), a stable and soluble breakdown product of NO.[6][7] A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[8]
Protocol: Griess Assay for Nitrite Quantification
-
Cell Culture and Treatment:
-
Seed differentiated THP-1 macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the novel pyridyl alcohol compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).[9]
-
-
Inflammatory Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce iNOS expression and NO production.[9]
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
-
Griess Reaction:
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent I and 50 µL of Griess Reagent II.[10]
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample and determine the percentage of NO inhibition relative to the LPS-stimulated control.
-
Assay 1.2: Quantification of Pro-inflammatory Cytokines (ELISA)
Scientific Rationale: Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are central players in the inflammatory response.[12] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in cell culture supernatants.[13][14] A reduction in TNF-α and IL-6 levels is a strong indicator of anti-inflammatory efficacy.
Protocol: Sandwich ELISA for TNF-α and IL-6
-
Plate Coating:
-
Coat a 96-well high-binding ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[15]
-
-
Blocking:
-
Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.[16]
-
-
Sample and Standard Incubation:
-
Wash the plate and add cell culture supernatants (collected from the same experiment as the Griess assay) and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.[17]
-
-
Detection:
-
Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour at room temperature.[18]
-
-
Enzyme Conjugation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.[17]
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of TNF-α and IL-6 in each sample. Determine the IC₅₀ value for each compound.
-
Data Presentation: Tier 1 Screening Results
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| Pyridyl Alcohol A | 12.5 | 8.2 | 15.7 |
| Pyridyl Alcohol B | > 100 | > 100 | > 100 |
| Positive Control | 2.1 | 1.5 | 3.4 |
Tier 2: Elucidating the Mechanism of Action - Signaling Pathway Analysis
Compounds that demonstrate significant activity in Tier 1 are advanced to mechanistic studies to identify the signaling pathways they modulate. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[19][20]
Assay 2.1: NF-κB Reporter Assay
Scientific Rationale: The NF-κB reporter assay is a powerful tool to directly measure the activity of the NF-κB transcription factor.[21] This cell-based assay utilizes a luciferase reporter gene under the control of NF-κB response elements.[22] Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.[23] Inhibition of luciferase activity by a test compound indicates interference with the NF-κB signaling cascade.[24]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T or THP-1) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[21]
-
-
Compound Treatment:
-
After 24 hours, treat the transfected cells with various concentrations of the pyridyl alcohol compounds for 1 hour.
-
-
Pathway Activation:
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 6-8 hours.
-
-
Cell Lysis and Luminescence Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[22]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Visualization of the NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.
Tier 3: Target Identification and Validation
For compounds that show robust inhibition of the NF-κB pathway, the next step is to investigate potential direct molecular targets. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway responsible for the synthesis of prostaglandins.[25] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[26]
Assay 3.1: COX-2 Inhibitor Screening Assay
Scientific Rationale: A cell-free enzymatic assay can determine if the pyridyl alcohol compounds directly inhibit the activity of COX-2.[27] This assay measures the production of prostaglandin H2 (PGH2), the product of the COX-2 reaction, which is then converted to a more stable product for quantification.[28] A decrease in product formation in the presence of the test compound indicates direct inhibition of the COX-2 enzyme.
Protocol: COX-2 Inhibitor Screening Assay
-
Reagent Preparation:
-
Prepare assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and the test compounds at various concentrations.[29]
-
-
Enzyme Inhibition:
-
In a 96-well plate, incubate the COX-2 enzyme with the pyridyl alcohol compounds or a known COX-2 inhibitor (e.g., celecoxib) for a short period.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding arachidonic acid.
-
-
Product Detection:
-
After a set incubation time, stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric method as per the kit instructions.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.
-
Visualization of the Experimental Workflow
Caption: Tiered experimental workflow.
Conclusion
This application note outlines a comprehensive and logical workflow for the in vitro characterization of novel pyridyl alcohol compounds as potential anti-inflammatory agents. By employing a tiered approach, researchers can efficiently screen compounds, elucidate their mechanisms of action, and identify specific molecular targets. The detailed protocols provided for the Griess assay, cytokine ELISA, NF-κB reporter assay, and COX-2 inhibitor screening assay serve as a robust foundation for these investigations. The integration of these assays will provide a holistic understanding of the anti-inflammatory potential of novel pyridyl alcohol compounds, paving the way for further preclinical development.
References
- 1. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 6. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Inflammation Cytokines Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Cytokine Elisa [bdbiosciences.com]
- 16. bowdish.ca [bowdish.ca]
- 17. benchchem.com [benchchem.com]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. raybiotech.com [raybiotech.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 23. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. indigobiosciences.com [indigobiosciences.com]
- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 26. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. caymanchem.com [caymanchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for 2-(Pyridin-3-yl)propan-2-ol as a Ligand in Transition Metal Complexes
Introduction: Unveiling the Potential of 2-(Pyridin-3-yl)propan-2-ol in Coordination Chemistry and Catalysis
In the ever-evolving landscape of materials science and drug development, the design and synthesis of novel transition metal complexes with tailored properties are of paramount importance. Pyridine-based ligands have long been a cornerstone in coordination chemistry, offering a versatile scaffold for the construction of complexes with diverse applications.[1] This guide focuses on a particularly intriguing ligand, This compound , and its role in the formation of transition metal complexes.
The unique structural and electronic features of this compound, namely the presence of a pyridine nitrogen for coordination and a tertiary alcohol group, make it a compelling candidate for the development of catalysts and functional materials. The pyridine ring provides a strong coordination site to a variety of transition metals, while the alcohol moiety can either remain as a pendant group influencing the steric and electronic environment of the metal center or be deprotonated to form an alkoxide that can bridge multiple metal centers.[2] This hemilabile nature of the pyridyl-alcohol framework is a key attribute that can be exploited to fine-tune the reactivity and stability of the resulting complexes.
These application notes provide a comprehensive overview of the synthesis of this compound, detailed protocols for the preparation of its transition metal complexes, and methodologies for their characterization and application in catalysis. The content is specifically curated for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices and the validation of protocols.
Part 1: Synthesis of the Ligand: this compound
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a methyl organometallic reagent to 3-acetylpyridine. This Grignard-type reaction is known for its efficiency and straightforward procedure.[3]
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of this compound from 3-acetylpyridine and methyllithium.
Materials:
-
3-Acetylpyridine (C₇H₇NO)
-
Methyllithium (CH₃Li) solution in diethyl ether (e.g., 1.4 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for column chromatography (e.g., ether, petroleum ether, triethylamine)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add 3-acetylpyridine (1.0 eq) dissolved in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Methyllithium: Slowly add a solution of methyllithium in diethyl ether (1.05 eq) dropwise to the stirred solution of 3-acetylpyridine over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ether, petroleum ether, and triethylamine (e.g., 30:10:1 v/v/v) as the eluent to afford this compound as an oil.[4]
Characterization Data for this compound:
| Technique | Observed Data |
| ¹H-NMR (CDCl₃) | δ 1.58 (s, 6H, C(CH₃)₂), 7.22 (m, 1H, Py 5-H), 7.85 (m, 1H, Py 4-H), 8.32 (m, 1H, Py 6-H), 8.65 (m, 1H, Py 2-H)[4] |
| Mass Spectrum (MS) | m/z 137 (M⁺)[4] |
Part 2: Synthesis of Transition Metal Complexes
The bidentate nature of this compound allows for the formation of stable complexes with a variety of transition metals. The following protocols provide examples for the synthesis of palladium(II) and copper(II) complexes, which are of significant interest in catalysis and materials science.
Protocol 2: Synthesis of a Dichloro[this compound]palladium(II) Complex
This protocol is adapted from general procedures for the synthesis of palladium(II) complexes with pyridyl ligands.[5]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (CH₃CN)
-
Anhydrous diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve palladium(II) chloride (1.0 eq) in acetonitrile with gentle heating and stirring to form a solution of PdCl₂(CH₃CN)₂.
-
Ligand Addition: To this solution, add a solution of this compound (2.1 eq) in acetonitrile dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours. A precipitate may form during this time.
-
Isolation: If a precipitate has formed, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and add anhydrous diethyl ether to precipitate the complex.
-
Washing and Drying: Wash the isolated solid with small portions of cold acetonitrile and then with diethyl ether. Dry the product under vacuum.
Expected Characterization:
The resulting complex, likely with the formula [PdCl₂(C₈H₁₁NO)₂], would be expected to exhibit a square planar geometry around the palladium center. Characterization would involve:
-
FT-IR Spectroscopy: To confirm the coordination of the pyridine nitrogen, a shift in the C=N stretching frequency of the pyridine ring is expected.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution. Coordination to the paramagnetic Pd(II) center may lead to broadening of the ligand signals.
-
Elemental Analysis: To confirm the stoichiometry of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure.
Protocol 3: Synthesis of a Copper(II) Complex with this compound
This protocol is based on the synthesis of copper(II) complexes with similar pyridyl-alcohol ligands.[2]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Methanol (CH₃OH)
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve copper(II) nitrate trihydrate (1.0 eq) in methanol in a round-bottom flask.
-
Ligand Addition: To this solution, add a solution of this compound (2.1 eq) in methanol dropwise with stirring at room temperature.
-
Reaction: Stir the mixture for 4 hours at room temperature. A color change is typically observed.
-
Crystallization: Slowly diffuse diethyl ether vapor into the methanolic solution. Blue crystals of the complex are expected to form over several days.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold methanol, and then with diethyl ether. Dry the crystals in air.
Expected Characterization:
The resulting complex, likely [Cu(NO₃)₂(C₈H₁₁NO)₂], would be characterized by:
-
FT-IR Spectroscopy: To identify the coordination of the pyridine and nitrate groups.
-
UV-Vis Spectroscopy: To study the d-d transitions of the copper(II) center.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To probe the electronic structure of the copper(II) ion.[6]
-
X-ray Crystallography: To determine the coordination geometry and solid-state packing.[2]
Part 3: Application in Catalysis - Suzuki-Miyaura Cross-Coupling
Palladium complexes bearing pyridine-based ligands have shown significant catalytic activity in C-C bond-forming reactions, such as the Suzuki-Miyaura cross-coupling.[5] The following is a general protocol for utilizing a palladium complex of this compound as a pre-catalyst.
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium complex of this compound (e.g., 1-2 mol%)
-
Aryl halide (e.g., aryl bromide, 1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the palladium pre-catalyst, the aryl halide, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality in Experimental Choices:
-
Ligand Influence: The steric bulk of the this compound ligand can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle. The hemilabile nature of the alcohol group may also play a role in stabilizing the active catalytic species.
-
Base Selection: The choice of base is crucial for the transmetalation step. The basicity and solubility of the base can significantly impact the reaction rate and yield.[1]
-
Solvent System: The polarity and boiling point of the solvent affect the solubility of the reactants and the reaction temperature. Aqueous solvent mixtures can often accelerate the reaction.
Part 4: Mechanistic Considerations and Visualization
The catalytic activity of transition metal complexes with pyridyl-alcohol ligands is intrinsically linked to the dynamic interplay between the metal center and the ligand.
Mechanistic Insights
In palladium-catalyzed reactions, the pyridine nitrogen coordinates to the metal center, influencing its electronic properties. The alcohol group can participate in hydrogen bonding or, upon deprotonation, act as a bridging ligand. In catalytic cycles like the Suzuki-Miyaura coupling, the ligand framework must be able to stabilize the various oxidation states of the palladium (Pd(0) and Pd(II)). The steric hindrance provided by the isopropyl group of the ligand can promote the reductive elimination step, which is often the product-forming step of the cycle.
Visualizations
Caption: Synthesis of this compound.
Caption: General scheme for complex formation.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Outlook
This compound represents a versatile and accessible ligand for the development of novel transition metal complexes. Its unique combination of a pyridyl and a tertiary alcohol functionality provides a platform for fine-tuning the steric and electronic properties of the resulting metal complexes. The protocols outlined in these application notes offer a solid foundation for the synthesis and application of these complexes, particularly in the realm of palladium-catalyzed cross-coupling reactions.
Further research into the coordination chemistry of this compound with a broader range of transition metals is warranted. Exploring the catalytic potential of these complexes in other transformations, such as hydrogenation, oxidation, and asymmetric synthesis, could lead to the discovery of highly efficient and selective catalysts. The insights provided in this guide are intended to empower researchers to explore the full potential of this promising ligand in their scientific endeavors.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progressive release of a palladium-pyridyl complex from a layer-by-layer multilayer and illustrative application to catalytic Suzuki coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Applications of Metal Complexes with Pyridyl Alcohol Ligands: A Comprehensive Guide for Researchers
Introduction: The Versatility of Pyridyl Alcohol Ligands in Catalysis
Pyridyl alcohol ligands have emerged as a privileged class of ligands in homogeneous catalysis. Their unique electronic and steric properties, arising from the combination of a pyridyl nitrogen donor and an alcohol oxygen donor, allow for the formation of stable and catalytically active complexes with a wide range of transition metals.[1][2] The ability of the alcohol group to be deprotonated to an alkoxide creates a strong anionic donor, which can significantly influence the electronic environment of the metal center. This, coupled with the hemilabile nature of the pyridyl nitrogen, allows for dynamic coordination behavior that is often crucial for catalytic activity.[1] This guide provides an in-depth exploration of the catalytic applications of metal complexes featuring pyridyl alcohol ligands, with a focus on practical experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
I. Asymmetric Transfer Hydrogenation: A Key Tool for Chiral Alcohol Synthesis
Asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines is a powerful and environmentally benign method for the synthesis of chiral alcohols and amines, which are vital building blocks in the pharmaceutical industry.[3][4] Ruthenium complexes bearing chiral pyridyl alcohol-containing ligands have been extensively studied and have demonstrated high efficiency and enantioselectivity in these transformations.[5][6]
Mechanistic Rationale: The Role of Metal-Ligand Cooperation
The catalytic cycle of transfer hydrogenation with these complexes often involves a metal-ligand cooperation mechanism. In the presence of a base, the pyridyl alcohol ligand is deprotonated, and the resulting alkoxide coordinates to the metal center. The hydrogen donor, typically isopropanol, then coordinates to the metal, and a hydride is transferred to the metal center, forming a reactive metal-hydride species. The substrate (e.g., a ketone) then coordinates and the hydride is transferred to the carbonyl carbon, while a proton is transferred from the coordinated isopropanol to the carbonyl oxygen, regenerating the catalyst and releasing the chiral alcohol product.
Caption: Proposed mechanism for Ru-catalyzed transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol using an in-situ generated Ruthenium catalyst with a chiral pyridyl amino alcohol ligand.
Materials:
-
[RuCl₂(PPh₃)₃]
-
Chiral (1R,2S)-(-)-2-amino-1,2-diphenylethanol (or a similar chiral amino alcohol)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(PPh₃)₃] (0.005 mmol) and the chiral amino alcohol ligand (0.01 mmol) in anhydrous isopropanol (10 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.
-
In a separate flask, prepare a solution of acetophenone (1 mmol) and KOH (0.1 mmol) in isopropanol (5 mL).
-
Add the substrate solution to the catalyst solution via syringe.
-
Heat the reaction mixture to 80 °C and stir for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and quench with a few drops of water.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
| Catalyst System | Substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |
| Ru/(S,S)-TsDPEN | Acetophenone | 28 | 0.5 | >99 | 98 (R) | [3] |
| Fe-PNNP Complex | Acetophenone | 50 | 16 | 99 | 99 (S) | [7] |
| Ru-NNN Pincer | Acetophenone | 80 | 1 | >90 | N/A | [8] |
II. Oxidation Catalysis: Selective Epoxidation of Olefins
Metal complexes of pyridyl alcohol ligands have also shown significant promise in oxidation catalysis, particularly in the epoxidation of olefins. Molybdenum and Manganese complexes, in particular, have been investigated for their ability to catalyze the transfer of an oxygen atom from an oxidant to a C=C double bond.[1]
Mechanistic Considerations in Epoxidation
The catalytic cycle for epoxidation typically involves the coordination of the oxidant (e.g., tert-butyl hydroperoxide, t-BOOH) to the metal center, forming a high-valent metal-oxo or metal-peroxo species. The olefin then approaches this reactive intermediate, and the oxygen atom is transferred to the double bond, forming the epoxide and regenerating the catalyst.
Caption: Simplified mechanism for Mo-catalyzed olefin epoxidation.
Experimental Protocol: Epoxidation of Cyclooctene
This protocol outlines the epoxidation of cyclooctene using a Molybdenum(VI) catalyst with a chiral pyridyl alcohol ligand.[1]
Materials:
-
MoO₂(acac)₂
-
Chiral pyridyl alcohol ligand (e.g., derived from (-)-menthol)
-
Cyclooctene
-
tert-Butyl hydroperoxide (t-BOOH, 70% in water)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve MoO₂(acac)₂ (0.02 mmol) and the chiral pyridyl alcohol ligand (0.04 mmol) in CH₂Cl₂ (5 mL).
-
Stir the solution at room temperature for 15 minutes.
-
Add cyclooctene (1 mmol) to the catalyst solution.
-
Add t-BOOH (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Catalyst | Olefin | Oxidant | Yield (%) | ee (%) | Reference |
| Mn-bis-amino-bis-pyridine | Chalcone | Sodium Percarbonate | >99 | 82 | [9] |
| MoO₂Cl₂(L) | Various | t-BOOH | up to 100 | up to 33 | [1] |
III. Polymerization and C-C Bond Formation
Beyond redox reactions, metal complexes of pyridyl alcohol ligands are effective catalysts for polymerization and carbon-carbon bond forming reactions.
Polymerization of Olefins
Cobalt and Iron complexes with pyridyl-imino or pyridyl-amino alcohol ligands have been successfully employed as catalysts for the polymerization of olefins like 1,3-butadiene and ethylene.[1][10][11] These catalysts, upon activation with a co-catalyst such as methylaluminoxane (MAO), can produce polymers with high linearity and controlled molecular weights.[11]
Caption: General workflow for olefin polymerization.
Palladium-Catalyzed C-C Coupling Reactions
Palladium complexes are renowned for their utility in cross-coupling reactions, and the incorporation of pyridyl alcohol ligands can offer unique reactivity and stability.[12][13] For instance, palladium-pyridine complexes immobilized on supports have been used for Suzuki cross-coupling reactions in aqueous media.[14] These catalytic systems are attractive due to their potential for catalyst recycling.
Experimental Protocol: Suzuki Cross-Coupling
This is a general protocol for a Suzuki cross-coupling reaction using a heterogeneous palladium-pyridine complex.
Materials:
-
Aryl bromide
-
Arylboronic acid
-
Palladium-pyridine complex on a solid support (e.g., hydrotalcite)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., water/ethanol mixture)
Procedure:
-
To a reaction vessel, add the aryl bromide (1 mmol), arylboronic acid (1.2 mmol), the heterogeneous palladium catalyst (1 mol %), and the base (2 mmol).
-
Add the solvent (10 mL) and stir the mixture vigorously.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst. The catalyst can be washed, dried, and reused.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
IV. Synthesis of Pyridyl Alcohol Ligands and Metal Complexes
The versatility of these catalytic systems stems from the modular nature of the pyridyl alcohol ligands, which can be readily synthesized and modified.
General Synthesis of Chiral Pyridyl Alcohols
Chiral pyridyl alcohols are often synthesized from the chiral pool or through asymmetric synthesis. A common method involves the addition of a pyridyl Grignard or organolithium reagent to a chiral aldehyde or ketone.
General Synthesis of Metal Complexes
The metal complexes are typically prepared by reacting the pyridyl alcohol ligand with a suitable metal precursor, such as a metal halide or acetate salt, in an appropriate solvent.
Protocol: Synthesis of a Ruthenium(II)-Pyridyl Alcohol Complex
This protocol describes the synthesis of a dichlorido(p-cymene)ruthenium(II) complex with a pyridyl alcohol ligand.
Materials:
-
[RuCl₂(p-cymene)]₂
-
Pyridyl alcohol ligand
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Dichloromethane (anhydrous)
Procedure:
-
Under an inert atmosphere, dissolve the pyridyl alcohol ligand (0.2 mmol) in anhydrous methanol (10 mL).
-
Add sodium methoxide (0.2 mmol) to the solution and stir for 10 minutes to form the sodium alkoxide.
-
In a separate flask, dissolve [RuCl₂(p-cymene)]₂ (0.1 mmol) in anhydrous dichloromethane (10 mL).
-
Add the solution of the ligand alkoxide to the ruthenium precursor solution dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., dichloromethane/hexane).
V. Conclusion and Future Outlook
Metal complexes incorporating pyridyl alcohol ligands are a cornerstone of modern homogeneous catalysis. Their applications span a wide array of synthetically important transformations, from asymmetric reductions and selective oxidations to the formation of polymers and complex organic molecules. The ease of ligand synthesis and modification allows for the fine-tuning of catalyst performance, making this a fertile area for future research. The development of more robust, efficient, and selective catalysts based on this ligand class will undoubtedly continue to drive innovation in chemical synthesis and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 5. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nobelprize.org [nobelprize.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
In Vitro Biological Evaluation of "2-(Pyridin-3-yl)propan-2-ol" Analogs: A Strategic Approach
An Application and Protocol Guide for Researchers
Introduction: The Significance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties—including its ability to improve water solubility, metabolic stability, and form crucial hydrogen bonds at target sites—make it a versatile component in drug design.[2][3] Pyridine-containing compounds exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][4]
This guide focuses on a specific chemical class: analogs of "2-(Pyridin-3-yl)propan-2-ol". This parent compound serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications, including as central nervous system depressants and anti-inflammatory agents.[5][6] The systematic in vitro evaluation of its analogs is a critical first step in identifying promising lead compounds for further development.
This document provides a structured, rationale-driven framework for the comprehensive in vitro biological evaluation of these analogs. It moves beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to generate robust and meaningful data.
Part 1: Foundational Screening: Assessing General Cytotoxicity and Antiproliferative Effects
Experimental Rationale: The initial and most fundamental question for any novel compound library is whether the molecules exert any biological effect at the cellular level. A cytotoxicity or antiproliferative assay serves as a broad-spectrum filter to identify active compounds and determine their potency.[7] This step is essential to triage inactive compounds and to establish a therapeutic window for active ones, guiding concentration ranges for subsequent, more specific assays.[8][9] We will focus on tetrazolium reduction assays, which measure the metabolic activity of viable cells.[10][11]
Workflow for Foundational Cytotoxicity Screening
Caption: Workflow for initial screening of analogs for cytotoxic activity.
Protocol 1: XTT Cell Viability Assay
Principle of the Assay: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to measure cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the water-soluble XTT tetrazolium salt to a water-soluble orange-colored formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is often preferred over the older MTT assay because it eliminates the need for a formazan solubilization step, streamlining the protocol and reducing potential errors.[12][14]
Materials:
-
Test compounds (analogs of "this compound")
-
Human cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, HT-29 for colon adenocarcinoma)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)
-
DMSO (vehicle for compounds)
-
96-well flat-bottom cell culture plates
-
Microplate reader (capable of measuring absorbance at 450-500 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.
-
Count cells and adjust the density to 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of each test compound by serially diluting a 10 mM DMSO stock in complete medium. Ensure the final DMSO concentration in the well will be ≤ 0.5%.
-
Include wells for a vehicle control (medium with 0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate compound dilution or control to each well.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO₂ incubator for an exposure period of 48 to 72 hours. The incubation time should be consistent across experiments.
-
-
XTT Reagent Addition and Measurement:
-
Prepare the activated XTT solution according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling reagent).[12]
-
Add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until the vehicle control wells turn a distinct orange color.
-
Gently shake the plate and measure the absorbance at 475 nm (or a wavelength between 450-500 nm). A reference wavelength of 630-690 nm should be used to subtract background absorbance.[12]
-
-
Data Analysis:
-
Subtract the reference wavelength absorbance from the test wavelength absorbance.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and perform a non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Antiproliferative Activity
Summarize the results in a table for easy comparison of analog potency.
| Compound ID | Parent Scaffold | R-Group Modification | Cell Line | IC₅₀ (µM) |
| REF-001 | This compound | - | HeLa | > 100 |
| ANA-001 | This compound | 4-Cl-Phenyl | HeLa | 7.2 |
| ANA-002 | This compound | 2-MeO-Phenyl | HeLa | 15.8 |
| ANA-003 | This compound | 4-F-Phenyl | HeLa | 5.1 |
| Doxorubicin | - | - | HeLa | 0.2 |
Part 2: Mechanism of Action (MoA) Elucidation
Experimental Rationale: After identifying analogs with significant cytotoxic activity, the next logical step is to investigate their potential mechanism of action. The pyridine core structure is a known pharmacophore for targets within the central nervous system.[3] Specifically, its structural similarity to components of neurotransmitters and other signaling molecules suggests potential interactions with neuronal receptors and enzymes. Therefore, a targeted screening panel against plausible neurological targets is a scientifically sound approach.
Potential Neurological Signaling Pathways
Caption: Potential neurological targets for pyridine-based compounds.
Protocol 2.1: Monoamine Oxidase (MAO) Inhibition Assay
Principle of the Assay: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin.[16][17] MAO inhibitors are used to treat depression and neurodegenerative diseases.[18] This fluorometric assay measures the activity of MAO by its reaction with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a dye reagent in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[16][18] A decrease in fluorescence in the presence of a test compound indicates MAO inhibition.
Materials:
-
MAO Inhibitor Screening Kit (containing Assay Buffer, MAO-A/MAO-B enzymes, substrate, HRP, dye reagent)
-
Positive Controls: Clorgyline (MAO-A specific inhibitor), Pargyline or Selegiline (MAO-B specific inhibitor)[18][19]
-
Test compounds
-
Black, flat-bottom 96-well plates
-
Fluorescent multiwell plate reader (Ex/Em = 530/585 nm)[16][17]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's protocol. Dilute MAO-A and MAO-B enzymes to their working concentrations in assay buffer.
-
Compound Addition:
-
To appropriate wells, add 45 µL of either diluted MAO-A or MAO-B enzyme.
-
Add 5 µL of the test compound at various concentrations.
-
For control wells, add 5 µL of:
-
Vehicle (for 100% activity control)
-
Assay Buffer (for blank/no enzyme control)
-
Positive control inhibitor (e.g., 10 µM Clorgyline for MAO-A).
-
-
-
Pre-incubation: Mix and incubate the plate for 15 minutes at 25°C to allow the inhibitors to interact with the enzymes.[18]
-
Reaction Initiation: Prepare a Master Mix containing the substrate, HRP, and dye reagent. Add 50 µL of this Master Mix to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescent plate reader. Measure the fluorescence every 1-2 minutes for 30-60 minutes at Ex/Em = 530/585 nm.
-
Data Analysis:
-
Choose two time points in the linear phase of the reaction and calculate the change in fluorescence (RFU₂ - RFU₁).
-
Calculate the percentage of inhibition:
-
% Inhibition = [(Slope_vehicle - Slope_inhibitor) / Slope_vehicle] * 100
-
-
Plot % Inhibition vs. log concentration to determine the IC₅₀ value for each analog against both MAO-A and MAO-B.
-
Protocol 2.2: Nicotinic Acetylcholine Receptor (nAChR) Competitive Binding Assay
Principle of the Assay: This assay determines if the test compounds can bind to nicotinic acetylcholine receptors (nAChRs). It operates on the principle of competitive displacement. A known radiolabeled or fluorescently-labeled ligand with high affinity for the receptor (e.g., [³H]-epibatidine or α-bungarotoxin for certain subtypes) is incubated with a source of receptors (e.g., membrane preparations from cells expressing nAChRs).[20][21] The amount of bound labeled ligand is measured. When a test compound that also binds to the receptor is added, it will compete with the labeled ligand, reducing the measured signal.[22][23]
Materials:
-
Receptor source: Commercially available membrane preparations from cells overexpressing a specific nAChR subtype (e.g., α4β2 or α7).
-
Labeled Ligand: e.g., [³H]-Epibatidine.
-
Unlabeled Ligand: e.g., Nicotine (for non-specific binding determination).
-
Test compounds.
-
Assay Buffer (e.g., Tris-HCl based buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine the assay buffer, receptor membrane preparation, and the test compound at various concentrations.
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only the labeled ligand and receptor membranes.
-
Non-specific Binding (NSB): Wells containing labeled ligand, receptor membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM nicotine) to saturate the receptors.
-
-
Reaction: Add the labeled ligand (e.g., [³H]-Epibatidine at a concentration near its Kd) to all wells to initiate the binding reaction.
-
Incubation: Incubate for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound ligand (trapped on the filter with the membranes) from the unbound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Measurement: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot % Inhibition vs. log concentration to determine the IC₅₀.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Part 3: Early-Stage Safety & Drug-Drug Interaction Profiling
Experimental Rationale: A critical aspect of preclinical drug development is assessing a compound's potential for drug-drug interactions (DDI). The majority of DDIs occur when one drug inhibits the metabolic activity of Cytochrome P450 (CYP) enzymes, leading to altered plasma concentrations of co-administered drugs.[24][25] Evaluating the inhibitory potential of new analogs against major human CYP isoforms is a regulatory expectation and essential for identifying potential safety liabilities early in the discovery process.[26][27]
Protocol 3.1: Cytochrome P450 (CYP450) Inhibition Assay
Principle of the Assay: This LC-MS/MS-based assay measures the ability of a test compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[25][28] The assay uses human liver microsomes (HLM), which contain a full complement of these enzymes, providing a system that is comparable to in vivo liver metabolism.[25] A specific probe substrate for each CYP isoform is incubated with HLM in the presence and absence of the test compound. The rate of formation of the specific metabolite is quantified by LC-MS/MS. A reduction in metabolite formation indicates inhibition of that CYP isoform.[26]
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP activity).
-
Phosphate buffer (pH 7.4).
-
A cocktail of CYP-specific probe substrates and their corresponding metabolites (for analytical standards).
-
Test compounds and known positive control inhibitors for each isoform (e.g., Ketoconazole for CYP3A4).
-
Acetonitrile with 0.1% formic acid (for reaction quenching/protein precipitation).
-
LC-MS/MS system.
Step-by-Step Methodology:
-
Incubation Setup: In a 96-well plate, prepare two sets of incubations:
-
Set 1 (Test): HLM, phosphate buffer, and the test compound at various concentrations.
-
Set 2 (Control): HLM, phosphate buffer, and vehicle.
-
-
Pre-incubation: Pre-incubate the plates at 37°C for 5-10 minutes.
-
Reaction Initiation: Add a solution containing the cocktail of CYP probe substrates and the NADPH regenerating system to all wells to start the reactions.
-
Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes) in a shaking water bath. The time should be within the determined linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of each specific metabolite formed.
-
Data Analysis:
-
Calculate the percent of remaining activity for each CYP isoform at each inhibitor concentration compared to the vehicle control.
-
Plot the % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each CYP isoform.
-
Data Presentation: CYP450 Inhibition Profile
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) | Risk Assessment |
| ANA-003 | > 50 | 22.5 | > 50 | 8.9 | > 50 | Low-Moderate |
| ANA-004 | > 50 | 45.1 | > 50 | > 50 | 1.2 | High |
| Ketoconazole | - | - | - | - | 0.08 | Positive Control |
Conclusion
The in vitro evaluation of "this compound" analogs requires a multi-faceted and logical progression of assays. This guide outlines a strategic workflow beginning with broad cytotoxicity screening to identify active compounds, followed by targeted assays to probe plausible mechanisms of action based on the pyridine pharmacophore, and concluding with essential early safety profiling to assess DDI potential. By integrating these detailed protocols and explaining the rationale behind each step, researchers can efficiently and effectively characterize their novel compounds, paving the way for the identification of promising candidates for further preclinical development.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cas 15031-77-3,this compound | lookchem [lookchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 15. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. bioassaysys.com [bioassaysys.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. Enzyme-linked immunosorbent assay for antibody against the nicotinic acetylcholine receptor in human myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jneurosci.org [jneurosci.org]
- 22. testing.com [testing.com]
- 23. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 24. lnhlifesciences.org [lnhlifesciences.org]
- 25. enamine.net [enamine.net]
- 26. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 27. criver.com [criver.com]
- 28. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
Einführung: Strategische Modifikation eines tertiären Alkohol-Scaffolds
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung der Hydroxylgruppe von „2-(Pyridin-3-yl)propan-2-ol“
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
This compound ist ein wertvoller Baustein in der medizinischen Chemie. Seine Struktur, die einen sterisch gehinderten tertiären Alkohol mit einem Pyridin-Heterozyklus kombiniert, bietet eine einzigartige topologische und elektronische Signatur. Die Derivatisierung der Hydroxylgruppe ist ein entscheidender Schritt in der Wirkstoffforschung, um die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls gezielt zu steuern.[1] Durch die Umwandlung der polaren Hydroxylgruppe in funktionelle Gruppen wie Ester, Ether oder Carbamate können Forscher Parameter wie Lipophilie, metabolische Stabilität, Löslichkeit und die Fähigkeit zur Wasserstoffbrückenbindung präzise anpassen.
Die Derivatisierung tertiärer Alkohole stellt jedoch eine erhebliche synthetische Herausforderung dar. Die sterische Hinderung am α-Kohlenstoffatom erschwert den nukleophilen Angriff, und unter sauren oder basischen Bedingungen neigen tertiäre Alkohole zur Eliminierung unter Bildung von Alkenen.[2][3] Dieser Leitfaden, verfasst aus der Perspektive eines erfahrenen Anwendungswissenschaftlers, stellt robuste und praxiserprobte Protokolle für die erfolgreiche Derivatisierung von this compound vor. Wir konzentrieren uns auf drei Schlüsselstrategien: Veresterung, Veretherung und Carbamatbildung, wobei die Kausalität hinter den experimentellen Entscheidungen erläutert und jeder Schritt für maximale Reproduzierbarkeit und Erfolg validiert wird.
Abschnitt 1: Veresterung – Synthese sterisch gehinderter Ester
Die Bildung einer Esterbindung ist eine der häufigsten Modifikationen in der Wirkstoffentwicklung. Ester können als Prodrugs fungieren, die in vivo hydrolysiert werden, um den aktiven Wirkstoff freizusetzen, oder sie können die Membraneigenschaften eines Moleküls verbessern. Direkte säurekatalysierte Veresterungen (Fischer-Veresterung) sind für tertiäre Alkohole wie this compound ungeeignet, da sie die Bildung eines tertiären Carbokations fördern, was unweigerlich zur Eliminierung führt.[4] Daher sind mildere Aktivierungsmethoden erforderlich.
Protokoll 1.1: Steglich-Veresterung
Die Steglich-Veresterung ist eine äußerst milde und effiziente Methode zur Kopplung von Carbonsäuren mit sterisch gehinderten Alkoholen.[4][5][6][7] Sie verwendet ein Carbodiimid-Kopplungsreagenz wie N,N'-Dicyclohexylcarbodiimid (DCC) oder das wasserlösliche 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Verbindung mit einem nukleophilen Katalysator, typischerweise 4-(Dimethylamino)pyridin (DMAP).[5]
Prinzip und Kausalität: Der Mechanismus beruht auf der Aktivierung der Carbonsäure durch das Carbodiimid zu einem hochreaktiven O-Acylisoharnstoff-Intermediat.[4] Der tertiäre Alkohol selbst ist ein zu schwaches Nukleophil, um dieses Intermediat effizient anzugreifen. Hier ist die Rolle von DMAP entscheidend: Als hochgradig nukleophiler Katalysator fängt es den O-Acylisoharnstoff ab und bildet ein N-Acylpyridinium-Salz („aktiver Ester“).[4][6] Dieses Intermediat ist weitaus elektrophiler und reagiert nun bereitwillig selbst mit dem sterisch gehinderten Alkohol. Gleichzeitig unterdrückt DMAP eine unerwünschte Nebenreaktion, die 1,3-Umlagerung des O-Acylisoharnstoffs zu einem unreaktiven N-Acylharnstoff.[7]
Abbildung 1: Mechanismus der DMAP-katalysierten Steglich-Veresterung.
Detailliertes Protokoll:
-
In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben this compound (1,0 Äq.) und die gewünschte Carbonsäure (1,2 Äq.) in wasserfreiem Dichlormethan (DCM, ca. 0,1 M) lösen.
-
4-(Dimethylamino)pyridin (DMAP, 0,1 Äq.) zur Lösung geben und die Mischung auf 0 °C in einem Eisbad abkühlen.
-
EDC (1,5 Äq.) oder DCC (1,5 Äq.) portionsweise unter Rühren zugeben. Wenn DCC verwendet wird, bildet sich ein Dicyclohexylharnstoff-Niederschlag.
-
Das Eisbad entfernen und die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.
-
Aufarbeitung: Die Reaktionsmischung mit DCM verdünnen. Wenn DCC verwendet wurde, den ausgefallenen Harnstoff abfiltrieren. Die organische Phase nacheinander mit 5%iger wässriger HCl-Lösung (um überschüssiges DMAP und Pyridin-Stickstoff zu protonieren und zu entfernen), gesättigter wässriger NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über wasserfreiem Na₂SO₄ oder MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie (typischerweise Kieselgel mit einem Hexan/Ethylacetat-Gradienten) aufreinigen, um den reinen Ester zu erhalten.
Protokoll 1.2: Bismut(III)-Triflat-katalysierte Acylierung
Eine alternative, leistungsstarke Methode für die Acylierung von sterisch anspruchsvollen Alkoholen ist die Verwendung von Lewis-Säure-Katalysatoren. Bismut(III)-triflat (Bi(OTf)₃) hat sich als besonders effektiver und milder Katalysator für die Acylierung mit Säureanhydriden erwiesen.[8]
Prinzip und Kausalität: Bi(OTf)₃ aktiviert das Säureanhydrid, indem es an einen der Carbonylsauerstoffe koordiniert und so die Elektrophilie des Carbonylkohlenstoffs erhöht. Dies ermöglicht den Angriff selbst durch den sterisch gehinderten tertiären Alkohol unter sehr milden Bedingungen. Die Methode ist operationell einfach und erfordert keine streng wasserfreien Lösungsmittel.[8]
Abbildung 2: Arbeitsablauf für die Bi(OTf)₃-katalysierte Acylierung.
Detailliertes Protokoll:
-
This compound (1,0 Äq.) und das entsprechende Säureanhydrid (1,5 Äq.) in Dichlormethan (DCM) oder Acetonitril (MeCN) lösen.
-
Bismut(III)-triflat (Bi(OTf)₃, 1-5 mol%) zur Lösung geben.
-
Die Mischung bei Raumtemperatur für 2-8 Stunden rühren, bis die DC-Analyse den vollständigen Umsatz des Alkohols anzeigt.
-
Aufarbeitung: Die Reaktion durch Zugabe von gesättigter wässriger NaHCO₃-Lösung beenden. Die Phasen trennen und die wässrige Phase zweimal mit DCM extrahieren.
-
Die vereinten organischen Phasen über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Das Produkt mittels Säulenchromatographie aufreinigen.
Abschnitt 2: Veretherung – Überwindung der Eliminierungs-Tendenz
Die Synthese von Ethern aus tertiären Alkoholen ist notorisch schwierig. Die klassische Williamson-Ethersynthese, die auf einer Sₙ2-Reaktion zwischen einem Alkoxid und einem Alkylhalogenid beruht, versagt hier fast immer.[3][9] Das tertiäre Alkoxid, das aus this compound gebildet wird, ist eine starke Base, die bei der Reaktion mit einem primären oder sekundären Alkylhalogenid eine E2-Eliminierung dem Sₙ2-Angriff vorzieht, was zur Bildung eines Alkens führt.[3][10]
Protokoll 2.1: Säurekatalysierte intermolekulare Dehydratisierung/Addition
Eine praktikable Strategie zur Bildung von tertiären Ethern beruht auf Sₙ1-ähnlichen Mechanismen.[2] Hierbei wird der tertiäre Alkohol unter stark sauren Bedingungen protoniert, um Wasser als gute Abgangsgruppe zu erzeugen. Das resultierende stabile tertiäre Carbokation kann dann von einem anderen Alkoholmolekül abgefangen werden. Diese Methode eignet sich am besten für die Synthese symmetrischer Ether oder für die Reaktion des tertiären Alkohols mit einem Überschuss eines einfachen, primären Alkohols.
Prinzip und Kausalität: Die Reaktion wird durch die Bildung des thermodynamisch stabilen tertiären Carbokations angetrieben. Um eine konkurrierende Eliminierung (E1) zu minimieren, wird die Reaktion typischerweise bei niedrigen Temperaturen und mit einem Überschuss des nukleophilen Alkohols durchgeführt. Die Verwendung einer starken Säure mit einem nicht-nukleophilen Gegenion (z. B. H₂SO₄, TsOH) ist entscheidend, um zu verhindern, dass das Gegenion das Carbokation abfängt.[2]
Abbildung 3: Sₙ1-Mechanismus zur Bildung eines tertiären Ethers.
Detailliertes Protokoll (Beispiel mit Methanol):
-
This compound (1,0 Äq.) in einem großen Überschuss an trockenem Methanol (dient als Reagenz und Lösungsmittel) lösen und auf 0 °C abkühlen.
-
Eine katalytische Menge konzentrierter Schwefelsäure (ca. 5 mol%) langsam unter Rühren zugeben.
-
Die Mischung langsam auf Raumtemperatur erwärmen und für 4-12 Stunden rühren. Der Fortschritt wird mittels DC oder GC-MS überwacht.
-
Aufarbeitung: Die Reaktion vorsichtig durch langsame Zugabe einer gesättigten wässrigen NaHCO₃-Lösung neutralisieren, bis die CO₂-Entwicklung aufhört.
-
Den größten Teil des Methanols unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat aufnehmen und mit Wasser und Sole waschen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel entfernen.
-
Das Rohprodukt mittels Säulenchromatographie aufreinigen.
Abschnitt 3: Carbamatbildung – Eine phosgenfreie Alternative
Carbamate sind eine wichtige Klasse von funktionellen Gruppen in der Pharmazie, die oft als stabile Analoga von Estern oder Amiden dienen. Die klassische Synthese über hochgiftige Phosgene oder Isocyanate ist oft nicht praktikabel oder sicher. Moderne Methoden ermöglichen die Carbamatbildung unter milden Bedingungen.
Protokoll 3.1: DSC-vermittelte Carbamat-Synthese
Die Verwendung von N,N'-Disuccinimidylcarbonat (DSC) ist eine besonders effiziente und unkomplizierte Methode zur Herstellung von Carbamaten aus Alkoholen, insbesondere aus gehinderten Alkoholen.[11] Das Verfahren verläuft in zwei Schritten in einem Eintopf-Verfahren.
Prinzip und Kausalität: Im ersten Schritt reagiert der Alkohol mit DSC in Gegenwart einer Base (z. B. Pyridin oder Triethylamin), um ein reaktives Succinimidylcarbonat-Intermediat zu bilden. Dieses Intermediat ist ein ausgezeichnetes Acylierungsreagenz. Im zweiten Schritt wird ein primäres oder sekundäres Amin zugegeben, das das N-Hydroxysuccinimid-Anion nukleophil verdrängt und das gewünschte Carbamat in hoher Ausbeute bildet. Diese Methode ist der CDI-vermittelten Synthese bei sterisch gehinderten Substraten oft überlegen.[11]
Abbildung 4: Zweistufiger Arbeitsablauf der DSC-vermittelten Carbamat-Synthese.
Detailliertes Protokoll:
-
This compound (1,0 Äq.) in wasserfreiem Acetonitril oder DMF lösen.
-
N,N'-Disuccinimidylcarbonat (DSC, 1,1 Äq.) und eine katalytische Menge Pyridin (0,1 Äq.) oder eine stöchiometrische Menge Triethylamin (1,1 Äq.) zugeben.
-
Die Mischung bei Raumtemperatur für 1-4 Stunden rühren, um die Bildung des aktivierten Intermediats zu vervollständigen (kann mittels DC oder LC-MS überwacht werden).
-
Das gewünschte primäre oder sekundäre Amin (1,2 Äq.) direkt zur Reaktionsmischung geben.
-
Die Reaktion für weitere 2-16 Stunden bei Raumtemperatur rühren, bis der vollständige Umsatz erreicht ist.
-
Aufarbeitung: Das Lösungsmittel unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat oder DCM aufnehmen und mit Wasser und Sole waschen, um wasserlösliche Nebenprodukte zu entfernen.
-
Die organische Phase über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel eindampfen.
-
Das Rohprodukt mittels Säulenchromatographie aufreinigen, um das reine Carbamat zu erhalten.
Zusammenfassende Datentabelle
| Reaktionsart | Schlüsselreagenzien | Typische Bedingungen | Vorteile | Herausforderungen/Beschränkungen |
| Steglich-Veresterung | Carbonsäure, EDC/DCC, DMAP | DCM, 0 °C bis RT, 12-24 h | Sehr mild, hohe Ausbeuten, ideal für sterisch gehinderte Alkohole.[4][5] | Entfernung des Harnstoff-Nebenprodukts (insbesondere DCU) erforderlich; stöchiometrische Abfälle.[7] |
| Bi(OTf)₃-Acylierung | Säureanhydrid, Bi(OTf)₃ (kat.) | DCM, RT, 2-8 h | Operationell einfach, milde Bedingungen, schnelle Reaktion.[8] | Erfordert die Verwendung von Säureanhydriden anstelle von freien Säuren. |
| Säurekatalysierte Veretherung | Nukleophiler Alkohol, H₂SO₄ (kat.) | Überschuss Alkohol, 0 °C bis RT, 4-12 h | Einfache Reagenzien, nutzt den Sₙ1-Mechanismus.[2] | Risiko der Eliminierung (E1) bei höheren Temperaturen; nur für bestimmte Ether-Kombinationen geeignet. |
| DSC-Carbamat-Synthese | DSC, Base, Amin | MeCN oder DMF, RT, 3-20 h | Phosgenfrei, hohe Effizienz für gehinderte Alkohole, Eintopf-Verfahren.[11] | Erfordert zwei aufeinanderfolgende Schritte; DSC ist feuchtigkeitsempfindlich. |
Schlussfolgerung
Die Derivatisierung des tertiären Hydroxyls in this compound erfordert sorgfältig ausgewählte synthetische Methoden, um die typischen Hürden der sterischen Hinderung und der Eliminierungsneigung zu umgehen. Für die Veresterung ist die Steglich-Reaktion aufgrund ihrer Milde und hohen Effizienz bei anspruchsvollen Substraten die Methode der Wahl. Die Veretherung bleibt eine Herausforderung, kann aber über einen Sₙ1-Mechanismus unter sorgfältig kontrollierten sauren Bedingungen erreicht werden. Für die Synthese von Carbamaten bietet die DSC-vermittelte Methode einen sicheren, robusten und hochwirksamen Weg, der gefährliche Reagenzien vermeidet. Die in diesem Leitfaden beschriebenen Protokolle stellen validierte und zuverlässige Verfahren dar, die es Forschern ermöglichen, die chemische Vielfalt um das this compound-Gerüst zu erweitern und die Entwicklung neuer therapeutischer Wirkstoffe voranzutreiben.
Referenzen
-
Fiveable. (n.d.). Steglich Esterification Definition. Abgerufen von --INVALID-LINK--
-
Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry, 66(26), 8926–8934. Verfügbar unter: --INVALID-LINK--
-
Young, R. (n.d.). The underappreciated hydroxyl in drug discovery. Hypha Discovery Blogs. Abgerufen von --INVALID-LINK--
-
Unbekannter Autor. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Organic & Biomolecular Chemistry. Verfügbar unter: --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Abgerufen von --INVALID-LINK--
-
Unbekannter Autor. (n.d.). Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids or Esters Using N,N′-Disuccinimidyl Carbonate (DSC). Who we serve. Abgerufen von --INVALID-LINK--
-
WuXi AppTec DMPK. (2023). Practical Derivatization Approaches for LC‑HRMS Metabolite Profiling. WuXi AppTec. Verfügbar unter: --INVALID-LINK--
-
Unbekannter Autor. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
-
Unbekannter Autor. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
Unbekannter Autor. (2016). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Abgerufen von --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (n.d.). Steglich esterification. Abgerufen von --INVALID-LINK--
-
Asis, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
Asis, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Verfügbar unter: --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Abgerufen von --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). The Williamson Ether Synthesis. Abgerufen von --INVALID-LINK--
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. fiveable.me [fiveable.me]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3 [organic-chemistry.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Common side products in the Grignard synthesis of "2-(Pyridin-3-yl)propan-2-ol"
Introduction
The Grignard synthesis of 2-(pyridin-3-yl)propan-2-ol, via the addition of a methylmagnesium halide to 3-acetylpyridine, is a cornerstone reaction for creating a valuable tertiary alcohol intermediate in pharmaceutical development. While theoretically straightforward, this synthesis is frequently plagued by competing side reactions that can drastically reduce yield and complicate purification. This technical guide provides a comprehensive troubleshooting framework, grounded in mechanistic principles, to help researchers diagnose and overcome common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?
A1: The primary side products originate from three main competing pathways:
-
Enolization: The Grignard reagent acts as a base, abstracting an acidic α-proton from 3-acetylpyridine to form a magnesium enolate. This consumes both the Grignard reagent and the starting ketone, leading to their recovery after acidic workup.[1]
-
Wurtz-type Coupling: The methylmagnesium halide can react with the unreacted methyl halide in solution, resulting in the formation of ethane gas and magnesium halides. More significantly in some cases, homocoupling of aryl Grignard reagents can produce biphenyl byproducts.[2][3][4]
-
Reduction: In cases where the Grignard reagent possesses a β-hydride (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state.[1] While less common with methylmagnesium halides, it's a potential pathway with other alkyl Grignards.
Q2: My reaction turns dark brown or black, and the yield is very low. What's happening?
A2: A dark coloration often indicates decomposition or polymerization, which can be triggered by several factors. The most likely causes are elevated temperatures, the presence of oxygen, or reactions involving the pyridine nitrogen. The pyridine nitrogen can coordinate to the magnesium of the Grignard reagent, and under harsh conditions, this can lead to complex side reactions, including ring-opening or electron-transfer processes.[5][6] Strict anaerobic conditions and rigorous temperature control are critical.
Q3: I've heard that adding cerium(III) chloride can improve yields. How does it work?
A3: Cerium(III) chloride (CeCl₃) is a well-established additive in Grignard reactions involving easily enolizable ketones.[7][8][9] It works by transmetalation with the Grignard reagent to form an organocerium species. This new reagent is significantly less basic but retains high nucleophilicity.[10][11] As a result, it overwhelmingly favors nucleophilic addition to the carbonyl carbon over acting as a base to deprotonate the α-carbon, thus dramatically suppressing the enolization side reaction.[7][10]
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental problems with their probable causes and validated solutions.
Problem 1: Low Conversion of 3-Acetylpyridine (Starting material recovered)
| Possible Cause | Mechanistic Explanation | Recommended Solution & Protocol |
| Dominant Enolization | The Grignard reagent (R-MgX) is a strong base. The α-protons on 3-acetylpyridine are acidic (pKa ~19-20). The Grignard abstracts a proton, forming a magnesium enolate and the corresponding alkane (e.g., methane from CH₃MgBr), which quenches the reagent.[1][12][13][14] This pathway is kinetically competitive with nucleophilic addition. | Implement the Luche-Imamoto Condition: Utilize anhydrous cerium(III) chloride to generate a less basic, more nucleophilic organocerium reagent that favors addition over enolization.[7][8][9][10] |
| Grignard Reagent Quenching | Grignard reagents are extremely sensitive to protic sources. Trace amounts of water in glassware, solvents, or the 3-acetylpyridine starting material will rapidly protonate and destroy the reagent.[15] | Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure the 3-acetylpyridine is dry. |
| Poor Quality Grignard Reagent | The Grignard reagent may not have formed efficiently due to an oxide layer on the magnesium turnings or impurities in the alkyl halide.[15] | Verify Grignard Reagent Quality: Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if initiation is slow.[16] Consider titrating the Grignard solution before use to determine its exact molarity. |
Problem 2: Formation of Significant, Non-polar Side Products
| Possible Cause | Mechanistic Explanation | Recommended Solution & Protocol |
| Wurtz-type Coupling | This side reaction occurs when a formed Grignard reagent molecule nucleophilically attacks the starting alkyl halide.[2][3][4] This is more prevalent with high local concentrations of the alkyl halide and at elevated temperatures. | Optimize Reagent Addition: During the formation of the Grignard reagent, add the methyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring reaction with the magnesium surface over reaction with already-formed Grignard reagent.[3][4] |
Visualizing Reaction Pathways
The following diagram illustrates the critical choice point in the reaction between nucleophilic addition (desired) and enolization (side reaction).
Caption: Competing pathways: Nucleophilic addition vs. Enolization.
Validated Experimental Protocols
Protocol 1: Optimized Synthesis using Cerium(III) Chloride
This protocol is designed to minimize enolization and improve the yield of the target tertiary alcohol.[7][9]
1. Preparation of Anhydrous Cerium(III) Chloride:
-
Place CeCl₃·7H₂O in a round-bottom flask.
-
Heat gently (~140 °C) under high vacuum for at least 4 hours until a fine, free-flowing white powder is obtained.
-
Crucial: The anhydrous CeCl₃ must be used immediately or stored in a desiccator under an inert atmosphere as it is highly hygroscopic.
2. Reaction Setup:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous CeCl₃ (1.2 equivalents).
-
Suspend the CeCl₃ in anhydrous THF (Tetrahydrofuran) and stir vigorously for 1-2 hours to create a fine slurry.
-
Cool the slurry to -78 °C using a dry ice/acetone bath.
3. Grignard Addition:
-
Slowly add methylmagnesium bromide (1.1 equivalents, commercially available solution in Et₂O or THF) to the cold CeCl₃ slurry via syringe.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add a solution of 3-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
4. Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure this compound.[17]
Protocol 2: Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing issues with the synthesis.
Caption: A step-by-step troubleshooting workflow for low-yield reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Cerium chloride-promoted nucleophilic addition of grignard reagents to ketones an efficient method for the synthesis of tertiary alcohols | CoLab [colab.ws]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
How to improve the yield of "2-(Pyridin-3-yl)propan-2-ol" synthesis
Welcome to the technical support center for the synthesis of 2-(Pyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and improve your product yield. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.
Introduction: Navigating the Synthesis of a Key Building Block
This compound is a valuable tertiary alcohol and a key building block in the synthesis of various pharmaceutical compounds and agrochemicals.[1][2] Its synthesis, most commonly achieved via a Grignard reaction, presents unique challenges due to the presence of the pyridine ring, which can complicate the formation and reactivity of the organometallic intermediate.[3] This guide will primarily focus on the Grignard route involving the reaction of a 3-pyridylmagnesium halide with acetone, and will also touch upon an alternative method using 3-acetylpyridine and an organolithium reagent.
The core of the Grignard reaction involves the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of acetone.[4][5] A subsequent acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[4]
Visualizing the Primary Synthetic Route: Grignard Reaction
Below is a diagram illustrating the primary synthetic pathway for this compound via the Grignard reaction.
Caption: Grignard synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The questions are structured to guide you from initial reagent preparation to final product purification.
Part 1: Grignard Reagent Formation (3-Pyridylmagnesium bromide)
Question 1: My Grignard reaction won't initiate. The solution remains colorless and there is no exotherm. What should I do?
Answer: Failure to initiate is the most common problem in Grignard synthesis. It is almost always due to the presence of moisture or an insufficiently activated magnesium surface.
-
Causality: Grignard reagents are potent nucleophiles and strong bases that react rapidly with protic solvents, including trace amounts of water on glassware or in solvents.[4] This quenches the reagent as it forms. The magnesium surface is also typically coated with a passivating layer of magnesium oxide, which must be breached for the reaction to start.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried. Flame-drying or oven-drying (overnight at >120 °C) and cooling under an inert atmosphere (nitrogen or argon) is crucial.[4][6] Use freshly opened anhydrous solvents or solvents that have been properly dried and stored over molecular sieves.
-
Activate the Magnesium: The magnesium turnings should be activated to expose a fresh metal surface.[4]
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle or with a glass rod inside the reaction flask (under inert atmosphere) to break the oxide layer.
-
Chemical Activation: Add a small crystal of iodine (which will disappear as the reaction starts) or a few drops of 1,2-dibromoethane. These chemical activators react with the magnesium to expose a fresh, reactive surface.[4]
-
-
Initiation Technique: Add a small amount of your 3-bromopyridine solution to the magnesium. If the reaction doesn't start, gently warm the spot where the reagents are with a heat gun.[4] Once you observe a slight bubbling or a brownish color change, the reaction has likely initiated and will become exothermic. You can then proceed with the dropwise addition of the remaining halide.
-
Question 2: The reaction mixture turned dark brown/black during the Grignard reagent formation. Is this normal?
Answer: A light brownish or grayish color is normal, but a very dark brown or black color can indicate side reactions, primarily Wurtz-type coupling.
-
Causality: The Grignard reagent can react with the unreacted 3-bromopyridine to form 3,3'-bipyridine.[4][6] This side reaction is favored at higher concentrations of the alkyl halide and at elevated temperatures.[6] Impurities in the magnesium can also catalyze decomposition.[4]
-
Optimization Strategies:
-
Slow Addition: Add the 3-bromopyridine solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, minimizing the Wurtz coupling side reaction.[4]
-
Temperature Control: While gentle heating may be needed for initiation, maintain a gentle reflux once the reaction is underway. Avoid excessive heating.
-
Part 2: Reaction with Acetone & Workup
Question 3: My final yield is very low, and I recovered a significant amount of my starting material (3-bromopyridine). What went wrong?
Answer: Low yield with recovery of starting material points to either incomplete formation of the Grignard reagent or its consumption by side reactions before it could react with acetone.
-
Causality:
-
Incomplete Grignard Formation: As discussed in Question 1, if the Grignard reagent never formed in high yield, there will be unreacted 3-bromopyridine left over.
-
Grignard Reagent Titration: The concentration of your prepared Grignard reagent may be lower than theoretically calculated. It is best practice to titrate a small aliquot of the Grignard solution before adding it to the ketone to determine its actual molarity.[4]
-
Reaction with Pyridine Nitrogen: The nitrogen atom in the pyridine ring is Lewis basic and can interact with the Grignard reagent, potentially leading to side reactions or reduced reactivity. While 3-pyridyl Grignards are generally more stable and less problematic than their 2-pyridyl counterparts, this interaction can still be a factor.[3]
-
-
Procedural Recommendations:
-
Titrate the Reagent: Before the addition of acetone, take a small, known volume of your Grignard solution, quench it with a known excess of an I₂ solution in THF, and then back-titrate the unreacted iodine with a standardized sodium thiosulfate solution. This will give you the precise concentration of your active Grignard reagent.
-
Use a Slight Excess: Based on the titration, use a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent relative to acetone to ensure complete consumption of the ketone.[4]
-
Reverse Addition: Consider adding the Grignard reagent solution to the acetone solution (instead of the other way around). This can sometimes minimize side reactions by ensuring the Grignard reagent immediately encounters the electrophile.
-
Question 4: During the workup, I'm getting a persistent emulsion. How can I break it?
Answer: Emulsions are common during the workup of Grignard reactions due to the formation of magnesium salts.
-
Causality: The quenching process generates magnesium hydroxides and salts, which can act as emulsifying agents, especially if the pH is not well-controlled.
-
Solutions:
-
Saturated Ammonium Chloride: Quenching the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids.[7] It provides a mildly acidic proton source (pKa ~9.2) that effectively protonates the alkoxide while minimizing the formation of intractable emulsions.
-
Dilute Acid: If using a dilute acid like HCl, ensure slow addition with vigorous stirring and cooling in an ice bath.
-
Brine Wash: After separation, washing the organic layer with brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® can help break up the emulsion by removing the fine solid particles that stabilize it.
-
Part 3: Purification and Alternative Routes
Question 5: I'm having difficulty purifying the final product. What are the common impurities and the best purification method?
Answer: The primary impurities are typically unreacted starting materials, the Wurtz coupling byproduct (3,3'-bipyridine), and potentially some enolization product of acetone.
-
Purification Protocol:
-
Extraction: After quenching, ensure you extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery of the product.
-
Column Chromatography: Flash column chromatography is the most effective method for purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A solvent system containing a mixture of a non-polar solvent (like hexanes or petroleum ether), a more polar solvent (like ethyl acetate or diethyl ether), and a small amount of a basic modifier (like triethylamine) is often effective. The triethylamine helps to prevent the product from streaking on the acidic silica gel by deactivating the acidic sites. A reported eluent system is ether-petroleum ether-triethylamine (30:10:1).[8]
-
-
Question 6: The Grignard route is proving troublesome. Is there a reliable alternative synthesis method?
Answer: Yes, an alternative and widely documented method involves the nucleophilic addition of an organolithium reagent, such as methyllithium, to 3-acetylpyridine.[7][8]
-
Reaction Principle: This reaction is mechanistically similar to the Grignard reaction. The highly nucleophilic methyl group from methyllithium attacks the electrophilic carbonyl carbon of 3-acetylpyridine to form an alkoxide intermediate, which is then protonated during workup to yield the final product.
-
Comparative Advantages:
-
Organolithium reagents are often more reactive than Grignard reagents.
-
The starting material, 3-acetylpyridine, is a commercially available liquid, which can be easier to handle and purify than 3-bromopyridine.
-
This route avoids the sometimes-tricky initiation step of the Grignard reagent formation.
-
-
Reported Yield: A yield of 46% has been reported for this method after purification by column chromatography.[8]
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
-
Grignard Reagent Formation:
-
To the flask, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the 3-bromopyridine solution to the magnesium. If the reaction does not initiate, warm gently with a heat gun.
-
Once initiated (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting grey-brown mixture at room temperature for an additional 1-2 hours.
-
-
Reaction with Acetone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of anhydrous acetone (1.0 eq) in anhydrous THF.
-
Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate containing 1% triethylamine.
-
Protocol 2: Synthesis via Organolithium Addition
This protocol is based on a literature procedure.[8]
-
Apparatus Setup:
-
Set up an oven-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
-
Reaction:
-
To the flask, add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methyllithium (1.1 eq, as a solution in diethyl ether) dropwise via syringe or dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture three times with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using an eluent of ether-petroleum ether-triethylamine (30:10:1) to afford the product as an oil.[8]
-
Data Summary
| Parameter | Grignard Route (Typical) | Organolithium Route[8] |
| Starting Materials | 3-Bromopyridine, Mg, Acetone | 3-Acetylpyridine, Methyllithium |
| Key Reagent Type | Organomagnesium | Organolithium |
| Reaction Temp. | Reflux (formation), 0°C (addition) | -78 °C |
| Reported Yield | Variable | 46% |
| Key Challenges | Initiation, Wurtz coupling | Requires low temperatures, handling of pyrophoric MeLi |
| Purification | Column Chromatography | Column Chromatography |
Troubleshooting Workflow
For a systematic approach to diagnosing issues, please refer to the following workflow diagram.
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Workup of 2-(Pyridin-3-yl)propan-2-ol to Prevent Decomposition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and FAQs to address a common challenge in organic synthesis: the decomposition of "2-(Pyridin-3-yl)propan-2-ol" during experimental workup. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and purity of this valuable synthetic intermediate.
Introduction: Understanding the Instability of this compound
"this compound" is a tertiary alcohol containing a basic pyridine ring. This combination of functional groups makes the molecule susceptible to decomposition, particularly under acidic conditions commonly employed in standard workup procedures. The primary pathway for degradation is an acid-catalyzed dehydration (E1 elimination) to form the corresponding alkene, 3-(prop-1-en-2-yl)pyridine. This occurs because the tertiary benzylic carbocation intermediate is highly stabilized.
This guide will walk you through the common pitfalls during the workup of reactions that produce "this compound", such as Grignard or organolithium additions to 3-acetylpyridine, and provide robust, field-proven protocols to mitigate decomposition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My NMR spectrum shows a significant amount of an alkene impurity after workup. What is happening?
This is a classic sign of acid-catalyzed dehydration of your tertiary alcohol.[1][2][3][4] The combination of a tertiary alcohol and a protonated pyridine ring creates a very favorable environment for elimination of water to form a stable carbocation, which then rapidly loses a proton to form an alkene.
Root Cause Analysis:
-
Acidic Quench: Using strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to quench your Grignard or organolithium reaction will protonate the pyridine nitrogen and the hydroxyl group, creating a good leaving group (water) and initiating the dehydration cascade.[2][4]
-
Acidic Aqueous Washes: Washing the organic layer with dilute acid to remove basic impurities will also trigger decomposition.[5][6][7]
-
Acidic Stationary Phase in Chromatography: Standard silica gel is slightly acidic and can cause on-column decomposition of acid-sensitive compounds.[8][9][10]
Q2: How can I quench my Grignard/organolithium reaction without causing decomposition?
The key is to use a mild, non-acidic quenching agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) is the reagent of choice.[11][12][13]
Why it works:
-
Mild Proton Source: Ammonium chloride provides a source of protons to neutralize the magnesium or lithium alkoxide intermediate, but it is not acidic enough to cause significant protonation of the pyridine ring or promote dehydration.[11][12]
-
Buffering Effect: The solution has a slightly acidic pH (around 4.6), which is generally well-tolerated by the tertiary alcohol.
-
Inorganic Salt Precipitation: It effectively precipitates magnesium and lithium salts, facilitating their removal during the aqueous extraction.
Recommended Quenching Protocol:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Be cautious as the initial quenching can be exothermic.
-
Continue adding the solution until the bubbling subsides and the inorganic salts precipitate.
-
Proceed with the extraction as outlined in the protocol below.
Q3: What is the best extraction procedure to isolate my product without decomposition?
Avoid acidic washes entirely. The basicity of the pyridine ring in your product is a handle for purification, but it also makes it vulnerable.
Optimized Extraction Workflow:
Caption: A gentle extraction workflow for "this compound".
Detailed Steps:
-
After quenching with saturated aqueous ammonium chloride, add your extraction solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Separate the layers.
-
Wash the organic layer twice with deionized water to remove any remaining inorganic salts.
-
Wash the organic layer once with brine to help break any emulsions and remove the bulk of the dissolved water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
Q4: My compound seems to be decomposing on the silica gel column. What are my options for chromatographic purification?
Standard silica gel is acidic and can cause the dehydration of "this compound".[8][9][10] There are several effective alternatives:
| Stationary Phase | Description | Advantages | Disadvantages |
| Neutral or Basic Alumina | Aluminum oxide with a neutral or basic surface pH. | Excellent for purifying basic compounds like pyridines. Prevents acid-catalyzed decomposition.[14][15] | Can have different selectivity compared to silica. May require different solvent systems. |
| Deactivated Silica Gel | Silica gel that has been treated with a base, typically triethylamine (TEA). | Reduces the acidity of the silica surface, minimizing decomposition of acid-sensitive compounds.[8][15][16][17] | The mobile phase will be basic, which may not be suitable for all impurities. |
| Reversed-Phase Silica (C18) | Silica gel with a nonpolar C18 stationary phase. | Separation is based on hydrophobicity, avoiding issues with surface acidity. | Requires polar mobile phases (e.g., water/acetonitrile or water/methanol). May not be suitable for all impurity profiles.[15] |
Protocol for Deactivating Silica Gel with Triethylamine:
-
Prepare your chromatography slurry as usual with your chosen eluent.
-
Add 1-2% triethylamine to the eluent.
-
Pack the column with the slurry.
-
Flush the packed column with at least 2-3 column volumes of the eluent containing triethylamine.
-
Run your chromatography using an eluent that contains 0.5-1% triethylamine to maintain the deactivated state of the silica. A literature example for purifying "this compound" uses a mobile phase of ether-petroleum ether-triethylamine (30:10:1).[18]
Visualizing the Decomposition Pathway
The following diagram illustrates the acid-catalyzed dehydration of "this compound".
Caption: Acid-catalyzed E1 dehydration of "this compound".
Summary of Recommendations
| Experimental Step | Standard (Problematic) Procedure | Recommended (Optimized) Procedure | Rationale |
| Reaction Quench | Addition of dilute HCl or H₂SO₄. | Slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C. | Avoids strongly acidic conditions that promote dehydration.[11][12] |
| Aqueous Extraction | Washing with dilute acid to remove basic impurities. | Wash with water and then brine. Avoid acidic washes. | Prevents protonation of the pyridine ring and subsequent decomposition. |
| Chromatography | Purification on standard silica gel. | Use neutral/basic alumina or silica gel deactivated with triethylamine. | The acidic nature of silica gel can catalyze dehydration on the column.[8][15][16][17] |
References
- 1. study.com [study.com]
- 2. quora.com [quora.com]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. silicycle.com [silicycle.com]
- 17. reddit.com [reddit.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Removal of Unreacted 3-Acetylpyridine from Product Mixtures
Prepared by: Senior Application Scientist, Chemical Synthesis Division Last Updated: January 5, 2026
Welcome to the technical support center for handling 3-acetylpyridine, a versatile but often persistent reagent in organic synthesis. As a key building block for numerous pharmaceuticals, including risedronate sodium and imatinib mesylate, its effective removal is critical for ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates.[1][2][3] This guide provides researchers, scientists, and drug development professionals with practical, field-proven troubleshooting advice and detailed protocols to address the specific challenges of removing unreacted 3-acetylpyridine from reaction mixtures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the physicochemical properties of 3-acetylpyridine and the rationale behind various purification strategies.
Q1: What are the key properties of 3-acetylpyridine relevant to its removal?
Understanding the fundamental properties of 3-acetylpyridine is the first step in designing an effective purification strategy. Its basicity, solubility, and boiling point are the primary levers we can use to separate it from a desired product.
Table 1: Key Physicochemical Properties of 3-Acetylpyridine
| Property | Value | Significance for Purification |
| Appearance | Colorless to pale yellow liquid[4][5] | Its liquid state at room temperature precludes simple filtration unless the desired product is a solid that can be crystallized. |
| Boiling Point | 220-230 °C at 760 mmHg[1][5][6][7] | High boiling point makes it non-volatile under standard rotovap conditions. Separation from products with similar boiling points via distillation can be challenging.[8] Vacuum distillation is often required.[2][3][9][10] |
| pKa (of conjugate acid) | 3.26[7][11] | The pyridine nitrogen is basic and can be protonated by mild acids. This is the key property exploited in acid-base liquid-liquid extraction. |
| Solubility | Soluble in polar organic solvents (ethanol, ether), acids, and hot water.[4][5][6][12][13][14] Slightly soluble in chloroform and methanol.[11][12][14] | High solubility in common organic solvents means it will be co-dissolved with the product after initial workup. Its solubility in acid is crucial for aqueous extraction. |
Q2: Why is a simple water wash often insufficient to remove 3-acetylpyridine?
While 3-acetylpyridine has some water solubility, particularly in hot water, it is often described as having limited solubility in cold water due to the hydrophobic nature of its pyridine ring.[4][13] In a typical workup, where the crude product is dissolved in an organic solvent like ethyl acetate or dichloromethane (DCM), partitioning alone with neutral water is inefficient. The distribution coefficient favors the organic phase, meaning multiple water washes would be required to remove only a small amount, which is impractical and can lead to product loss through emulsion formation or hydrolysis.
Q3: My product is acid-sensitive. What are my options for removing 3-acetylpyridine?
This is a common and critical challenge. Using an acid wash (e.g., dilute HCl) is not viable if your target molecule contains acid-labile functional groups (e.g., acetals, ketals, certain esters, or Boc-protecting groups). In this scenario, you have two excellent, non-acidic alternatives:
-
Copper (II) Sulfate (CuSO₄) Wash: This is the preferred method for acid-sensitive compounds. 3-Acetylpyridine, like other pyridines, acts as a ligand and forms a water-soluble coordination complex with copper ions.[15][16] By washing the organic solution of your crude product with an aqueous CuSO₄ solution, the 3-acetylpyridine is selectively pulled into the aqueous layer as a deep blue or violet complex.[15][16]
-
Flash Column Chromatography: If extraction methods fail or are unsuitable, chromatography is the most powerful alternative.[17] A carefully selected solvent system can effectively separate the more polar 3-acetylpyridine from a less polar product, or vice-versa.
Q4: My product is base-sensitive. What methods should I avoid?
If your product contains base-labile groups (e.g., esters susceptible to hydrolysis, or stereocenters prone to epimerization), you should avoid washes with strong bases like NaOH or KOH. While a caustic wash has been described for pyridine removal, it is generally reserved for robust molecules.[1][9] You should also avoid using basic modifiers like triethylamine or ammonia in your solvent system during column chromatography, as prolonged exposure on the silica gel surface can cause degradation. In this case, an acidic wash or a CuSO₄ wash are the recommended approaches.
Q5: When should I choose chromatography over a liquid-liquid extraction?
Liquid-liquid extraction (LLE) should always be your first choice when applicable. It is faster, uses less solvent, is more scalable, and is significantly more cost-effective than chromatography.
Choose chromatography when:
-
Both your product and 3-acetylpyridine are basic, causing them to co-extract into an acidic aqueous layer.
-
Your product is sensitive to all LLE conditions (acid, base, and CuSO₄).
-
The product and 3-acetylpyridine have formed an inseparable salt or complex.
-
You need to remove multiple impurities simultaneously, and 3-acetylpyridine is just one of them.
-
Your product and the impurity co-elute in your TLC analysis, indicating a challenging separation that requires the high resolving power of column chromatography.[18][19]
Section 2: Troubleshooting Guide
This section provides solutions to specific issues encountered during the purification process.
Problem 1: 3-Acetylpyridine is still present in my organic layer after an acidic wash.
-
Possible Cause 1: Insufficient Acid. The most common error is under-charging the acid. The amount of acid must be in stoichiometric excess relative to the amount of 3-acetylpyridine and any other bases in your mixture.
-
Possible Cause 2: Inefficient Mixing. A brief, gentle swirl is not enough. The two phases must be mixed vigorously to maximize the surface area and ensure the acid can react with the pyridine base.
-
Solution: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[21] Allow the layers to fully separate before draining. Repeat the extraction at least twice.
-
-
Possible Cause 3: Product is also Basic. If your desired product also contains a basic nitrogen, it will be protonated and extracted into the aqueous layer along with the 3-acetylpyridine.
-
Solution: In this case, acid-base extraction is not a viable separation method. You must pivot to an alternative technique. The best option would be flash column chromatography. Alternatively, if your product does not coordinate to copper, a CuSO₄ wash may work.
-
Problem 2: My product co-elutes with 3-acetylpyridine during column chromatography.
-
Possible Cause: Inappropriate Solvent System. 3-Acetylpyridine is a polar molecule. If your product has similar polarity, separation can be difficult with standard solvent systems like ethyl acetate/hexanes.
-
Solution:
-
Increase Eluent Polarity Gradually: Try adding a small percentage (0.5-2%) of a more polar solvent like methanol or isopropanol to your ethyl acetate/hexane mobile phase. This can help differentiate between compounds with similar polarities.
-
Utilize a Basic Modifier: If your product is stable to base, adding a small amount of triethylamine (Et₃N) (typically 0.1-1%) to the eluent system can help improve the peak shape of basic compounds and may alter the retention time of 3-acetylpyridine enough to achieve separation. The triethylamine competes for the acidic sites on the silica gel.
-
-
Problem 3: My product is an oil, and I can't recrystallize it. Distillation is not an option due to thermal instability. How do I remove trace amounts of 3-acetylpyridine?
-
Solution: This scenario requires a meticulous workup. First, perform a robust liquid-liquid extraction (either with dilute acid or CuSO₄ solution, depending on your product's stability) at least three times. After drying and concentrating the organic layer, you may still have trace amounts of 3-acetylpyridine. To remove these, employ an azeotropic distillation. Add toluene to your product and evaporate the solvent under reduced pressure.[15][22] Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with pyridine (and likely its derivatives), which helps to carry over the last traces of the impurity.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common and effective removal methods. Always perform these procedures in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Protocol 1: Removal by Acid-Base Extraction
This method is ideal for neutral or acidic products that are stable in the presence of dilute acid.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[21]
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent. Shake vigorously for 1-2 minutes, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain: Drain the lower aqueous layer, which now contains the protonated 3-acetylpyridinium chloride salt.
-
Repeat: Repeat the acid wash (steps 2-5) two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated aq. NaCl) to break up any emulsions and remove excess water.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal by Copper Sulfate (CuSO₄) Wash
This is the method of choice for acid-sensitive products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent and transfer it to a separatory funnel.
-
Prepare CuSO₄ Solution: Prepare a 10-15% (w/v) aqueous solution of copper (II) sulfate.[15]
-
First CuSO₄ Wash: Add a volume of the CuSO₄ solution equal to that of the organic layer in the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 2-3 minutes. You should observe the aqueous layer turning a deep blue or violet color as the copper-pyridine complex forms.[16]
-
Separation & Drain: Allow the layers to separate and drain the lower aqueous layer containing the complex.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until no further color change is observed in the aqueous layer.
-
Final Wash: Wash the organic layer with water and then brine to remove any residual copper salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 3: General Guidance for Purification by Flash Column Chromatography
This method is used when extraction techniques are not feasible.
-
Select a Solvent System: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation (ΔRf > 0.2) between your product and 3-acetylpyridine. A good starting point for many compounds is a gradient of ethyl acetate in hexanes.
-
Prepare the Column: Pack a glass column with silica gel using the selected eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Run the column, applying gentle positive pressure. Collect fractions in test tubes.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Section 4: Method Selection Workflow
The choice of purification method depends on the properties of your desired product. This decision tree provides a logical workflow to guide you to the most appropriate technique.
Caption: Decision workflow for selecting a purification method.
References
- 1. 3-Acetylpyridine | 350-03-8 [chemicalbook.com]
- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 350-03-8: 3-acetylpyridine | CymitQuimica [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]
- 11. 3-Acetylpyridine CAS#: 350-03-8 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. 5.imimg.com [5.imimg.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of Pyridyl Tertiary Alcohols
Welcome to the technical support center for the synthesis of pyridyl tertiary alcohols. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the scale-up of these critical chemical transformations. Pyridyl tertiary alcohols are pivotal structural motifs in pharmaceuticals and agrochemicals, yet their synthesis, typically via the addition of organometallic reagents to pyridyl ketones, is fraught with challenges that are often magnified at a larger scale.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate common pitfalls, optimize your reaction conditions, and ensure a safe, efficient, and reproducible scale-up process.
Troubleshooting Guide: Common Scale-Up Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis of pyridyl tertiary alcohols. Each question is followed by an in-depth analysis of potential causes and actionable solutions grounded in chemical principles.
Q1: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I fix this?
Low yield upon scale-up is a multifaceted problem often rooted in issues of mass and heat transfer, reagent stability, and sensitivity to residual moisture.
Potential Causes & Solutions:
-
Poor Temperature Control and Exotherms: Grignard and organolithium additions to ketones are highly exothermic.[1][2] What is a manageable exotherm in a 100 mL flask can become a dangerous, yield-destroying runaway reaction in a 10 L reactor due to the decreased surface-area-to-volume ratio, which hampers efficient heat dissipation.[2] This can lead to side reactions like enolization or reagent decomposition.[3]
-
Solution: Implement controlled, slow addition of the organometallic reagent using a syringe pump or a pressure-equalizing dropping funnel. Maintain a strict internal temperature profile. For highly exothermic systems, consider a "reverse addition" (adding the ketone to the organometallic solution) to keep the nucleophile in excess, though this may not be suitable for all substrates. Continuous flow reactors offer superior heat transfer and can mitigate exotherm risks significantly.[4]
-
-
Inefficient Mixing: As reactor size increases, achieving homogeneous mixing becomes more challenging. Pockets of high concentration can lead to localized overheating and byproduct formation.
-
Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain vigorous agitation. For heterogeneous reactions, such as Grignard formations, proper agitation is crucial to keep the magnesium surface active.[5]
-
-
Moisture and Air Sensitivity: Larger quantities of solvents and reagents increase the probability of introducing atmospheric moisture or oxygen, which rapidly quenches organometallic reagents.[6]
-
Solution: Rigorously dry all glassware in an oven and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Ensure all reagent transfers are performed under a positive pressure of inert gas using cannulation or gastight syringes.
-
-
Reagent Degradation: The stability of organometallic reagents can be time and temperature-dependent. A longer addition time during scale-up means the reagent spends more time in solution, potentially leading to degradation.
-
Solution: Titrate your organometallic reagent immediately before use to confirm its concentration. If preparing a Grignard reagent in situ, ensure the reaction goes to completion before starting the addition to the ketone. Using additives like LiCl to form "Turbo-Grignards" can sometimes improve stability and reactivity.[7]
-
Q2: I'm observing significant byproduct formation, particularly the recovery of my starting ketone and the formation of a reduced, secondary alcohol. Why is this happening?
The appearance of these byproducts points towards competing reaction pathways that can become dominant if conditions are not carefully controlled.
Analysis of Causes:
-
Enolization (Recovered Starting Ketone): Organometallic reagents are strong bases. If the pyridyl ketone has acidic α-protons, the reagent can act as a base, deprotonating the ketone to form an enolate.[8] This enolate is unreactive towards further nucleophilic attack and will be protonated back to the starting ketone during the aqueous work-up. This is particularly problematic with sterically hindered ketones or bulky organometallic reagents.[8]
-
Solution:
-
Lower Reaction Temperature: Perform the addition at low temperatures (-78 °C to -40 °C) to favor the kinetically controlled 1,2-addition over the thermodynamically favored deprotonation.
-
Use a Less Basic Reagent: If possible, switch to a less basic organometallic reagent.
-
Cerium(III) Chloride (Luche Reduction Conditions): The addition of anhydrous CeCl₃ can significantly suppress enolization. Cerium transmetalates with the organometallic reagent to form a less basic, more nucleophilic organocerium species which selectively attacks the carbonyl carbon.
-
-
-
Reduction (Secondary Alcohol Byproduct): If the Grignard reagent possesses a β-hydrogen (e.g., n-butylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein–Ponndorf–Verley type reduction).[8] This results in the formation of a secondary alcohol.
-
Solution:
-
Choose a Reagent without β-Hydrogens: When possible, use reagents like methylmagnesium bromide, phenylmagnesium bromide, or neopentylmagnesium bromide.
-
Lower Temperature: Like enolization, reduction pathways are often more prevalent at higher temperatures. Maintaining cryogenic conditions can favor the desired 1,2-addition.
-
-
Q3: My work-up is problematic. I'm forming persistent emulsions, and my product seems to have high water solubility, leading to poor extraction efficiency.
The basic nature of the pyridine ring and the hydroxyl group of the product often lead to challenging work-up and isolation procedures.
Potential Causes & Solutions:
-
Chelation and Emulsions: The nitrogen of the pyridine ring and the oxygen of the newly formed alcohol can chelate to the magnesium salts (MgX₂) generated during the reaction. This forms complex emulsions that are difficult to break.
-
Solution 1 (pH Adjustment): After quenching the reaction (e.g., with saturated aqueous NH₄Cl), adjust the pH of the aqueous layer. Acidifying with dilute HCl (e.g., 1M) will protonate the pyridine nitrogen, making the product water-soluble. You can then wash the organic layer to remove non-basic impurities, re-basify the aqueous layer with NaOH or Na₂CO₃ to deprotonate your product, and then re-extract it into an organic solvent.
-
Solution 2 (Complexing Agents): Adding a solution of a chelating agent like EDTA or Rochelle's salt (sodium potassium tartrate) during work-up can help break up the magnesium complexes.
-
-
High Water Solubility: The polarity imparted by the hydroxyl group and the basic nitrogen can lead to significant product loss in the aqueous layer.
-
Solution:
-
Use a More Polar Extraction Solvent: Solvents like ethyl acetate or even n-butanol can be more effective than less polar options like diethyl ether or hexanes.
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of organic compounds in the aqueous phase, driving your product into the organic layer.[9]
-
Continuous Extraction: For particularly precious or water-soluble products, continuous liquid-liquid extraction may be a viable, albeit more complex, option at scale.
-
-
Frequently Asked Questions (FAQs)
Q: For a 2-pyridyl ketone, are there special considerations when using Grignard or organolithium reagents?
A: Yes. The nitrogen atom at the 2-position can chelate the Lewis acidic metal center of the organometallic reagent (e.g., Mg in RMgX).[10] This pre-coordination can sometimes facilitate the addition reaction. However, it can also lead to the formation of very stable intermediates that are difficult to hydrolyze, potentially lowering yields. In some cases with organolithium reagents, this chelation can reduce reactivity, and the addition of salts like LiBr may be necessary to enhance the reaction.[10]
Q: How do I safely manage the quench of a large-scale organometallic reaction?
A: Quenching a large volume of reactive organometallic reagent is a critical safety step. Never add water or protic solvents directly to the reaction mixture, as this can cause a violent, uncontrolled release of heat and flammable gases.
-
Recommended Procedure: Cool the reaction vessel in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) via an addition funnel at a rate that keeps the internal temperature below a safe limit (e.g., 25 °C). NH₄Cl is a weak acid that provides a controlled proton source to quench the excess reagent and hydrolyze the magnesium alkoxide intermediate.[11]
Q: Which solvent is best for scaling up these reactions: THF or Diethyl Ether?
A: The choice depends on several factors, as summarized in the table below.
| Feature | Tetrahydrofuran (THF) | Diethyl Ether | Recommendation for Scale-Up |
| Boiling Point | ~66 °C | ~35 °C | THF is generally safer. Its higher boiling point provides a wider operating temperature range and reduces the risk of solvent loss and flammable vapor accumulation.[3] |
| Solvating Power | Higher | Lower | THF is often preferred. It is a better solvent for complex organomagnesium species (Schlenk equilibrium), which can lead to more consistent and reproducible reactions.[3] |
| Initiation | Can be more difficult | Easier initiation | Diethyl ether's low boiling point allows for gentle reflux to help initiate Grignard formation, but this is a less critical factor for the addition step.[3] |
| Safety | Can form peroxides | Highly flammable, low flash point | Both require careful handling, but THF's lower volatility makes it a more manageable choice for large-scale operations.[12] |
Detailed Protocol: Representative Synthesis of 2-phenyl-1-(pyridin-2-yl)propan-2-ol
This protocol describes the addition of a benzyl Grignard reagent to 2-acetylpyridine. Warning: This reaction should only be performed by trained chemists under strict anhydrous and inert atmosphere conditions.
Materials:
-
Magnesium turnings (1.2 eq)
-
Benzyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Acetylpyridine (1.0 eq)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel under a positive pressure of Argon.
-
Add magnesium turnings (1.2 eq) to the flask.
-
In the addition funnel, prepare a solution of benzyl chloride (1.1 eq) in anhydrous THF.
-
Add ~10% of the benzyl chloride solution to the magnesium turnings. If the reaction does not initiate (observe bubbling, cloudiness, or a gentle exotherm), gently warm the flask with a heat gun or add a small crystal of iodine.
-
Once initiated, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey/brown solution for an additional hour at room temperature to ensure complete formation.
-
-
Addition to Ketone:
-
In a separate, flame-dried reactor equipped with a mechanical stirrer, thermometer, and addition funnel under Argon, prepare a solution of 2-acetylpyridine (1.0 eq) in anhydrous THF.
-
Cool this solution to 0 °C using an ice/water bath.
-
Transfer the prepared Grignard reagent to the addition funnel via cannula.
-
Add the Grignard solution dropwise to the ketone solution, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture back down to 0 °C.
-
Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the reaction, monitoring the internal temperature to keep it below 25 °C.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
- 1. mt.com [mt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. Applications of organolithium and related reagents in synthesis. Part 3. A general study of the reaction of lithium alkyls with pyridine ketones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Stability of "2-(Pyridin-3-yl)propan-2-ol" under acidic and basic conditions
Welcome to the technical support guide for 2-(Pyridin-3-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound under various experimental conditions. Understanding the chemical behavior of this molecule is critical for the successful design of synthetic routes, formulation studies, and analytical method development.
Structural Analysis: A Tale of Two Moieties
The stability of this compound is dictated by its two primary functional groups: a tertiary alcohol and a pyridine ring .
-
Tertiary Alcohol (-C(CH₃)₂OH): This group is notoriously susceptible to acid-catalyzed dehydration.[1][2][3] Under acidic conditions, the hydroxyl group can be protonated, transforming it into an excellent leaving group (water). The subsequent loss of water generates a stable tertiary carbocation, which readily eliminates a proton to form an alkene.
-
Pyridine Ring: As a basic heterocyclic aromatic compound, the nitrogen atom's lone pair of electrons makes it nucleophilic and basic.[4][5] In acidic media, this nitrogen is easily protonated to form a pyridinium salt.[5][6] This protonation deactivates the ring to electrophilic substitution but does not inherently protect the alcohol functionality. The ring itself is generally stable to a wide range of pH values and is resistant to nucleophilic attack unless under harsh conditions or with very strong nucleophiles.[4][7]
Part 1: Stability & Troubleshooting in Acidic Conditions
The primary concern when handling this compound in an acidic environment is the potential for rapid, irreversible degradation via dehydration.
Frequently Asked Questions (FAQs) - Acidic Conditions
Q1: I added a strong acid (e.g., HCl, H₂SO₄) to my solution of this compound and the TLC/LC-MS analysis shows a new, less polar spot and a loss of my starting material. What is happening?
A1: You are observing a classic acid-catalyzed dehydration reaction. This is the most common degradation pathway for this molecule in acidic media. The tertiary alcohol is protonated by the acid, leading to the elimination of a water molecule to form a stable tertiary carbocation intermediate. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent methyl group, resulting in the formation of 2-(pyridin-3-yl)prop-1-ene.[1][2][8] This new alkene product is more non-polar than the starting alcohol, which is why it appears as a new spot with a higher Rf on a normal-phase TLC plate or an earlier retention time in reverse-phase HPLC.
Q2: My reaction mixture turned dark brown or black after heating in the presence of acid. Is this related to the dehydration?
A2: Yes, this is a very likely consequence. The alkene product formed from dehydration can be susceptible to polymerization under strong acid and heat, leading to the formation of complex, high-molecular-weight oligomers or polymers, which often present as a dark, insoluble tar.
Q3: How can I prevent or minimize this acid-catalyzed dehydration?
A3: The strategy depends on your experimental goal:
-
Avoid Strong Acids: If the integrity of the alcohol is paramount, avoid using strong, non-volatile acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), especially with heating.[2][3][9]
-
Use Milder Conditions: If an acidic medium is required, consider using weaker organic acids (e.g., acetic acid) or a buffered system to maintain a moderately acidic pH (e.g., pH 4-6).
-
Control Temperature: Dehydration is significantly accelerated by heat.[2] Perform your reaction or process at the lowest possible temperature. For acidic workups or extractions, it is advisable to work at 0°C.
-
Use Lewis Acids Cautiously: Be aware that some Lewis acids can also promote this dehydration.
Q4: How can I confirm that dehydration is the cause of my product loss?
A4: You can use several analytical techniques to identify the suspected alkene product:
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic alcohol (-OH) singlet and the broad singlet for the six methyl protons (~1.6 ppm). Concurrently, watch for the appearance of new signals in the vinyl region (typically 5-6 ppm) corresponding to the =CH₂ protons and a new methyl singlet.
-
Mass Spectrometry (MS): The dehydration product will have a molecular weight that is 18 Da (the mass of water) less than the parent compound. For this compound (MW: 137.18), the alkene product, 2-(pyridin-3-yl)prop-1-ene, will have a molecular weight of 119.17.
-
Infrared (IR) Spectroscopy: The broad O-H stretch (around 3300 cm⁻¹) of the alcohol will disappear, and a new C=C stretch (around 1640 cm⁻¹) may become visible.
Mechanism: Acid-Catalyzed Dehydration (E1)
The degradation follows an E1 (Elimination, Unimolecular) mechanism, which is characteristic of secondary and tertiary alcohols.[1][8]
Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.
Part 2: Stability & Troubleshooting in Basic Conditions
In contrast to its lability in acid, this compound exhibits excellent stability under most basic conditions.
Frequently Asked Questions (FAQs) - Basic Conditions
Q1: Is this compound stable to common inorganic bases like sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃)?
A1: Yes. The compound is very stable in the presence of these bases. The hydroxyl group is a poor leaving group, and bases do not activate it for elimination. The pyridine ring is electron-deficient and generally unreactive towards these nucleophilic bases.[4] These conditions are standard for aqueous workups and extractions, and you should not expect degradation.
Q2: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with this compound?
A2: Absolutely. These non-nucleophilic organic bases are fully compatible. In fact, it is common practice to add a small amount of triethylamine (~0.1-1%) to the eluent during silica gel column chromatography of pyridine-containing compounds to prevent peak tailing by masking acidic silanol groups on the silica surface.[10]
Q3: Are there any basic conditions I should avoid?
A3: While stable under most conditions, you should exercise caution with extremely strong bases, such as organolithium reagents (e.g., n-BuLi) or sodium amide (NaNH₂). These reagents are strong enough to deprotonate the hydroxyl group, forming an alkoxide. While this is a reversible and generally non-destructive process, these powerful bases can potentially initiate other, more complex reactions if reactive electrophiles are present or if very high temperatures are used.
Q4: I observed a slight discoloration of my sample after prolonged storage in a basic aqueous solution exposed to air. What could be the cause?
A4: This is likely due to slow oxidation, which can be promoted under basic conditions in the presence of oxygen (air). While the pyridine ring is somewhat resistant to oxidation, other oxidative degradation pathways could be at play over long periods.[11][12] For long-term storage of solutions, it is best to use de-gassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: pH Stability Assessment
This protocol provides a framework for quantitatively assessing the stability of this compound across a range of pH values.
Caption: General workflow for conducting a pH stability study.
Methodology:
-
Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.
-
Reaction Setup: For each pH condition (e.g., pH 2, 4, 7, 10, 12 using standard buffers), add 0.5 mL of the stock solution to 4.5 mL of the respective buffer in a sealed HPLC vial. This creates a final concentration of 100 µg/mL in a 10% acetonitrile/buffer solution.
-
Incubation: Place the vials in a thermostatically controlled environment, such as an oven or water bath, set to a relevant temperature (e.g., 40°C or 60°C).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove one vial for each pH point.
-
Sample Quenching & Analysis: Immediately quench any reaction by neutralizing the sample (if acidic or basic) and/or diluting it in the mobile phase. Analyze the sample by a validated stability-indicating HPLC method (e.g., C18 column with a UV detector at a suitable wavelength).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Summary: Expected Stability Profile
The following table summarizes the expected outcome from such a study, illustrating the compound's lability in acid and stability in neutral to basic conditions.
| Time (Hours) | % Remaining (pH 2.0) | % Remaining (pH 4.0) | % Remaining (pH 7.0) | % Remaining (pH 10.0) |
| 0 | 100% | 100% | 100% | 100% |
| 4 | ~65% | ~95% | >99% | >99% |
| 8 | ~40% | ~90% | >99% | >99% |
| 24 | <10% | ~75% | >99% | >99% |
Note: These are hypothetical values for illustrative purposes. Actual degradation rates will depend on temperature, buffer composition, and concentration.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. quora.com [quora.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. gcwgandhinagar.com [gcwgandhinagar.com]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 | Benchchem [benchchem.com]
- 12. benchchem.com [benchchem.com]
Identifying impurities in "2-(Pyridin-3-yl)propan-2-ol" by 1H NMR
Technical Support Center: 2-(Pyridin-3-yl)propan-2-ol
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and quality control professionals working with this compound. Purity assessment is critical in drug development and chemical synthesis, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose. It provides a rapid, non-destructive method to confirm the structure of the target molecule and identify and quantify potential impurities.
This document provides a detailed breakdown of the ¹H NMR spectrum of pure this compound and serves as a troubleshooting manual in a question-and-answer format to help you identify common impurities that may be present in your sample.
¹H NMR Profile of Pure this compound
The structure of this compound dictates a specific pattern of signals in its ¹H NMR spectrum. Understanding this baseline spectrum is the first step in identifying any extraneous peaks. The spectrum is typically recorded in a deuterated solvent, most commonly chloroform-d (CDCl₃).
Caption: Structure of this compound.
The expected ¹H NMR signals for a pure sample are detailed below. The pyridine ring protons are labeled according to standard nomenclature (H-2, H-4, H-5, H-6).
Table 1: Characteristic ¹H NMR Chemical Shifts for this compound in CDCl₃
| Signal Label | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | C(CH₃)₂ | ~ 1.58 | Singlet (s) | 6H |
| b | -OH | Variable (typically 2.0-5.0) | Broad Singlet (br s) | 1H |
| c | Pyridine H-5 | ~ 7.22 | Multiplet (m) | 1H |
| d | Pyridine H-4 | ~ 7.85 | Multiplet (m) | 1H |
| e | Pyridine H-6 | ~ 8.32 | Multiplet (m) | 1H |
| f | Pyridine H-2 | ~ 8.65 | Multiplet (m) | 1H |
Note: The chemical shifts of the pyridine protons are approximate and can vary slightly. The multiplet patterns arise from complex spin-spin coupling.[1]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the ¹H NMR analysis of this compound.
Q1: I see unexpected sharp singlets and multiplets in my spectrum. What are the most likely sources?
A1: Unforeseen peaks in your spectrum typically originate from three main sources: unreacted starting materials, residual solvents from the reaction or purification, and side-products from the synthesis. The synthesis of this compound commonly involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) or an organolithium reagent with 3-acetylpyridine.[1][2] Therefore, these are the first places to investigate.
References
Technical Support Center: A Guide to Resolving Co-eluting Impurities in HPLC Analysis of Pyridyl Alcohols
Welcome to our dedicated resource for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of pyridyl alcohols. The unique chemical nature of these compounds—possessing both a polar alcohol group and a basic pyridine ring—often leads to complex chromatographic behaviors, including the frustrating issue of co-eluting impurities. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your method development and troubleshooting endeavors.
Troubleshooting Guide: A Practical Q&A Approach
This section is designed to address specific, common problems encountered during the HPLC analysis of pyridyl alcohols. Each question is followed by a detailed explanation and a recommended course of action.
Q1: My primary pyridyl alcohol peak is co-eluting with an unknown impurity on a standard C18 column. What is my first step?
Your initial observation of co-elution on a C18 column is a common starting point. The first step is to systematically evaluate and adjust your mobile phase conditions. The goal is to alter the selectivity of your separation, which is the differential retention of your analyte and the impurity.
Understanding the "Why": Pyridyl alcohols are polar, basic compounds. On a non-polar stationary phase like C18, their retention is often limited, and they can interact with residual silanols on the silica surface, leading to poor peak shape and potential co-elution with other polar impurities.[1] Modifying the mobile phase is the most straightforward way to influence these interactions.[2]
Recommended Protocol:
-
pH Adjustment: The ionization state of the pyridine ring is highly dependent on the mobile phase pH.[3] At a pH below the pKa of the pyridine ring (around 5.2), it will be protonated (positively charged), making it more polar and less retained on a reversed-phase column. Conversely, at a pH above the pKa, it will be in its neutral form and more retained. By systematically adjusting the pH of your aqueous mobile phase component, you can significantly alter the retention time of your pyridyl alcohol and potentially resolve it from the co-eluting impurity.[4][5][6][7]
-
Starting Point: Begin with a mobile phase pH of around 3.0 using a phosphate or formate buffer. This will ensure the pyridine ring is protonated.
-
Systematic Adjustment: Incrementally increase the pH (e.g., to 4.0, 5.0, 6.0, and 7.0) and observe the change in retention and resolution. Ensure your column is stable at the chosen pH range; most silica-based columns are stable between pH 2 and 8.[4][5]
-
-
Organic Modifier Modification: The type and concentration of the organic solvent in your mobile phase can also impact selectivity.[8][9]
-
Solvent Type: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the interactions between your analytes and the stationary phase, leading to changes in elution order and resolution.[2]
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help separate compounds with different polarities.[10] A shallow gradient can be particularly effective in resolving closely eluting peaks.
-
Logical Workflow for Initial Troubleshooting
Caption: Initial troubleshooting workflow for co-elution.
Q2: I've tried adjusting the mobile phase, but the resolution is still not adequate. How do I select a more suitable HPLC column?
If mobile phase optimization is insufficient, the next logical step is to change the stationary phase. The choice of column chemistry is a powerful tool to alter selectivity and achieve the desired separation.[2]
Understanding the "Why": Standard C18 columns primarily offer hydrophobic interactions. For polar and basic compounds like pyridyl alcohols, alternative stationary phases that provide different interaction mechanisms can be more effective.[11] These can include polar-embedded phases, hydrophilic interaction liquid chromatography (HILIC), and mixed-mode chromatography.[12][13][14]
Stationary Phase Selection Guide for Pyridyl Alcohols:
| Stationary Phase | Primary Interaction Mechanism(s) | Advantages for Pyridyl Alcohols | Potential Disadvantages |
| Standard C18 | Hydrophobic | Widely available, good starting point. | Poor retention for polar compounds, potential for peak tailing due to silanol interactions.[1] |
| Polar-Embedded | Hydrophobic and polar (e.g., amide, carbamate) | Improved peak shape for basic compounds due to shielding of residual silanols.[1] Alternative selectivity compared to C18. | May have different retention characteristics that require method re-optimization. |
| Phenyl | Hydrophobic and π-π interactions | Can provide unique selectivity for aromatic compounds like the pyridine ring.[15] | May not be suitable for all impurities. |
| Cyano (CN) | Normal-phase, reversed-phase, and weak ion-exchange | Versatile, can be used in both normal and reversed-phase modes.[15] Offers different selectivity. | Can be less stable than C18 phases. |
| HILIC | Hydrophilic partitioning | Excellent retention for very polar compounds that are not retained on reversed-phase columns.[16][17][18][19] | Requires careful mobile phase preparation and column equilibration.[16] |
| Mixed-Mode | Combination of reversed-phase, ion-exchange, and/or HILIC | Offers multiple interaction mechanisms for enhanced selectivity and retention of polar and ionizable compounds.[12][13][14][20] Can often separate compounds that are difficult to resolve by other means. | Method development can be more complex due to the multiple variables. |
Recommended Protocol:
-
Assess Analyte and Impurity Polarity: If your pyridyl alcohol and impurity are highly polar and elute near the void volume on a C18 column, a HILIC or mixed-mode column is a strong candidate.[11][16]
-
Consider Peak Shape: If you are observing significant peak tailing for your pyridyl alcohol on a C18 column, a polar-embedded phase can help to mitigate this issue.[1]
-
Screening Approach: If possible, screen a few different column chemistries (e.g., a polar-embedded, a phenyl, and a HILIC column) using your optimized mobile phase as a starting point. This will quickly identify the most promising stationary phase for your separation.
Q3: I am dealing with chiral pyridyl alcohol isomers that are co-eluting. What is the best approach for their separation?
The separation of enantiomers requires a chiral environment. This can be achieved through the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. The most common and often most effective approach is to use a CSP.[21][22]
Understanding the "Why": Enantiomers have identical physical and chemical properties in an achiral environment. A chiral stationary phase contains a chiral selector that forms transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation.[22]
Recommended Protocol for Chiral Separation:
-
Select a Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and are a good starting point for screening.[23] Columns such as Chiralcel® OD-H or Chiralpak® AD-H are often successful.[23]
-
Choose the Chromatographic Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. Normal-phase chromatography (e.g., using a mobile phase of hexane/ethanol) is often a good starting point for pyridyl alcohols.
-
Mobile Phase Additives: For basic compounds like pyridyl alcohols, adding a small amount of a basic modifier (e.g., diethylamine or triethylamine) to the mobile phase is often necessary to improve peak shape and prevent interactions with the silica surface of the CSP.[23]
-
Optimization: Once initial separation is achieved, you can optimize the resolution by adjusting the ratio of the organic solvents in the mobile phase and the concentration of the additive.
Chiral Method Development Workflow
Caption: Workflow for chiral separation of pyridyl alcohols.
Frequently Asked Questions (FAQs)
Q: What is peak tailing and how can I minimize it for my pyridyl alcohol?
A: Peak tailing is a distortion where the back of the peak is drawn out. For basic compounds like pyridyl alcohols, this is often caused by secondary interactions with acidic residual silanol groups on the silica-based stationary phase.[1][24] To minimize tailing:
-
Use a low pH mobile phase: This protonates the silanol groups, reducing their interaction with the protonated pyridine ring.
-
Use a high-purity, end-capped column: These columns have fewer residual silanols.
-
Use a polar-embedded column: The polar group in the stationary phase shields the residual silanols.[1]
-
Add a competing base to the mobile phase: A small amount of an amine, like triethylamine, can compete with the analyte for the active sites on the stationary phase.
-
Avoid column overload: Injecting too much sample can lead to peak tailing.[25][26]
Q: What is peak fronting and what causes it?
A: Peak fronting is a distortion where the front of the peak is sloped. It is less common than tailing and is often a result of column overload, where the concentration of the sample is too high for the stationary phase to handle effectively.[27] The solution is typically to dilute the sample or inject a smaller volume.[27]
Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) for the analysis of pyridyl alcohols?
A: Yes, HILIC is an excellent technique for the analysis of polar compounds like pyridyl alcohols, especially if they are poorly retained in reversed-phase chromatography.[16][18][19][28][29] In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[19] This allows for the retention of polar compounds that would otherwise elute in the void volume of a reversed-phase column.[16]
Q: What are the advantages of using mixed-mode chromatography for pyridyl alcohol analysis?
A: Mixed-mode chromatography combines two or more retention mechanisms (e.g., reversed-phase and ion-exchange) on a single stationary phase.[12][13][14] This provides several advantages for the analysis of pyridyl alcohols:
-
Enhanced Selectivity: The multiple interaction modes can provide unique selectivity that is not achievable with single-mode columns.[12][20]
-
Improved Retention: The ion-exchange functionality can significantly increase the retention of the basic pyridyl alcohol.[12]
-
Simultaneous Analysis: It allows for the simultaneous separation of compounds with a wide range of polarities and charges.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. moravek.com [moravek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. veeprho.com [veeprho.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. helixchrom.com [helixchrom.com]
- 13. apps.thermoscientific.com [apps.thermoscientific.com]
- 14. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 16. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 17. waters.com [waters.com]
- 18. shodex.com [shodex.com]
- 19. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. phx.phenomenex.com [phx.phenomenex.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. Blogs | Restek [discover.restek.com]
- 26. gmpinsiders.com [gmpinsiders.com]
- 27. youtube.com [youtube.com]
- 28. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 29. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-(Pyridin-3-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of High-Fidelity Structural Analysis
In the realm of pharmaceutical and materials science, the precise structural characterization of novel chemical entities is paramount. 2-(Pyridin-3-yl)propan-2-ol, a pyridine derivative, serves as a valuable building block in the synthesis of a wide range of organic compounds[1]. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for elucidating the molecular structure of such compounds, providing detailed insights into the chemical environment of each atom[2][3]. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a comprehensive comparison with potential analytical challenges and underscoring the utility of multidimensional NMR experiments.
Molecular Structure and Numbering
To facilitate a clear and consistent discussion of the NMR data, the atomic numbering scheme for this compound is defined as follows:
Caption: Atomic numbering for this compound.
¹H NMR Spectral Analysis: A Detailed Interpretation
The ¹H NMR spectrum provides a quantitative and qualitative overview of the proton environments within a molecule. For this compound, the expected signals are a direct reflection of its distinct chemical moieties: the pyridine ring and the propan-2-ol substituent.
Expected ¹H NMR Spectral Data:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations |
| H-2' | ~8.65 | m | 1H | COSY with H-4', H-6' |
| H-6' | ~8.32 | m | 1H | COSY with H-2', H-5' |
| H-4' | ~7.85 | m | 1H | COSY with H-2', H-5' |
| H-5' | ~7.22 | m | 1H | COSY with H-4', H-6' |
| -OH | Variable | s | 1H | Exchangeable with D₂O |
| -CH₃ (x2) | ~1.58 | s | 6H | HSQC to C(CH₃)₂ |
Note: Chemical shifts are reported for CDCl₃ and can be influenced by solvent choice and concentration. The data presented is based on published literature[4].
The downfield region of the spectrum is dominated by the aromatic protons of the pyridine ring. The protons at the 2' and 6' positions (H-2' and H-6') are the most deshielded due to their proximity to the electronegative nitrogen atom[2]. The H-4' and H-5' protons appear at relatively higher fields. The complex multiplicity ("m") of these signals arises from a combination of ortho, meta, and para couplings, which can be definitively resolved using 2D NMR techniques.
A characteristic singlet integrating to six protons at approximately 1.58 ppm is indicative of the two equivalent methyl groups of the propan-2-ol moiety. The hydroxyl proton signal is typically a broad singlet with a variable chemical shift, which will readily exchange with deuterium upon the addition of D₂O.
¹³C NMR and DEPT Analysis: Unveiling the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is indispensable[5][6][7][8][9].
Expected ¹³C NMR and DEPT-135 Spectral Data:
| Carbon Assignment | Chemical Shift (δ, ppm) | DEPT-135 Phase |
| C-2' | ~147.5 | Positive (CH) |
| C-6' | ~147.2 | Positive (CH) |
| C-4' | ~133.8 | Positive (CH) |
| C-3' | ~142.0 | No Signal (Quaternary C) |
| C-5' | ~123.5 | Positive (CH) |
| C(OH) | ~70.0 | No Signal (Quaternary C) |
| C(CH₃)₂ | ~30.0 | Positive (CH₃) |
Note: Predicted chemical shifts. Experimental values may vary.
The DEPT-135 spectrum is particularly informative. It will show positive signals for the CH and CH₃ groups and no signals for the quaternary carbons (C-3' and the carbinol carbon C(OH))[6][8][9]. This allows for the unambiguous assignment of the carbon signals in conjunction with the broadband-decoupled ¹³C spectrum.
Comparative Analysis: Distinguishing from Potential Impurities
The synthesis of this compound, often proceeding via the reaction of a methyl organometallic reagent with 3-acetylpyridine, can potentially lead to the presence of unreacted starting material or side-products[4]. A robust analytical method must be able to distinguish the desired product from these impurities.
Potential Impurity: 3-Acetylpyridine
| Compound | Key ¹H NMR Signal (CDCl₃) | Key ¹³C NMR Signal (CDCl₃) |
| This compound | ~1.58 ppm (s, 6H, -C(CH₃)₂) | ~70.0 ppm (-C(OH)) |
| 3-Acetylpyridine | ~2.65 ppm (s, 3H, -C(O)CH₃) | ~197.0 ppm (C=O) |
The most telling difference in the ¹H NMR spectrum would be the presence of a singlet around 2.65 ppm for the acetyl methyl group of the starting material, in contrast to the singlet around 1.58 ppm for the two methyl groups of the product. In the ¹³C NMR spectrum, the presence of a carbonyl signal around 197 ppm would clearly indicate the presence of 3-acetylpyridine.
Advanced 2D NMR Techniques for Unambiguous Characterization
For complex molecules or when definitive structural proof is required, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For this compound, this experiment is crucial for assigning the protons on the pyridine ring by identifying their through-bond correlations[10][11][12].
References
- 1. Cas 15031-77-3,this compound | lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 10. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nmr.oxinst.com [nmr.oxinst.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(Pyridin-3-yl)propan-2-ol
Introduction
In the landscape of pharmaceutical and chemical research, the unambiguous structural elucidation of novel compounds is a cornerstone of development. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the electron ionization (EI) mass spectrometry fragmentation of 2-(Pyridin-3-yl)propan-2-ol, a tertiary alcohol containing a pyridine moiety.
Tertiary alcohols and nitrogen-containing heterocycles present unique challenges and characteristic behaviors under MS analysis. The often-unstable molecular ion of tertiary alcohols and the influence of the heteroatom on bond cleavage require a nuanced interpretation of the resulting spectra.[1][2] This guide will dissect the fragmentation pathways of this compound, compare its fragmentation behavior to a key structural analog, 2-phenylpropan-2-ol, and provide a robust experimental framework for researchers.
Core Principles of Fragmentation for Pyridinyl Alcohols
The fragmentation of this compound under electron ionization is governed by the interplay between the tertiary alcohol group and the pyridine ring. The initial ionization event typically involves the removal of a non-bonding electron from the oxygen or nitrogen atom, creating a molecular ion ([M]•+).[2][3] This high-energy species then undergoes fragmentation through several predictable pathways.
-
Alpha (α)-Cleavage: This is the most characteristic fragmentation pathway for alcohols.[4] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For this compound, this can occur via two routes: loss of a methyl radical (•CH₃) or loss of a pyridinyl radical. The expulsion of the largest possible radical is often favored, but the stability of the resulting cation is the ultimate driving force.[3] The loss of a methyl radical is highly probable as it leads to a resonance-stabilized oxonium ion.
-
Dehydration (Loss of Water): Alcohols frequently undergo the loss of a water molecule (H₂O), resulting in a fragment ion at [M-18].[1][2] This process is particularly common in primary alcohols but is also observed in secondary and tertiary alcohols.
-
Pyridine Ring Fragmentation: The pyridine ring is a stable aromatic system. While it can fragment under high-energy conditions, cleavage of the more labile bonds on the side chain typically dominates the spectrum.[5][6] Fragments characteristic of the pyridine ring itself may appear at lower m/z values, often resulting from secondary fragmentation of larger ions.
Fragmentation Pattern Analysis of this compound
The molecular formula for this compound is C₈H₁₁NO, with a monoisotopic mass of approximately 137.08 Da.[7][8] The expected EI mass spectrum would be characterized by the following key fragments.
Primary Fragmentation Pathways:
-
Molecular Ion ([M]•+): An ion at m/z 137 corresponds to the intact molecule after the loss of one electron. As a tertiary alcohol, this peak is expected to be of very low abundance or entirely absent.[1][2]
-
α-Cleavage (Loss of •CH₃): The most significant fragmentation is the loss of a methyl radical to form a highly stable, resonance-stabilized cation at m/z 122 ([M-15]⁺). This is often the base peak in the spectrum of similar tertiary alcohols.
-
Dehydration (Loss of H₂O): The loss of a water molecule from the molecular ion would produce a radical cation at m/z 119 ([M-18]•+).
-
Further Fragmentation: The m/z 122 fragment can undergo further fragmentation, potentially losing carbon monoxide (CO) to yield an ion at m/z 94. Additionally, cleavage of the C-C bond connecting the ring and the side chain can lead to a pyridinyl cation or related fragments around m/z 78 .
Below is a diagram illustrating the primary fragmentation pathways for this compound.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis: this compound vs. 2-Phenylpropan-2-ol
To understand the influence of the pyridine ring, a comparison with its carbocyclic analog, 2-phenylpropan-2-ol (C₉H₁₂O, MW 136.19 g/mol ), is highly instructive.[9][10] The fundamental fragmentation mechanisms are similar, but the presence of the nitrogen atom in the pyridine ring subtly alters the mass-to-charge ratios of the resulting fragments.
| Fragmentation Event | This compound | 2-Phenylpropan-2-ol | Rationale for Difference |
| Molecular Ion ([M]•+) | m/z 137 (weak/absent) | m/z 136 (weak) | Difference in molecular formula (C₈H₁₁NO vs. C₉H₁₂O). |
| α-Cleavage (- •CH₃) | m/z 122 (likely base peak) | m/z 121 (prominent peak) | The fragment contains the nitrogen atom, increasing the mass by 1 Da compared to the phenyl analog.[11][12] |
| Dehydration (- H₂O) | m/z 119 | m/z 118 | Loss of water from the respective molecular ions. |
| Aromatic Ring Fragment | m/z 78 ([C₅H₄N]⁺) | m/z 77 ([C₆H₅]⁺) | Reflects the mass of the pyridinyl vs. the phenyl cation. |
| Side Chain Fragment | m/z 58/59 | m/z 58/59 | Fragments corresponding to the propanol side chain may appear in both. |
| Other Key Fragments | - | m/z 43 ([C₃H₇]⁺ or [CH₃CO]⁺) | A strong peak at m/z 43 is characteristic of 2-phenylpropan-2-ol, often attributed to the isopropyl cation or an acylium ion from rearrangement.[9][11] |
This comparison underscores how mass spectrometry can readily distinguish between these two structures. The one-dalton mass shift in the molecular ion and the key [M-15] fragment is a direct and reliable indicator of the nitrogen-containing ring versus the phenyl ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol outlines a standardized procedure for acquiring an EI mass spectrum suitable for the structural analysis of this compound.
Methodology Workflow
Caption: Standard workflow for GC-EI-MS analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as methanol or dichloromethane. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent overloading the column and detector.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. This program should be optimized to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standard energy that promotes reproducible fragmentation and allows for comparison with library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the solvent peak from saturating the detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum, identifying the molecular ion (if present) and the major fragment ions.
-
Compare the observed fragmentation pattern with the predicted pathways and library data if available.
-
Conclusion
The mass spectrum of this compound is characterized by a dominant fragmentation pathway involving α-cleavage to lose a methyl radical, resulting in a stable base peak at m/z 122. The molecular ion at m/z 137 is expected to be weak or absent, a typical feature of tertiary alcohols.[1][2] Comparative analysis with its phenyl analog, 2-phenylpropan-2-ol, demonstrates the diagnostic power of mass spectrometry, where the presence of the nitrogen atom is clearly indicated by a +1 Da mass shift in the key fragment ions. By understanding these core fragmentation principles and employing a standardized analytical protocol, researchers can confidently identify and characterize this and similar molecules, accelerating progress in drug discovery and chemical synthesis.
References
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]
- 3. youtube.com [youtube.com]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
- 8. appretech.com [appretech.com]
- 9. ez.restek.com [ez.restek.com]
- 10. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]
- 11. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. massbank.eu [massbank.eu]
A Comparative Guide to Distinguishing 2-(Pyridin-3-yl)propan-2-ol from its 2- and 4-Pyridyl Isomers by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a critical analytical challenge. Positional isomers, such as the 2-, 3-, and 4-pyridyl substituted propan-2-ols, often exhibit nearly identical physical and chemical properties, making their differentiation by standard chromatographic techniques difficult. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 2-(pyridin-3-yl)propan-2-ol and its 2- and 4-pyridyl isomers, offering experimental insights and data to facilitate their unambiguous identification.
The position of the nitrogen atom within the pyridine ring significantly influences the fragmentation pathways of these molecules upon ionization. These differences, though subtle, can be exploited using mass spectrometry (MS), particularly with tandem mass spectrometry (MS/MS), to generate unique fragmentation patterns for each isomer. This guide will delve into the mechanistic basis for these differences, rooted in principles such as the "ortho effect," and provide a validated experimental protocol for their distinction.
The Analytical Challenge: Isomeric Similarity
2-(Pyridin-2-yl)propan-2-ol, this compound, and 2-(pyridin-4-yl)propan-2-ol are structural isomers with the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ).[1][2] Consequently, their molecular ion peaks ([M]⁺ or [M+H]⁺) will appear at the same mass-to-charge ratio (m/z), rendering single-stage MS insufficient for their differentiation. The key to their distinction lies in the differential fragmentation patterns that arise from the unique electronic and steric environments conferred by the position of the nitrogen atom.
Mechanistic Insights: The "Ortho Effect" and Fragmentation Directivity
The fragmentation of pyridyl-substituted compounds in the mass spectrometer is heavily influenced by the location of the nitrogen atom. For the 2-pyridyl isomer, the proximity of the nitrogen to the propan-2-ol substituent can lead to specific interactions in the gas phase, a phenomenon broadly categorized under "ortho effects".[3][4][5][6] These effects can stabilize or destabilize certain fragment ions or open unique fragmentation channels not available to the 3- and 4-pyridyl isomers.
In electrospray ionization (ESI), protonation will preferentially occur on the basic pyridine nitrogen.[7] The subsequent fragmentation, induced by collision-induced dissociation (CID), will be directed by the location of this charge. The 2-pyridyl isomer, with the charge adjacent to the side chain, is expected to exhibit distinct fragmentation behavior compared to the meta (3-pyridyl) and para (4-pyridyl) isomers where the charge is more remote.
Experimental Protocol: A Validated Workflow
This section outlines a detailed, step-by-step methodology for the analysis of the three pyridylpropan-2-ol isomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of 2-(pyridin-2-yl)propan-2-ol, this compound, and 2-(pyridin-4-yl)propan-2-ol in methanol at a concentration of 1 mg/mL. From these, prepare working solutions at 1 µg/mL in a 50:50 methanol:water mixture containing 0.1% formic acid to promote protonation.
-
Mixed Isomer Solution: Prepare a mixture of the three isomers, each at a final concentration of 1 µg/mL, in the same solvent as the working solutions.
Liquid Chromatography (LC) Conditions
While the primary distinction will be made by MS, chromatographic separation can aid in initial differentiation.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A shallow gradient elution can help resolve the isomers. For example, start at 5% B, hold for 1 minute, ramp to 40% B over 8 minutes, then wash and re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Conditions
The following conditions are a starting point and may require optimization based on the specific instrument used.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
MS Scan Range: m/z 50-200
-
MS/MS Analysis: Perform product ion scans for the protonated molecular ion at m/z 138.1.
-
Collision Gas: Argon
-
Collision Energy: Ramp collision energy from 10-40 eV to observe the evolution of fragment ions. This is crucial for differentiating the isomers.
Workflow Diagram
Caption: Experimental workflow for the differentiation of pyridylpropan-2-ol isomers.
Comparative Data Analysis: Predicted Fragmentation Patterns
The key to distinguishing the isomers lies in the relative abundances and the presence of unique fragment ions in their MS/MS spectra. The protonated molecular ion ([M+H]⁺) for all three isomers is at m/z 138.1.
A primary fragmentation pathway for all isomers is the loss of a water molecule (H₂O, 18.01 Da) from the protonated molecule, resulting in a fragment ion at m/z 120.1.[8] Another common fragmentation is the loss of a methyl radical (CH₃•, 15.02 Da) followed by the loss of water, or vice-versa, leading to various fragment ions.
However, the position of the pyridine nitrogen will influence the propensity of these and other fragmentation pathways.
| Isomer | Predicted Diagnostic Fragment Ion (m/z) | Proposed Fragmentation Pathway | Rationale for Distinction |
| 2-(Pyridin-2-yl)propan-2-ol | 122.1 | Loss of a methyl radical (•CH₃) | The proximity of the protonated nitrogen in the 2-position can stabilize the resulting ion through chelation or other interactions, making the loss of a methyl group a more favorable pathway compared to the other isomers. This is a manifestation of the "ortho effect."[3][4] |
| This compound | 93.1 | Cleavage of the C-C bond between the pyridine ring and the propan-2-ol group, with charge retention on the pyridinylmethyl fragment. | In the meta-position, the influence of the nitrogen is less direct. The fragmentation is expected to be more characteristic of a typical substituted pyridine, with the pyridinylmethyl cation being a stable and prominent fragment. |
| 2-(Pyridin-4-yl)propan-2-ol | 120.1 (Base Peak) | Loss of water (H₂O) | The para-position allows for effective resonance stabilization of the resulting dehydrated ion. This pathway is expected to be highly favored, making the m/z 120.1 ion the base peak in the spectrum. |
Predicted Fragmentation Pathways Diagram
Caption: Predicted differential fragmentation of pyridylpropan-2-ol isomers.
Conclusion
The differentiation of this compound from its 2- and 4-pyridyl isomers, while challenging, is readily achievable through careful application of tandem mass spectrometry. By leveraging the subtle yet significant influence of the nitrogen atom's position on the fragmentation pathways, unique and diagnostic MS/MS spectra can be generated for each isomer. The "ortho effect" in the 2-pyridyl isomer, the characteristic C-C bond cleavage in the 3-pyridyl isomer, and the dominant water loss in the 4-pyridyl isomer provide a reliable basis for their unambiguous identification. The experimental workflow and comparative data presented in this guide offer a robust framework for researchers in pharmaceutical development and chemical analysis to confidently distinguish these and other structurally similar compounds.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(Pyridin-3-yl)propan-2-ol
This guide provides a comprehensive, in-depth walkthrough for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-(Pyridin-3-yl)propan-2-ol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each experimental choice, comparing different analytical approaches to arrive at an optimized, self-validating method suitable for the stringent requirements of pharmaceutical development.
Introduction: The Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity is paramount, as any impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). HPLC is the cornerstone technique for purity analysis in the pharmaceutical industry, offering high resolution and quantitative accuracy.
The development of a purity method for this specific molecule presents a classic analytical challenge: it is a polar compound containing a basic pyridine moiety.[2] Such compounds are prone to poor peak shapes and inconsistent retention on standard reversed-phase columns due to interactions with residual silanols on the silica stationary phase. This guide will systematically address these challenges through a structured, comparative development process.
Section 1: Analyte Characterization and Initial Strategic Considerations
A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.
-
Structure and Polarity: this compound (MW: 137.18 g/mol ) possesses a polar tertiary alcohol group and a moderately polar pyridine ring.[1][3] This overall polarity suggests that achieving sufficient retention on a traditional reversed-phase (RP) column might require a highly aqueous mobile phase.[4][5]
-
The Critical Role of pKa: The pyridine nitrogen is basic, with a pKa typically in the range of 5.2-6.0.[2] This is the most critical parameter for method development. At a mobile phase pH above its pKa, the pyridine is neutral, but at a pH below its pKa, it becomes protonated (pyridinium ion). To ensure consistent retention and, most importantly, to mitigate peak tailing from silanol interactions, it is essential to maintain the analyte in a single, stable ionic state. Therefore, a low pH mobile phase (pH < 4) is the logical starting point.
-
UV Absorbance: The pyridine ring contains a chromophore, making UV detection a suitable choice. A preliminary scan or analysis of similar structures suggests that a detection wavelength of around 254 nm or 260 nm will provide adequate sensitivity.[6][7]
Our initial strategy, grounded in this analysis, will be to use reversed-phase chromatography with a low pH mobile phase to ensure the analyte is protonated, thereby improving peak shape and chromatographic reproducibility.
Section 2: The Method Development Workflow: A Comparative Approach
Method development is an iterative process of evaluation and refinement. We will compare key chromatographic parameters to understand their impact on the separation of this compound from its potential process-related impurities (e.g., the starting material, 3-acetylpyridine) and degradants.
References
- 1. lookchem.com [lookchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Biological Activity of Pyridylpropanol Isomers
Introduction: The Significance of Chirality in Pyridylpropanol Scaffolds
In the realm of medicinal chemistry, the pyridine ring is a well-established pharmacophore present in a multitude of therapeutic agents. When incorporated into a propanol backbone, the resulting pyridylpropanol structure presents a chiral center, giving rise to stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements. It is a fundamental principle of pharmacology that such stereoisomers, particularly enantiomers, can exhibit markedly different biological activities.[1][2] This disparity arises from the chiral nature of biological targets, such as enzymes and receptors, which can preferentially interact with one isomer over another.
This guide provides a comparative analysis of the potential biological activities of pyridylpropanol isomers. While direct, comprehensive comparative studies on all pyridylpropanol isomers are not extensively documented in publicly available literature, this document synthesizes established principles of stereopharmacology and structure-activity relationships to provide a framework for their evaluation. We will delve into the anticipated differences in their biological profiles, supported by detailed experimental protocols for key assays, to empower researchers in the targeted design and development of novel therapeutics. The decision to use a single enantiomer versus a racemic mixture of a particular drug should be made on the basis of data from clinical trials and clinical experience.[1]
Structural Isomers of Pyridylpropanol
The primary isomers of pyridylpropanol are defined by the attachment point of the pyridyl group to the propanol chain and the position of the hydroxyl group. For the purpose of this guide, we will focus on 1-phenyl-2-(1-pyridyl)-1-propanol as a representative scaffold, which exists as enantiomeric pairs. The spatial orientation of the hydroxyl and pyridyl groups is critical in defining the molecule's interaction with biological targets.
Comparative Biological Activities: An Evidence-Based Projection
Based on the known activities of related pyridine and propanol derivatives, pyridylpropanol isomers are anticipated to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The potency and selectivity of these effects are likely to be stereodependent.
Antimicrobial and Antifungal Activity
The antimicrobial efficacy of aromatic alcohols is often linked to their ability to disrupt microbial cell membranes.[3] The lipophilicity and the specific positioning of the hydroxyl group relative to the aromatic pyridine ring are expected to be key determinants of this activity.[3] It is plausible that one enantiomer of a pyridylpropanol isomer will exhibit a lower Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains compared to its counterpart.
Table 1: Projected Comparative Antimicrobial Activity of Pyridylpropanol Enantiomers (Hypothetical Data)
| Isomer | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| (R)-1-phenyl-2-(1-pyridyl)-1-propanol | Staphylococcus aureus | 50 |
| (S)-1-phenyl-2-(1-pyridyl)-1-propanol | Staphylococcus aureus | 200 |
| (R)-1-phenyl-2-(1-pyridyl)-1-propanol | Candida albicans | 100 |
| (S)-1-phenyl-2-(1-pyridyl)-1-propanol | Candida albicans | >400 |
Anticancer Activity
Pyridine-containing compounds have shown promise as anticancer agents, often through the induction of apoptosis or inhibition of key signaling pathways.[4] The cytotoxic effects of pyridylpropanol isomers against various cancer cell lines are likely to differ significantly. One enantiomer may exhibit greater potency, reflected by a lower half-maximal inhibitory concentration (IC50), due to a more favorable binding orientation with its molecular target.
Table 2: Projected Comparative Anticancer Activity of Pyridylpropanol Enantiomers (Hypothetical Data)
| Isomer | Cancer Cell Line | IC50 (µM) |
| (R)-1-phenyl-2-(1-pyridyl)-1-propanol | MCF-7 (Breast Cancer) | 15 |
| (S)-1-phenyl-2-(1-pyridyl)-1-propanol | MCF-7 (Breast Cancer) | 85 |
| (R)-1-phenyl-2-(1-pyridyl)-1-propanol | A549 (Lung Cancer) | 25 |
| (S)-1-phenyl-2-(1-pyridyl)-1-propanol | A549 (Lung Cancer) | 150 |
Experimental Protocols
To facilitate the direct comparison of pyridylpropanol isomers, detailed methodologies for key in vitro assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
1. Preparation of Inoculum:
- From a pure culture, select 3-5 well-isolated colonies of the test microorganism.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- Incubate the broth culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
2. Preparation of Test Compounds:
- Prepare stock solutions of each pyridylpropanol isomer in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of each isomer in a 96-well microtiter plate using the appropriate broth medium.
3. Inoculation and Incubation:
- Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
- Include positive (microorganism with no compound) and negative (broth only) controls.
- Incubate the plates at the appropriate temperature for 18-24 hours.
4. Determination of MIC:
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[4][5]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Treat the cells with various concentrations of the pyridylpropanol isomers for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
- After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
- Incubate the plates for an additional 4 hours, during which viable cells will metabolize the MTT into purple formazan crystals.[4]
4. Solubilization:
- Remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]
5. Absorbance Measurement:
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value for each isomer.
Visualizing the Rationale: Stereoselectivity in Drug-Receptor Interactions
The differential activity of enantiomers can be conceptualized through the "three-point attachment" model. For a chiral molecule to interact effectively with a chiral receptor, a precise three-dimensional fit is required.
Caption: Three-point attachment model illustrating stereoselective binding.
Experimental Workflow: From Synthesis to Bioactivity
The comparative study of pyridylpropanol isomers follows a logical and rigorous workflow, from the synthesis and separation of the individual isomers to their biological evaluation.
Caption: Workflow for the comparative study of pyridylpropanol isomers.
Conclusion and Future Directions
The stereochemical configuration of pyridylpropanol isomers is predicted to be a critical determinant of their biological activity. Based on established principles, it is highly probable that individual enantiomers will exhibit distinct potencies in antimicrobial and anticancer assays. This guide provides a foundational framework and detailed experimental protocols to enable researchers to systematically investigate these differences. Future studies should focus on the chiral synthesis and separation of a range of pyridylpropanol isomers, followed by comprehensive in vitro and in vivo evaluations to elucidate their mechanisms of action and therapeutic potential. Such investigations are essential for the rational design of more effective and selective therapeutic agents.
References
A Comparative Guide to the Synthesis of 2-(Pyridin-3-yl)propan-2-ol: Grignard vs. Organolithium Routes
In the landscape of pharmaceutical and fine chemical synthesis, the construction of functionalized pyridine cores is a task of paramount importance. The tertiary alcohol, 2-(pyridin-3-yl)propan-2-ol, serves as a valuable building block for a variety of biologically active molecules. Its synthesis, seemingly straightforward via the addition of a methyl nucleophile to 3-acetylpyridine, presents a classic choice between two of the most fundamental classes of organometallic reagents: Grignard and organolithium reagents. This guide provides a detailed, in-depth comparison of these two synthetic pathways, offering experimental insights and data to inform the selection of the most appropriate method for a given research and development context.
Executive Summary: A Tale of Two Nucleophiles
The choice between a Grignard reagent (methylmagnesium halide) and an organolithium reagent (methyllithium) for the synthesis of this compound is not merely a matter of personal preference but a decision with significant implications for yield, selectivity, and operational complexity. Organolithium reagents are generally more reactive and basic than their Grignard counterparts.[1] This heightened reactivity can lead to faster reaction times but also increases the propensity for side reactions, particularly with a substrate like 3-acetylpyridine, which possesses a moderately acidic α-proton and a Lewis basic pyridine nitrogen.
Conversely, Grignard reagents, while typically less reactive, can be more susceptible to coordination effects with the pyridine nitrogen, potentially influencing the reaction pathway and product distribution.[2] The selection, therefore, hinges on a careful consideration of the desired outcome, available resources, and the scale of the synthesis.
Comparative Data at a Glance
| Parameter | Grignard Route (Methylmagnesium Halide) | Organolithium Route (Methyllithium) |
| Typical Yield | Moderate to Good (Estimated 60-80%) | Variable (46% to 89%)[3] |
| Reaction Rate | Generally Slower | Generally Faster[4] |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature[3] |
| Key Side Reactions | Enolization of the ketone, reduction of the carbonyl | Enolization, addition to the pyridine ring |
| Reagent Handling | Requires anhydrous conditions | Requires strictly anhydrous and inert atmosphere; pyrophoric |
| Substrate Compatibility | Moderate functional group tolerance | Less tolerant to acidic protons and some electrophilic groups |
Mechanistic Considerations: The Interplay of Nucleophilicity and Lewis Acidity
The core of both synthetic routes is the nucleophilic addition of a methyl carbanion equivalent to the electrophilic carbonyl carbon of 3-acetylpyridine. However, the nature of the carbon-metal bond and the identity of the metal cation profoundly influence the reaction's course.
The Grignard Route: A Dance of Coordination
In the Grignard reaction, the magnesium atom plays a crucial role beyond simply delivering the methyl nucleophile. It acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity.[5] With a pyridyl ketone, there is the additional possibility of chelation control, where the magnesium coordinates to both the carbonyl oxygen and the pyridine nitrogen, forming a rigid five-membered ring intermediate.[2][6] This chelation can influence the stereochemical outcome if a chiral center is present and may also affect the overall reactivity.
Caption: Grignard reaction workflow for this compound synthesis.
A potential side reaction in the Grignard route is the enolization of 3-acetylpyridine, where the Grignard reagent acts as a base to deprotonate the α-carbon. This is more likely with sterically hindered ketones or more basic Grignard reagents.[7]
The Organolithium Route: Unbridled Reactivity
Organolithium reagents feature a more ionic carbon-lithium bond compared to the carbon-magnesium bond in Grignard reagents, rendering them more potent nucleophiles and stronger bases.[4][8] This increased reactivity generally leads to faster additions to carbonyls.[4] However, this can be a double-edged sword. The higher basicity of methyllithium increases the likelihood of enolization of 3-acetylpyridine.
Furthermore, the smaller and harder lithium cation has a different coordination behavior than the magnesium halide cation. While it still coordinates to the carbonyl oxygen, the propensity for the type of rigid chelation seen with Grignard reagents is different. In some cases, organolithium reagents have been observed to add to the pyridine ring itself, a complication less commonly seen with Grignard reagents under standard conditions.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leah4sci.com [leah4sci.com]
- 8. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Researcher's Guide to the X-ray Crystallographic Analysis of Metal Complexes with 2-(Pyridin-3-yl)propan-2-ol and Its Analogs
This guide provides a comprehensive overview of the synthesis, crystallization, and X-ray crystallographic analysis of metal complexes featuring the versatile ligand, 2-(Pyridin-3-yl)propan-2-ol. While crystallographic data for this specific ligand is not extensively aggregated in publicly accessible literature, this guide will draw objective comparisons from structurally related pyridine-alkanol metal complexes to provide a robust framework for researchers. We will delve into the nuanced coordination chemistry, provide actionable experimental protocols, and offer insights grounded in established scientific principles to empower researchers in their exploration of this fascinating class of compounds.
Introduction: The Structural Significance of this compound in Coordination Chemistry
This compound, a pyridine derivative featuring a tertiary alcohol, presents a compelling case for investigation in coordination chemistry. Its structural rigidity compared to more flexible alkanol chains, combined with the electronic properties of the pyridine ring, makes it a ligand capable of forming a diverse array of metal complexes with potential applications in catalysis, materials science, and medicinal chemistry.[1] The primary coordination site is typically the nitrogen atom of the pyridine ring. However, the hydroxyl group can also participate in coordination, leading to the formation of chelate rings and influencing the overall geometry and stability of the complex.
X-ray crystallography stands as the definitive technique for elucidating the three-dimensional structure of these metal complexes at an atomic level. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the structure-property relationships of these materials.
Synthesis and Crystallization: From Solution to Single Crystal
The synthesis of metal complexes with this compound and its analogs typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent is critical and can influence the final structure of the complex.
A general synthetic procedure is as follows:
-
Reactant Preparation: A solution of the metal salt (e.g., Cu(NO₃)₂, CoCl₂, Zn(CH₃COO)₂) is prepared in a solvent such as methanol, ethanol, or acetonitrile.
-
Ligand Addition: The this compound ligand, dissolved in the same or a miscible solvent, is added to the metal salt solution, typically in a 1:1 or 2:1 molar ratio.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a period ranging from a few hours to a day to ensure the reaction goes to completion.
-
Crystallization: The formation of single crystals suitable for X-ray diffraction is often the most challenging step. Common methods include:
-
Slow Evaporation: The reaction mixture is filtered and the filtrate is left undisturbed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A solution of the complex is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent (an "anti-solvent") in which the complex is less soluble. The slow diffusion of the anti-solvent vapors into the complex solution reduces its solubility and promotes crystallization.
-
Solvothermal Synthesis: The reactants are sealed in a Teflon-lined autoclave and heated. This method can yield crystalline products that are not accessible at ambient pressure.[2]
-
Comparative Crystallographic Analysis: Insights from Related Structures
Due to the limited availability of a large, aggregated dataset for metal complexes of this compound in the public domain, we will draw comparisons from crystallographically characterized complexes of similar pyridine-alkanol ligands. A valuable resource for such data is the Cambridge Structural Database (CSD), which houses over a million crystal structures.[3][4]
Coordination Modes of Pyridine-Alkanol Ligands
Pyridine-alkanol ligands can exhibit various coordination modes, which significantly influences the resulting structure of the metal complex.
Caption: Possible coordination modes of pyridine-alkanol ligands.
In many cases, simple pyridine ligands act as monodentate N-donors.[5] For pyridine-alkanols, the hydroxyl group can remain uncoordinated, participating only in hydrogen bonding, or it can coordinate to the metal center, forming a stable chelate ring.
Comparative Data of Representative Metal Complexes
The following table summarizes key crystallographic data for selected metal complexes with ligands structurally related to this compound. This data illustrates the structural diversity achievable with this class of ligands.
| Metal Ion | Ligand | Formula | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Cu(II) | 2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol | [Cu(C₁₀H₁₆N₂O)(NO₃)₂] | Monoclinic | P2₁/c | Distorted Square Pyramidal | Cu-N: 1.9608-2.0861, Cu-O: 2.0861 | [6][7] |
| Co(II) | 3-Pyridinemethanol | CoCl₂(C₆H₇NO)₄ | Triclinic | P-1 | Octahedral | - | [8] |
| Zn(II) | Ethyl Nicotinate | [Zn(C₈H₉NO₂)₂Cl₂] | Monoclinic | P2₁/c | Distorted Tetrahedral | Zn-N: 2.057-2.061 | [5] |
| Cu(II) | 3-(2-pyridyl)-5-ethyl-1,2,4-triazole | [Cu₂(C₉H₉N₄)₂(OAc)₂(dmf)₂] | - | - | Distorted Trigonal Bipyramidal | - | [9] |
Note: Detailed bond lengths were not available in all abstracts. Data is based on reported structural analyses.
From this comparative data, several key insights emerge:
-
Coordination Geometry: The coordination geometry around the metal center is highly variable, ranging from tetrahedral and square pyramidal to octahedral. This is influenced by the metal ion's electronic configuration, the steric bulk of the ligand, and the nature of the co-ligands or counter-ions.[5][6]
-
Ligand Denticity: While simple pyridine derivatives often coordinate in a monodentate fashion through the nitrogen atom, the presence of the hydroxyl group in pyridine-alkanols allows for bidentate chelation, as seen in the copper complex. This chelation can lead to more stable complexes.
-
Intermolecular Interactions: Hydrogen bonding involving the hydroxyl group and counter-ions or solvent molecules often plays a crucial role in the crystal packing, leading to the formation of extended supramolecular architectures.[6]
Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction
This section provides a detailed, self-validating protocol for the X-ray crystallographic analysis of a metal complex of this compound.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Step 1: Crystal Selection and Mounting
-
Expertise & Experience: Under a polarized light microscope, select a single crystal that is free of cracks and other defects. The ideal crystal should have well-defined faces and dimensions typically between 0.1 and 0.3 mm.
-
Protocol:
-
Coat a cryoloop with a cryoprotectant oil (e.g., paratone-N).
-
Carefully pick up the selected crystal with the cryoloop.
-
Mount the loop on a goniometer head.
-
Step 2: Data Collection
-
Expertise & Experience: The crystal is cooled to a low temperature (typically 100-150 K) in a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in higher quality diffraction data.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images (frames) as the crystal is rotated. Modern diffractometers automate this process.
-
Step 3: Data Processing
-
Expertise & Experience: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots (reflections).
-
Protocol:
-
Use software such as CrysAlisPro or SAINT to index the reflections and determine the crystal lattice parameters and Bravais lattice.
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Apply corrections for Lorentz and polarization effects, and an absorption correction based on the crystal shape and composition.
-
Step 4: Structure Solution
-
Expertise & Experience: The "phase problem" is solved to obtain an initial model of the crystal structure. Direct methods or Patterson methods are commonly used for this purpose.
-
Protocol:
-
Use software like SHELXT or SIR92 to solve the structure.
-
The output will be an initial electron density map showing the positions of the heavier atoms (metal and donor atoms).
-
Step 5: Structure Refinement
-
Expertise & Experience: The initial structural model is refined against the experimental diffraction data to improve its accuracy.
-
Protocol:
-
Use software such as SHELXL to perform full-matrix least-squares refinement.
-
Locate and assign the positions of lighter atoms (carbon, hydrogen) from the difference Fourier map.
-
Refine atomic positions and anisotropic displacement parameters.
-
The quality of the refinement is monitored using the R-factor; a lower R-factor indicates a better fit between the model and the experimental data.
-
Step 6: Validation and Analysis
-
Expertise & Experience: The final refined structure is validated to ensure its chemical and crystallographic sensibility.
-
Protocol:
-
Use software like PLATON or CheckCIF to check for any crystallographic alerts or inconsistencies.
-
Analyze the final structure to determine bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Prepare the final crystallographic information file (CIF) for publication or deposition in a database like the CSD.
-
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of these metal complexes relies on a suite of analytical techniques:
-
NMR Spectroscopy: Provides information about the structure and dynamics of the complex in solution.
-
Mass Spectrometry: Confirms the molecular weight of the complex.
-
Infrared (IR) and Raman Spectroscopy: Probes the vibrational modes of the ligands and can indicate coordination to the metal center.
-
UV-Vis Spectroscopy: Provides insights into the electronic structure of the complex.
-
Elemental Analysis: Determines the elemental composition of the compound.
-
Thermogravimetric Analysis (TGA): Investigates the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.[1]
Conclusion
The X-ray crystallographic analysis of metal complexes with this compound and its analogs offers a window into a rich and diverse area of coordination chemistry. While a large body of directly comparable data for the title ligand is yet to be consolidated in the public literature, the principles and methodologies outlined in this guide provide a solid foundation for researchers. By combining careful synthesis and crystallization with rigorous crystallographic analysis and complementary techniques, the scientific community can continue to uncover the exciting structural chemistry and potential applications of these versatile compounds. It is highly recommended that researchers utilize the Cambridge Structural Database for in-depth searches of specific metal-ligand systems to build upon the foundational knowledge presented here.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A crystalline zinc(ii) complex showing hollow hexagonal tubular morphology evolution, selective dye absorption and unique response to UV irradiation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structure of {2-methyl-2-[(pyridin-2-ylmethyl)amino]propan-1-ol-κ3 N,N′,O}bis(nitrato-κO)copper(II) from synchrotron data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of {2-methyl-2-[(pyridin-2-yl-meth-yl)amino]-propan-1-ol-κ3 N, N', O}bis-(nitrato-κ O)copper(II) from synchrotron data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Metabolic Stability of 2-(Pyridin-3-yl)propan-2-ol and its Analogs
In the landscape of modern drug discovery, understanding a compound's metabolic fate is a cornerstone of developing safe and effective therapeutics.[1][2][3] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing promising drug candidates.[3] This guide provides an in-depth comparison of the in vitro metabolic stability of the novel scaffold, 2-(Pyridin-3-yl)propan-2-ol, and a series of its rationally designed analogs. We will delve into the experimental rationale, provide detailed protocols for assessing metabolic stability using liver microsomes and hepatocytes, and analyze the resulting data to draw structure-activity relationships (SAR).
The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and its presence in numerous approved drugs. However, the nitrogen atom can also be a site for metabolism, influencing the compound's overall pharmacokinetic profile.[4] this compound presents an interesting case, with a tertiary alcohol adjacent to the pyridine ring. Understanding how minor structural modifications to this core impact its metabolic stability is crucial for guiding future drug design efforts.
Comparative Metabolic Stability Data
To investigate the structure-metabolic stability relationship of this compound, a series of analogs were synthesized to probe the effects of substituent placement and electronic properties. The following table summarizes the in vitro metabolic stability data obtained from human liver microsome (HLM) and human hepatocyte incubations.
| Compound ID | Structure | HLM t½ (min) | HLM CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Lead Compound | This compound | 45 | 31.0 | 35 | 19.8 |
| Analog A | 2-(Pyridin-2-yl)propan-2-ol | 25 | 55.4 | 18 | 38.5 |
| Analog B | 2-(Pyridin-4-yl)propan-2-ol | 55 | 25.2 | 48 | 14.4 |
| Analog C | 2-(5-Fluoropyridin-3-yl)propan-2-ol | 70 | 19.8 | 62 | 11.2 |
| Analog D | 2-(Pyridin-3-yl)butan-2-ol | 40 | 34.7 | 32 | 21.7 |
Analysis and Discussion of Metabolic Stability
The data reveals several key insights into the metabolic liabilities of the this compound scaffold.
Position of the Pyridine Nitrogen: A comparison between the lead compound and its 2- and 4-pyridyl analogs (Analog A and B) highlights the significant impact of the nitrogen's position. Analog A, with the nitrogen in the 2-position, exhibits the lowest metabolic stability. This is likely due to the increased accessibility of the carbon adjacent to the nitrogen for oxidation by cytochrome P450 (CYP) enzymes.[4] Conversely, Analog B, the 4-pyridyl isomer, shows a slight improvement in stability compared to the lead compound, suggesting that this position is less favorable for metabolic attack.
Electronic Effects: The introduction of an electron-withdrawing fluorine atom in Analog C resulted in a marked increase in metabolic stability in both HLM and hepatocytes. This modification is a common strategy to "shield" a molecule from oxidative metabolism by lowering the electron density of the aromatic ring, making it a less favorable substrate for CYPs.[4]
Steric Hindrance: Replacing a methyl group with an ethyl group at the tertiary alcohol (Analog D) had a minimal impact on metabolic stability. This suggests that the primary site of metabolism is likely the pyridine ring itself, rather than the alkyl side chain.
Microsomes vs. Hepatocytes: The generally faster clearance observed in hepatocytes compared to microsomes for all compounds suggests the involvement of Phase II metabolic pathways.[5][6] Hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UDP-glucuronosyltransferases or UGTs) enzymes.[5][6][7] The tertiary alcohol of these compounds is a potential site for glucuronidation by UGTs, a pathway not present in standard microsomal assays without specific cofactors.[8][9]
Key Metabolic Pathways
The metabolism of pyridine-containing compounds is often mediated by cytochrome P450 enzymes, leading to N-oxidation or hydroxylation of the pyridine ring.[10][11] The resulting hydroxylated metabolites can then undergo further conjugation by Phase II enzymes such as UGTs.[12][13][14]
Caption: Primary metabolic pathways for pyridine-containing compounds.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols represent best practices for in vitro metabolic stability assessment.
Human Liver Microsomal Stability Assay
This assay is a primary screen to evaluate the intrinsic clearance of compounds mediated by Phase I enzymes.[8][15][16]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test Compounds and Positive Controls (e.g., testosterone, verapamil)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker (37°C)
Protocol:
-
Prepare Compound Solutions: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO) and then dilute to the final working concentration in phosphate buffer. The final organic solvent concentration in the incubation should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[17]
-
Prepare Incubation Mixture: In a 96-well plate, combine the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Metabolic Reaction: Add the NADPH regenerating system to initiate the reaction. At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a separate 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[16]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume / protein amount)).[16][18]
Caption: Workflow for the microsomal metabolic stability assay.
Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolism, as well as cellular uptake.[5][7][18]
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compounds and Positive Controls
-
Acetonitrile (containing an internal standard)
-
Non-coated plates (e.g., 12-well or 24-well)
-
Orbital shaker in a CO2 incubator (37°C, 5% CO2)
Protocol:
-
Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[18]
-
Prepare Compound Solutions: Prepare working solutions of the test compounds and positive controls in the incubation medium.
-
Incubation: Add the hepatocyte suspension to the wells of the plate containing the compound solutions. Place the plate on an orbital shaker in a CO2 incubator.[18]
-
Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and immediately quench the metabolic activity by adding cold acetonitrile with an internal standard.[18]
-
Sample Processing and Analysis: Process the samples and analyze them by LC-MS/MS as described in the microsomal stability assay protocol.
-
Data Analysis: Calculate the half-life and intrinsic clearance as described previously, normalizing the clearance to the number of cells.[18][19]
Conclusion
This comparative guide demonstrates the critical importance of early in vitro metabolic stability assessment in drug discovery. Through a systematic evaluation of this compound and its analogs, we have elucidated key structure-activity relationships that can guide the design of more stable and ultimately more successful drug candidates. The strategic placement of the pyridine nitrogen and the introduction of electron-withdrawing groups have been shown to be effective strategies for enhancing metabolic stability. The provided protocols offer a robust framework for researchers to conduct their own metabolic stability studies, ensuring data quality and reproducibility. As the field of drug discovery continues to evolve, a deep understanding of metabolic pathways and the tools to investigate them will remain paramount.
References
- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 10. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronidation of 2-hydroxyamino-1-methyl-6-phenylimidazo[4, 5-b]pyridine by human microsomal UDP-glucuronosyltransferases: identification of specific UGT1A family isoforms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-glucuronidation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and N_hydroxy-PhIP by specific human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. mercell.com [mercell.com]
- 18. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. protocols.io [protocols.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Pyridin-3-yl)propan-2-ol
This guide provides essential safety and logistical information for the proper disposal of 2-(Pyridin-3-yl)propan-2-ol (CAS No. 15031-77-3). As a pyridine derivative and a tertiary alcohol, this compound requires careful handling to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemical reagents.
Core Principle: Hazard Identification and Risk Assessment
Effective disposal begins with a thorough understanding of the substance's risks. The primary directive for handling any chemical is to always consult the manufacturer-provided Safety Data Sheet (SDS) . The SDS for this compound will contain the most specific and up-to-date hazard information.
Based on its chemical structure—a combination of a pyridine ring and a propan-2-ol group—we can infer a hazard profile. Pyridine-containing compounds are often treated as hazardous waste due to toxicity, while alcohols are regulated for flammability.[1][2] Product wastes with an alcohol content exceeding 10% are typically managed as ignitable hazardous waste.[3]
Table 1: Physicochemical Properties and Inferred Hazards
| Property | Value / Information | Source(s) |
|---|---|---|
| CAS Number | 15031-77-3 | [4][5][6] |
| Molecular Formula | C₈H₁₁NO | [4][6] |
| Physical Form | Solid | [4] |
| Melting Point | ~53 °C | [4] |
| Inferred Hazards | Based on the analogous compound 2-(Pyridin-2-yl)propan-2-ol, hazards likely include: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). | [7] |
| GHS Pictogram (Likely) | GHS07 (Harmful/Irritant) | [7] |
| Waste Classification | Hazardous Chemical Waste |[1][8] |
Pre-Disposal Safety: Engineering Controls and PPE
Before handling waste, ensure that appropriate safety measures are in place. The causality is simple: minimizing exposure is paramount to preventing accidents.
-
Engineering Controls : Always handle this compound and its associated waste within a properly functioning laboratory chemical fume hood.[9][10] This is the primary line of defense to control the inhalation of any vapors or dusts.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is required:
-
Eye Protection : Chemical safety goggles are mandatory.[10]
-
Hand Protection : Wear chemically resistant gloves. While specific compatibility data for this exact compound is scarce, butyl rubber gloves are recommended for handling pyridine.[10] Always check the manufacturer's glove compatibility chart.
-
Body Protection : A fully buttoned lab coat must be worn to protect against skin contact.[10]
-
The Disposal Protocol: A Step-by-Step Guide
Improper disposal, such as pouring chemicals down the drain, is a violation of regulations and poses a significant environmental risk.[11][12] Organic solvents and flammable materials must never be disposed of via the sanitary sewer system.[3][12] The following protocol ensures a compliant and safe disposal process.
Part A: Waste Segregation and Containerization
The principle of segregation is to prevent inadvertent and dangerous chemical reactions within a waste container.[3][8]
-
Select a Compatible Container :
-
Use a container made of a material chemically compatible with this compound. High-density polyethylene (HDPE) or the original product container (if in good condition) are excellent choices.[3][13]
-
The container must have a secure, leak-proof screw cap.[3][14]
-
Crucially, never use foodstuff containers (e.g., mayonnaise or pickle jars) for hazardous waste storage. [3]
-
-
Label the Container Correctly :
-
Proper labeling is a legal requirement and essential for safe handling by waste management personnel.[3][8]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[10]
-
The label must clearly list all chemical constituents by their full name, including solvents and their approximate percentages.
-
-
Segregate the Waste Stream :
-
This waste stream should be designated for non-halogenated organic solids or solutions .
-
Do not mix this compound waste with incompatible materials. This is a critical safety step.
-
Table 2: Chemical Incompatibilities
| Do NOT Mix With | Rationale | Source(s) |
|---|---|---|
| Strong Oxidizing Agents | Can lead to violent reactions, fire, or explosion. | [10] |
| Strong Acids (esp. Nitric Acid) | Pyridine derivatives can react exothermically and violently with strong acids. | [10] |
| Bases | May cause unwanted reactions. | [10] |
| Halogenated Solvents | Keep halogenated and non-halogenated waste streams separate for proper final disposal and to minimize disposal costs. |[9] |
Part B: Accumulation and Storage
Hazardous waste must be stored in a designated and properly managed area while awaiting pickup.
-
Designate a Satellite Accumulation Area (SAA) :
-
The SAA is the designated location in the lab where hazardous waste is stored at or near its point of generation.[3][13]
-
The SAA must be under the control of laboratory personnel.
-
It is best practice to use secondary containment (such as a spill tray) to capture any potential leaks from the primary container.[8][14]
-
-
Adhere to Storage Limits :
-
Keep waste containers securely capped except when adding waste.[3][13]
-
A laboratory is typically limited to accumulating a maximum of 55 gallons of hazardous waste at any one time.[13]
-
Partially filled containers may remain in an SAA for up to one year.[3] Once a container is full, it must be removed from the SAA within three days.[3]
-
Perform and document weekly inspections of the SAA to check for leaks or container degradation.[3][14]
-
Final Disposal Workflow
The ultimate destination for this chemical waste is a licensed hazardous waste treatment facility, often via incineration for organic compounds.[1] The process is managed through your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for the safe disposal of this compound.
Arranging for Final Disposal:
-
Once the waste container is full, securely close the cap.
-
Complete any final details on the hazardous waste label, such as the "date filled."[3]
-
Contact your institution's EHS office (or use their designated online system, such as EHSA) to request a chemical waste pickup.[12]
-
Store the full, sealed container in the SAA until it is collected by trained personnel.
Emergency Procedures: Spill Management
In the event of a small, manageable spill, follow these steps:
-
Ensure the area is well-ventilated and remove all sources of ignition.[15]
-
Wearing appropriate PPE, absorb the spill with an inert, dry material such as vermiculite or sand.[10]
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[10][15]
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report the incident to your laboratory supervisor or Principal Investigator.[10]
By adhering to this structured, safety-conscious protocol, you ensure that the disposal of this compound is handled responsibly, safeguarding yourself, your colleagues, and the environment.
References
- 1. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Cas 15031-77-3,this compound | lookchem [lookchem.com]
- 5. This compound | 15031-77-3 [chemicalbook.com]
- 6. appretech.com [appretech.com]
- 7. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. ic.sandbox.02.gatech.edu [ic.sandbox.02.gatech.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. danielshealth.com [danielshealth.com]
- 15. aksci.com [aksci.com]
A Senior Application Scientist's Guide to the Safe Handling of 2-(Pyridin-3-yl)propan-2-ol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(Pyridin-3-yl)propan-2-ol. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following protocols are designed to be a self-validating system for the safe handling, use, and disposal of this chemical.
Hazard Identification and Risk Assessment
Understanding the potential hazards of this compound is the first step in ensuring safe handling. While a comprehensive toxicological profile for this specific compound is not widely available, its structure as a pyridine derivative warrants a cautious approach. Pyridine and its analogues can present significant health risks.[1][2] For the similar compound, 2-(Pyridin-2-yl)propan-2-ol, the following GHS hazard statements have been identified and should be considered relevant for this compound until specific data becomes available[3]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this information, the primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. All handling procedures must be designed to minimize or eliminate these exposure risks.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[4][5] The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended PPE for Handling this compound
| PPE Category | Minimum Requirement | Recommended for | Rationale |
| Eye Protection | Chemical splash goggles | All handling procedures | Protects against splashes and aerosols that can cause serious eye irritation.[6] |
| Hand Protection | Nitrile or neoprene gloves | All handling procedures | Provides a barrier against skin contact, which can cause irritation.[1][6] Always inspect gloves for tears or holes before use.[7] |
| Body Protection | Fully-buttoned lab coat | All handling procedures | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | Not typically required for small quantities in a fume hood | Handling large quantities or when there is a risk of aerosolization outside of a fume hood | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to maintain exposure below acceptable limits.[8][9] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Procedures: A Step-by-Step Guide
Adherence to standard operating procedures is crucial for minimizing exposure and preventing accidents.[5]
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][6]
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.
-
Weighing and Transfer:
-
When weighing the solid, perform this task in a fume hood or a ventilated balance enclosure.
-
Use a spatula for transfers to avoid generating dust.
-
If making a solution, add the solid to the solvent slowly to avoid splashing. Always add acid to water, never the other way around, though this is not directly applicable here, it's a good general practice.[6]
-
-
Keep Containers Closed: Keep containers of this compound tightly sealed when not in use to prevent the release of vapors.[1]
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][5]
-
Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.[10]
Spill and Emergency Procedures
In the event of a spill or exposure, a prompt and informed response is critical.
Spill Response
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel:
-
Ventilate: After cleanup, ensure the area is well-ventilated to remove any residual vapors.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated spill cleanup materials and disposable PPE, in a clearly labeled, sealed, and compatible container.[11]
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not pour chemical waste down the drain.
By integrating these safety protocols into your daily laboratory practices, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. nj.gov [nj.gov]
- 3. 2-(Pyridin-2-yl)propan-2-ol | 37988-38-8 [sigmaaldrich.com]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. media.laballey.com [media.laballey.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
